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6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Documentation Hub

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  • Product: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
  • CAS: 1187930-17-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the formation of the key ketone intermediate, followed by its conversion to the desired amine, and concluding with the preparation of the dihydrochloride salt. This document is designed to offer not only detailed experimental protocols but also the underlying scientific principles and rationale for the chosen synthetic strategies.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in the development of novel therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive framework for designing molecules that can interact with high specificity with biological targets. Derivatives of this scaffold are being explored for a range of applications, including as kinase inhibitors and antiviral agents. The amine functionality at the 5-position serves as a crucial handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery.

Overall Synthetic Strategy

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is most effectively approached through a three-stage process. This strategy ensures high purity and good overall yield of the final product.

Synthetic Pathway Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Oxidation Amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Ketone->Amine Reductive Amination Salt 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Amine->Salt Salt Formation

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Ketone Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The pivotal intermediate in this synthesis is the ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A highly efficient and chemoselective method for its preparation is the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine.[1][2] This approach is favored for its mild reaction conditions and use of a readily available and environmentally benign oxidant.

Mechanistic Insight: Manganese-Catalyzed C-H Oxidation

The manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine ring is believed to proceed through a radical mechanism. The Mn(II) catalyst is first oxidized to a higher-valent manganese-oxo species by the terminal oxidant, tert-butyl hydroperoxide. This potent oxidizing agent then abstracts a hydrogen atom from the activated methylene position, generating a carbon-centered radical. This radical is subsequently trapped by an oxygen species to form a hydroperoxide intermediate, which then eliminates water to yield the desired ketone. The proximity of the pyridine ring facilitates this reaction by stabilizing the radical intermediate.

Oxidation Mechanism cluster_0 Catalytic Cycle Mn(II) Mn(II) Mn(IV)=O Mn(IV)=O Mn(II)->Mn(IV)=O t-BuOOH Mn(III)-OH Mn(III)-OH Mn(IV)=O->Mn(III)-OH R-H Mn(III)-OH->Mn(II) [O] R-H Substrate R• R• R-OH Product

Figure 2: Simplified catalytic cycle for Mn-catalyzed oxidation.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2,3-Cyclopentenopyridine119.160.50 mmol0.0596 g
Mn(OTf)₂353.080.0025 mmol0.00088 g
t-BuOOH (65% in H₂O)90.122.5 mmol0.347 mL
Water (H₂O)18.022.5 mL-
Ethyl Acetate-3 x 10 mL-
Anhydrous Na₂SO₄-q.s.-

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Stir the mixture at 25°C and add tert-butyl hydroperoxide (65% in H₂O, 2.5 mmol).

  • Continue stirring at 25°C for 24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the title compound.[1]

Expected Yield: 88%

Characterization Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:

  • Appearance: Off-white solid

  • Melting Point: 62-63°C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[1]

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[1]

Part 2: Synthesis of the Amine: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

The conversion of the ketone to the primary amine is a critical step that can be achieved through several reductive amination strategies. A highly effective and widely used method involves the use of a reducing agent that is selective for the imine intermediate formed in situ, thereby minimizing side reactions. Sodium cyanoborohydride is a suitable reagent for this transformation.

Mechanistic Insight: Reductive Amination

Reductive amination proceeds in two main stages. First, the ketone reacts with an ammonia source, such as ammonium acetate, to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. The second stage involves the reduction of this C=N double bond by a hydride reagent. Sodium cyanoborohydride is particularly well-suited for this reaction as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Reductive Amination Mechanism Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH₃ Ammonia NH₃ Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Amine Amine Iminium->Amine + [H⁻] Hydride [H⁻] (from NaBH₃CN)

Figure 3: Reaction pathway for reductive amination.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one133.151.0 equiv-
Ammonium Acetate77.0810.0 equiv-
Sodium Cyanoborohydride62.841.5 equiv-
Methanol---
Saturated aq. NaHCO₃-q.s.-
Dichloromethane-q.s.-
Anhydrous Na₂SO₄-q.s.-

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol.

  • Add ammonium acetate in a single portion and stir the mixture at room temperature.

  • After 15 minutes, add sodium cyanoborohydride portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • The crude product can be purified by column chromatography if necessary.

Part 3: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

The final step is the conversion of the free amine to its dihydrochloride salt. This is a straightforward acid-base reaction that enhances the stability and solubility of the compound, which is often desirable for pharmaceutical applications. The formation of the dihydrochloride indicates that both the exocyclic amine and the pyridine nitrogen are protonated.

Experimental Protocol: Dihydrochloride Salt Formation
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine134.181.0 equiv-
HCl in Dioxane (4 M) or HCl in Ethanol->2.0 equiv-
Diethyl Ether or other non-polar solvent-q.s.-

Procedure:

  • Dissolve the crude or purified 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine in a minimal amount of a suitable solvent such as methanol or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in dioxane (4 M) or ethanolic HCl (>2 equivalents) with stirring.

  • A precipitate should form upon addition of the acid. If not, the addition of a non-polar solvent like diethyl ether can induce precipitation.

  • Stir the resulting slurry in the cold for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydrochloride salt.

Safety and Handling

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂): Handle in a well-ventilated area. It is a moisture-sensitive solid.

  • tert-Butyl hydroperoxide: A strong oxidizing agent. Avoid contact with skin and eyes. It is also heat and shock sensitive.

  • Sodium cyanoborohydride: Highly toxic. Releases hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a fume hood, and the reaction should be quenched carefully with a base.

  • Hydrogen chloride (in dioxane/ethanol): Corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride presented herein provides a reliable and efficient pathway to this valuable synthetic intermediate. The key steps involve a modern, catalyzed oxidation followed by a selective reductive amination. The protocols are based on established and robust chemical transformations, offering a solid foundation for the production of this compound for research and development purposes. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Electronic Supplementary Information for Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. The Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride

Introduction For researchers and scientists engaged in the intricate process of drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and scientists engaged in the intricate process of drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry.

While publicly available experimental data on this specific molecule is limited, this document serves as a robust framework for its characterization. We will delve into the foundational physicochemical parameters, offering not just theoretical importance but also detailed, field-proven experimental protocols for their determination. This guide is structured to empower researchers to generate reliable data and build a comprehensive profile of this compound, ensuring scientific integrity and accelerating development timelines. The methodologies described herein are designed to be self-validating, providing a clear path from experimental execution to data interpretation.

Molecular Profile and Core Data

The initial step in characterizing any novel compound is to establish its fundamental molecular properties. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, as a bicyclic structure containing both a pyridine ring and a secondary amine, is expected to be basic and thus is commonly handled as a hydrochloride salt to improve stability and solubility. The "dihydrochloride" designation implies that both the pyridine nitrogen and the exocyclic amine are protonated.

PropertyDataSource
Chemical Name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride-
Molecular Formula C₈H₁₂Cl₂N₂Calculated
Molecular Weight 207.10 g/mol Calculated
CAS Number 2439082-45-6 (for monohydrochloride)[1]
Chemical Structure Chemical structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride-

Note: The CAS number provided by a commercial supplier corresponds to the monohydrochloride salt (C₈H₁₁ClN₂). It is crucial to confirm the salt form of any obtained sample through analytical testing.

Melting Point Determination: A Gateway to Purity and Stability

The melting point is a critical first indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, while a broad range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). This range is the melting point.

Causality Insight: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Solubility Profile: The Key to Biological Activity and Formulation

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its bioavailability and a guiding factor for formulation development. As a dihydrochloride salt, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is expected to have good aqueous solubility.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
  • Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0), ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the compound to a known volume of each solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to known volume of solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sample sep1->sep2 ana1 Extract supernatant sep2->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3

Caption: Workflow for Equilibrium Solubility Measurement.

Dissociation Constant (pKa): Predicting In Vivo Behavior

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, two pKa values are expected: one for the pyridinium ion and one for the ammonium ion of the exocyclic amine. These values are critical for predicting the ionization state of the drug at different physiological pHs, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if aqueous solubility is limited.

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization for each basic group. The equivalence points can be identified from the inflection points of the curve or by analyzing the first or second derivative of the titration curve.

Conceptual Diagram of pKa Determination

G cluster_instrument Instrumentation cluster_process Process cluster_analysis Data Analysis ph_meter Calibrated pH Meter burette Burette with Standardized Titrant start Dissolved Compound titrate Incremental Titrant Addition & pH Recording start->titrate endpoint Generation of Titration Curve (pH vs. Volume) titrate->endpoint analysis Identify Midpoints of Buffer Regions endpoint->analysis pka Determine pKa values analysis->pka

Caption: Process flow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons from the pyridine ring and aliphatic protons from the cyclopentane ring. The chemical shifts of protons adjacent to the nitrogen atoms will be particularly informative.

  • ¹³C NMR: Will show the number of chemically distinct carbon atoms. The carbon signals in the aromatic region will confirm the pyridine ring, while the aliphatic signals will correspond to the cyclopentane moiety.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands would include N-H stretching vibrations for the ammonium groups and C=N and C=C stretching vibrations for the pyridine ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Conclusion

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24443–24455. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12042864, 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine. Retrieved January 23, 2026, from [Link].

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

Sources

Foundational

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as a Putative M4 Muscarinic Acetylcholine Receptor Modulator

This in-depth technical guide explores the hypothesized mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a novel small molecule with therapeutic potential in the realm of neurological a...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the hypothesized mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a novel small molecule with therapeutic potential in the realm of neurological and psychiatric disorders. In the absence of extensive direct studies on this specific compound, this document, grounded in established principles of G protein-coupled receptor (GPCR) pharmacology and drawing parallels from structurally related compounds, puts forth a scientifically rigorous hypothesis: that 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride functions as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating this hypothesis. It delves into the theoretical underpinnings of the proposed mechanism, offers detailed experimental protocols for its validation, and discusses the potential therapeutic implications.

Introduction: The Rationale for a Muscarinic Hypothesis

The therapeutic landscape for many central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease, is still evolving, with a significant need for novel therapeutic strategies.[1][2] The muscarinic acetylcholine receptors, a family of five GPCR subtypes (M1-M5), have emerged as promising targets due to their critical roles in modulating neurotransmission.[3] Specifically, the M4 receptor, which is predominantly expressed in the striatum, hippocampus, and neocortex, plays a crucial role in regulating cholinergic and dopaminergic signaling.[4][5]

While direct pharmacological data on 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is scarce, a patent for the structurally analogous 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives has highlighted their activity as allosteric modulators of the M4 muscarinic acetylcholine receptor. This structural similarity provides a strong rationale to hypothesize a similar mechanism of action for the title compound. Positive allosteric modulators offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves.[6][7] This can lead to a more physiological and potentially safer therapeutic profile.[6]

This guide, therefore, proceeds with the central hypothesis that 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is an M4 mAChR PAM. The subsequent sections will detail the proposed molecular interactions and provide a roadmap for the experimental validation of this compelling hypothesis.

Hypothesized Mechanism of Action: Positive Allosteric Modulation of the M4 Muscarinic Receptor

We propose that 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride binds to an allosteric site on the M4 mAChR, distinct from the orthosteric binding site of acetylcholine. This binding event is hypothesized to induce a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.[6]

The M4 receptor is canonically coupled to the Gαi/o family of G proteins.[4][8] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] The Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[8]

As a PAM, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride would potentiate this signaling cascade in the presence of acetylcholine. This would result in a more pronounced inhibition of adenylyl cyclase and a greater reduction in cAMP levels than what would be achieved by acetylcholine alone.

M4_Signaling_Pathway ACh Acetylcholine (Endogenous Ligand) M4R M4R ACh->M4R Binds to orthosteric site PAM 6,7-Dihydro-5H-cyclopenta[b]pyridin- 5-amine dihydrochloride (PAM) PAM->M4R Binds to allosteric site ATP ATP AC AC ATP->AC cAMP cAMP (decreased) Downstream Downstream Cellular Effects (e.g., modulation of dopamine release) cAMP->Downstream Modulates G_protein G_protein M4R->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts ATP to cAMP

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesis that 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride acts as an M4 mAChR PAM, a series of well-established in vitro assays are proposed.

Radioligand Binding Assays: Assessing Affinity and Allosteric Effects

Radioligand binding assays are fundamental to determining if the compound interacts directly with the M4 receptor and if it affects the binding of a known orthosteric ligand.[10][11][12]

Objective: To determine the binding affinity (Ki) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride for the M4 mAChR and to assess its effect on the binding of a radiolabeled orthosteric antagonist.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human M4 mAChR.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay (for receptor density and Kd of radioligand):

    • Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radiolabeled antagonist (e.g., [³H]-NMS).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[10][11]

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine total and non-specific binding (in the presence of a high concentration of a non-labeled antagonist, e.g., atropine).

    • Calculate specific binding and analyze the data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding Assay (for Ki of the test compound):

    • Incubate a fixed concentration of the radiolabeled antagonist (near its Kd value) and a fixed amount of membrane protein with increasing concentrations of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

    • Perform filtration and scintillation counting as described above.

    • Analyze the data to determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

  • Allosteric Modulation of Radioligand Binding:

    • Perform saturation binding experiments with the radiolabeled antagonist in the absence and presence of fixed concentrations of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

    • Analyze the data to see if the test compound affects the Kd or Bmax of the radioligand. A change in Kd without a change in Bmax would suggest allosteric modulation of affinity.

Binding_Assay_Workflow start Start culture Culture M4-expressing cells start->culture prepare Prepare cell membranes culture->prepare saturate Saturation Binding Assay ([3H]-NMS) prepare->saturate compete Competition Binding Assay (vs. [3H]-NMS) prepare->compete allosteric Allosteric Modulation Assay ([3H]-NMS +/- test compound) prepare->allosteric end End saturate->end compete->end allosteric->end

Functional Assays: Measuring Downstream Signaling

Functional assays are crucial to determine if the binding of the compound to the M4 receptor translates into a modulation of its signaling activity.[13]

Objective: To measure the effect of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride on acetylcholine-mediated inhibition of cAMP production.[14][15][16][17]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed M4-expressing CHO or HEK293 cells in 96- or 384-well plates.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Concurrently, treat the cells with a range of concentrations of acetylcholine in the absence or presence of fixed concentrations of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Generate dose-response curves for acetylcholine in the absence and presence of the test compound.

    • A leftward shift in the acetylcholine dose-response curve in the presence of the compound would indicate positive allosteric modulation.

While M4 receptors primarily couple to Gi/o, they can sometimes couple to Gq proteins, leading to an increase in intracellular calcium.[18] A calcium flux assay can investigate this possibility.[19][20][21][22][23]

Objective: To determine if 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride modulates acetylcholine-induced calcium mobilization.

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Seed M4-expressing cells in 96- or 384-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Use a fluorescence plate reader with an injection system (e.g., FLIPR).

    • Measure baseline fluorescence.

    • Inject a range of concentrations of acetylcholine in the absence or presence of fixed concentrations of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Generate dose-response curves for acetylcholine-induced calcium flux.

    • Analyze for any potentiation by the test compound.

Functional_Assay_Workflow start Start cAMP_assay cAMP Accumulation Assay start->cAMP_assay calcium_assay Calcium Flux Assay start->calcium_assay bret_assay BRET Target Engagement Assay start->bret_assay end End cAMP_assay->end calcium_assay->end bret_assay->end

In-Cell Target Engagement: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to confirm target engagement in living cells and can provide kinetic information about ligand binding.[24][25][26][27][28]

Objective: To directly measure the binding of a fluorescently labeled version of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine to the M4 receptor in live cells.

Experimental Protocol:

  • Construct Development:

    • Generate a fusion construct of the M4 mAChR with a luciferase donor (e.g., NanoLuc).

    • Synthesize a fluorescently labeled derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine to act as the BRET acceptor.

  • Cell Transfection and Assay:

    • Transfect cells with the M4-NanoLuc construct.

    • Incubate the cells with the fluorescently labeled compound.

    • Add the luciferase substrate and measure the BRET signal.

  • Data Analysis:

    • A specific BRET signal that can be competed away by an unlabeled M4 ligand would confirm direct binding to the receptor in a cellular context.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Radioligand Binding Data

CompoundM4 mAChR Ki (nM)Effect on [³H]-NMS KdEffect on [³H]-NMS Bmax
Atropine5CompetitiveNo change
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride>10,000DecreasedNo change

Table 2: Hypothetical Functional Assay Data

AssayAgonistTest Compound (1 µM)Acetylcholine EC50 (nM)Fold Shift
cAMP AccumulationAcetylcholine-100-
Acetylcholine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride254

Potential Therapeutic Implications

Should the hypothesis be confirmed, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, as an M4 mAChR PAM, would hold significant therapeutic promise for a range of CNS disorders. The M4 receptor's role in modulating dopamine release in the striatum makes it a compelling target for the treatment of psychosis in schizophrenia.[5][29] By potentiating the inhibitory effect of acetylcholine on dopamine neurons, an M4 PAM could help to correct the hyperdopaminergic state associated with positive symptoms, without the side effects of direct dopamine receptor blockade.[1] Furthermore, M4 receptor modulation has been implicated in cognitive function, suggesting potential benefits for the cognitive deficits associated with schizophrenia and Alzheimer's disease.[2][6]

Conclusion

This technical guide has outlined a robust scientific hypothesis for the mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The proposed experimental workflow provides a clear and comprehensive path for the validation of this hypothesis. Confirmation of this mechanism would position this compound as a promising lead for the development of novel therapeutics for challenging neurological and psychiatric disorders, offering a more refined and potentially safer approach to modulating the muscarinic system.

References

  • How Muscarinic Stimulation Works. (2024, January 26). YouTube. Retrieved from [Link]

  • Stoddart, L. A., et al. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. PMC. Retrieved from [Link]

  • Kobilka, B. K. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • Conn, P. J., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC. Retrieved from [Link]

  • de Kerchove d'Exaerde, A., et al. (n.d.). M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies. PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • Bridges, T. M., et al. (2024). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Zhang, J. H., et al. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Retrieved from [Link]

  • Laporte, S. A., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. NIH. Retrieved from [Link]

  • Felder, C. C., et al. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PMC. Retrieved from [Link]

  • Jones, C. K., et al. (n.d.). Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. IntechOpen. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Jones, C. K. (n.d.). M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Vanderbilt University. Retrieved from [Link]

  • Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. ResearchGate. Retrieved from [Link]

  • Synapse. (2025). What are the therapeutic applications for M4 receptor agonists?. Patsnap. Retrieved from [Link]

  • Wootten, D., et al. (n.d.). Signaling pathways coupled to the M4 mAChR. Upon activation, the M4.... ResearchGate. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Retrieved from [Link]

  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from [Link]

  • Felder, C. C. (n.d.). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. PubMed. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]

  • Stahl, S. M. (2026). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Psychiatric Times. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Wootten, D., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Synapse. (n.d.). M4 positive allosteric modulators (AstraZeneca/Vanderbilt University). Global Drug Intelligence Database. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a molecule of interest in pharmaceutical research and development. In the absence of extensive experimentally derived public data for this specific salt, this document leverages advanced computational prediction methodologies to provide a robust spectroscopic profile. This approach not only offers valuable insights into the structural characteristics of the molecule but also establishes a framework for the interpretation of experimentally acquired data.

Structural Elucidation: The Foundation of Spectroscopic Analysis

The structural integrity of a pharmaceutical candidate is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the chemical structure of a molecule. For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, these techniques provide a detailed map of its atomic connectivity and chemical environment.

The dihydrochloride salt form implies the protonation of two basic centers: the primary amine at the 5-position and the nitrogen atom of the pyridine ring. This dual protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon framework can be assembled.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride reveals distinct signals for each unique proton in the molecule. The protonation of the pyridine nitrogen is expected to cause a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the positively charged nitrogen. Similarly, the protonation of the primary amine will affect the chemical shift of the proton at the 5-position.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H8.0 - 9.0m3H
C5-H4.5 - 5.5t1H
C7-H₂3.0 - 4.0m2H
C6-H₂2.5 - 3.5m2H
NH₃⁺8.5 - 9.5br s3H
Pyridine NH⁺13.0 - 15.0br s1H

Note: Predicted values are based on computational models and may vary from experimental results. The broad signals for the NH protons are due to exchange with the solvent and quadrupole broadening.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The electron-withdrawing effect of the protonated nitrogen atoms is also evident in the ¹³C spectrum, leading to downfield shifts for the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Pyridine C120 - 150
C4a150 - 160
C7a160 - 170
C550 - 60
C730 - 40
C620 - 30

Note: These are estimated chemical shift ranges and actual values may differ.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure regions of interest.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

cluster_workflow NMR Analysis Workflow Sample Sample Preparation H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure Structure Elucidation TwoD_NMR->Structure

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is expected to show characteristic absorption bands for the amine and pyridinium groups, as well as the hydrocarbon framework.

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Ammonium)Stretching3200 - 2800Strong, Broad
N-H (Pyridinium)Stretching2500 - 2300Medium, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
N-H (Ammonium)Bending1600 - 1500Strong
C=C, C=N (Aromatic)Stretching1650 - 1450Medium-Strong

The formation of the dihydrochloride salt leads to the appearance of broad and strong N-H stretching bands for the ammonium (NH₃⁺) and pyridinium (NH⁺) groups.[1][2][3][4] These bands are often complex due to hydrogen bonding.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, the free base has a monoisotopic mass of approximately 148.1000 Da. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated species [M+H]⁺ at an m/z of approximately 149.1078. The dihydrochloride salt itself will not be observed directly, as the HCl molecules will dissociate.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for this type of molecule would involve the loss of ammonia (NH₃) from the protonated amine or rearrangements of the cyclopenta[b]pyridine ring system.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • To obtain fragmentation information, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

cluster_workflow Spectroscopic Analysis Workflow cluster_nmr NMR cluster_ir IR cluster_ms MS H1 ¹H NMR Confirmation Structure Confirmation H1->Confirmation C13 ¹³C NMR C13->Confirmation IR_spec FTIR IR_spec->Confirmation MS_spec HRMS MSMS_spec MS/MS MS_spec->MSMS_spec MS_spec->Confirmation MSMS_spec->Confirmation Structure Proposed Structure Structure->H1 Structure->C13 Structure->IR_spec Structure->MS_spec

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. By leveraging computational prediction tools, we have established a detailed spectroscopic profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the characterization and quality control of this important molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel chemical entities.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Mohamed, S. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24459–24474.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Dovbii, Y., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467–13478.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Introduction 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a bicyclic heterocyclic amine, serves as a valuable structural motif in medicinal chemistry and materials science. Its rigid, fused-ring system provides a defined...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a bicyclic heterocyclic amine, serves as a valuable structural motif in medicinal chemistry and materials science. Its rigid, fused-ring system provides a defined three-dimensional scaffold for the development of novel therapeutic agents and functional materials. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.

Accurate structural elucidation and purity assessment are paramount in the development of compounds for any application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, offering a detailed experimental protocol, spectral interpretation, and foundational principles for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Considerations

The structural integrity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is the basis for interpreting its NMR spectra. The molecule consists of a pyridine ring fused to a cyclopentane ring, with an amine substituent at the 5-position. In the dihydrochloride salt, both the pyridine nitrogen and the exocyclic amine are protonated, significantly influencing the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Caption: Labeled structure of the target molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. This protocol outlines a self-validating workflow for obtaining high-resolution ¹H and ¹³C NMR spectra.

start Start: Solid Sample weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d₆ or D₂O) in a separate vial. weigh->dissolve filter 3. Filter Solution (Use pipette with glass wool plug) to remove particulates. dissolve->filter transfer 4. Transfer to NMR Tube (Ensure >4 cm sample height). filter->transfer acquire 5. Data Acquisition (Lock, Tune, Shim, Acquire) transfer->acquire process 6. Data Processing (Fourier Transform, Phase, Baseline Correction) acquire->process analyze 7. Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze end End: Interpreted Spectra analyze->end

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the dihydrochloride salt for ¹H NMR or 20-50 mg for ¹³C NMR. The required amount depends on the spectrometer's sensitivity and the desired signal-to-noise ratio.[1][2]

  • Solvent Selection and Dissolution:

    • Rationale: The choice of a deuterated solvent is critical. For amine salts, DMSO-d₆ is often preferred as it can solubilize the salt and typically allows for the observation of the exchangeable N-H protons. Deuterium oxide (D₂O) is another option, but the acidic amine and pyridinium protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[3] This can be used as a confirmatory test.

    • Procedure: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a small, clean vial before transferring it to the NMR tube. This allows for better mixing and visual confirmation of dissolution.[1]

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter. Filter the solution through a pipette containing a small plug of glass wool directly into a high-quality, clean NMR tube.[2] The sample height in the tube should be at least 4 cm to be within the detector coil.[4]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Locking: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to maintain a stable magnetic field.

    • Tuning and Matching: The probe must be tuned to the specific sample to ensure maximum energy transfer.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. The protonation of both nitrogen atoms results in a significant downfield shift for all protons, particularly those on the pyridine ring, due to the increased electron-withdrawing effect.[5]

Predicted ¹H NMR Assignments (in DMSO-d₆):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H2~8.8 - 9.0Doublet (d)1HLocated alpha to the positively charged pyridinium nitrogen, resulting in strong deshielding.[6]
H4~8.6 - 8.8Doublet (d)1HAlso alpha to the nitrogen and strongly deshielded.
H3~7.8 - 8.0Triplet (t) or dd1HLocated beta to the nitrogen, less deshielded than H2 and H4. Coupled to both H2 and H4.
NH₃⁺Broad singlet3HExchangeable protons on the ammonium group. Signal position and width are concentration and temperature dependent.[3][7]
Pyridinium N-HBroad singlet1HExchangeable proton on the pyridinium nitrogen.[5]
H5~4.5 - 4.8Multiplet1HMethine proton alpha to the ammonium group, significantly deshielded.
H7~3.0 - 3.3Multiplet2HMethylene protons adjacent to the aromatic ring.
H6~2.2 - 2.5Multiplet2HMethylene protons beta to both the aromatic ring and the amine.

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As a broadband proton-decoupled spectrum is typically acquired, each unique carbon appears as a single line.

Predicted ¹³C NMR Assignments (in DMSO-d₆):

Carbon AssignmentPredicted δ (ppm)Rationale
C2~148 - 152Aromatic carbon alpha to the pyridinium nitrogen, highly deshielded.[8]
C4~145 - 148Aromatic carbon alpha to the pyridinium nitrogen.
C7a~165 - 170Bridgehead carbon adjacent to nitrogen, significantly deshielded.
C3~124 - 128Aromatic carbon beta to the pyridinium nitrogen.[8]
C4a~138 - 142Bridgehead carbon not directly attached to nitrogen.
C5~55 - 60Aliphatic carbon directly attached to the electron-withdrawing ammonium group.[3]
C7~30 - 35Aliphatic methylene carbon adjacent to the aromatic system.[9]
C6~25 - 30Aliphatic methylene carbon.[9]

Note: The signals for C7a and C4a may be of lower intensity due to being quaternary carbons.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is essential for the unambiguous structural verification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The protonation of the nitrogen centers induces characteristic downfield shifts in both the proton and carbon spectra, providing clear diagnostic markers. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently characterize this and related molecular scaffolds, ensuring the integrity of materials used in drug discovery and development. Further confirmation of assignments can be achieved through two-dimensional NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

References

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Available at: [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Available at: [Link]

  • Chen, B., et al. (2017). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18.

Sources

Exploratory

An In-Depth Technical Guide on the Potential Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. While specific biological data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is not extensively documented in publicly available literature, its structural motifs suggest a high potential for diverse pharmacological activities. This technical guide synthesizes the current understanding of the broader class of fused pyridine and cyclopenta[b]pyridine derivatives to extrapolate the likely biological profile of the title compound. We will explore potential applications in oncology, infectious diseases, and neuropharmacology, providing a framework for future research and drug development efforts. This document will detail common experimental protocols for evaluating these activities and present conceptual signaling pathways and workflows to guide experimental design.

Introduction: The Chemical and Pharmacological Significance of the Cyclopenta[b]pyridine Core

The fusion of a cyclopentane ring with a pyridine nucleus creates the 6,7-dihydro-5H-cyclopenta[b]pyridine system, a rigid bicyclic structure that offers a three-dimensional arrangement of functional groups for interaction with biological targets. The pyridine ring, a common pharmacophore in numerous FDA-approved drugs, imparts key physicochemical properties such as hydrogen bonding capacity, metabolic stability, and the ability to engage in pi-stacking interactions.[1][2] The incorporation of an amine group at the 5-position of the cyclopentane ring introduces a basic center, crucial for salt formation (as in the dihydrochloride salt, which enhances aqueous solubility) and for forming ionic bonds or hydrogen bonds with biological macromolecules.

Derivatives of the broader cyclopenta[c]pyridine and related fused pyridine classes have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and neuropharmacological effects.[3][4][5][6] This suggests that 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a promising lead structure for drug discovery campaigns.

Table 1: Physicochemical Properties of the Parent Scaffold

PropertyValueSource
Molecular FormulaC₈H₁₁NPubChem
Molecular Weight121.18 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the biological investigation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Anticancer Activity

The pyridine scaffold is a cornerstone in the development of modern anticancer therapeutics.[6][7] Derivatives of fused pyridines have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and DNA repair enzymes.[8][9]

  • Potential Mechanism: A plausible mechanism of action for a cyclopenta[b]pyridine derivative could be the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The amine functionality and the pyridine nitrogen could serve as key interaction points within the ATP-binding pocket of these kinases.

anticancer_pathway cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb phosphorylates (pRb) Cyclin D Cyclin D Cyclin D->CDK4/6 activates E2F E2F Rb->E2F releases S Phase Genes S Phase Genes E2F->S Phase Genes activates S Phase Genes->S Phase Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin- 5-amine Compound->CDK4/6 inhibits

Conceptual pathway for anticancer activity via CDK4/6 inhibition.
Antimicrobial and Antifungal Activity

Fused pyridine heterocycles are well-represented in the literature as potent antimicrobial and antifungal agents.[4][10][11] Their mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The rigid, planar structure of the fused ring system can facilitate intercalation with DNA or binding to enzyme active sites.

  • Potential Targets: For bacteria, potential targets include DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. In fungi, inhibition of enzymes like lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis, is a common mechanism for azole antifungals, and a similar mode of action could be explored for pyridine-based compounds. Some pyridine derivatives have also shown efficacy against drug-resistant strains like MRSA.[10]

Neuropharmacological Activity

The pyridine ring is a common feature in many centrally active drugs.[12] The nitrogen atom can act as a bioisostere for a phenyl ring, and its ability to participate in hydrogen bonding is critical for interactions with neurotransmitter receptors and transporters. Bicyclic pyridine derivatives have been investigated for their anticonvulsant and psychotropic properties.[13]

  • Potential Targets: Given the structural similarity to some known ligands, potential targets in the central nervous system (CNS) could include serotonin (5-HT) receptors, dopamine receptors, or GABA-A receptors. The amine group could play a crucial role in receptor binding, mimicking the endogenous neurotransmitters.

Methodologies for Biological Evaluation

To investigate the hypothesized biological activities, a tiered screening approach is recommended. The following are standard, validated protocols that can be adapted for the evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow Start Start Cell Seeding Seed Cancer Cells in 96-well Plate Start->Cell Seeding Incubation1 Incubate 24h Cell Seeding->Incubation1 Compound Addition Add Serial Dilutions of Test Compound Incubation1->Compound Addition Incubation2 Incubate 48-72h Compound Addition->Incubation2 MTT Reagent Add MTT Reagent Incubation2->MTT Reagent Incubation3 Incubate 4h MTT Reagent->Incubation3 Solubilization Add DMSO to Dissolve Formazan Incubation3->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is currently sparse, the rich pharmacology of the broader cyclopenta[b]pyridine and fused pyridine chemical classes provides a strong rationale for its investigation as a promising scaffold in drug discovery. The potential for anticancer, antimicrobial, and neuropharmacological activities warrants a comprehensive screening campaign using the established methodologies outlined in this guide. Future work should focus on a systematic evaluation of its in vitro activities, followed by mechanism-of-action studies for any confirmed hits. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this promising heterocyclic system.

References

  • MDPI. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7234. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals, 16(5), 749. Available at: [Link]

  • MDPI. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7234. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Chemical properties and biological activities of cyclopentenediones: a review. Current Organic Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Acta Poloniae Pharmaceutica. Available at: [Link]

  • PubMed. (n.d.). Chemical properties and biological activities of cyclopentenediones: a review. Current Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14321-14343. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals. Available at: [Link]

  • ScienceDirect. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 406-417. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Available at: [Link]

  • MDPI. (n.d.). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules. Available at: [Link]

  • ScienceDirect. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]

  • NIScPR. (2022). Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. Indian Journal of Chemistry, 61, 582-590. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • RSC Publishing. (n.d.). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • MDPI. (n.d.). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules. Available at: [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

Sources

Foundational

Uncharted Territory: The Quest for Therapeutic Targets of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

A Note to the Research Community: Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has become evident that the biological activity and potential therapeutic targe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community:

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has become evident that the biological activity and potential therapeutic targets of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride remain largely unexplored. Information on this specific molecule is currently limited to its chemical properties and its availability from commercial suppliers. There is a notable absence of published research detailing its mechanism of action, biological effects, or any validated therapeutic targets.

This document, therefore, cannot serve as a traditional technical guide on established targets. Instead, it is intended to be a forward-looking framework, a conceptual roadmap for researchers and drug development professionals interested in pioneering the investigation of this compound. It outlines a logical, experience-driven approach to systematically identify and validate its potential therapeutic applications.

Part 1: De Novo Target Identification Strategy

Given the absence of prior art, the initial approach must be broad and unbiased. The primary objective is to generate the first biological data points for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, which will guide all subsequent, more focused research.

High-Throughput Screening (HTS) and Phenotypic Screening

The most logical starting point is a series of high-throughput and phenotypic screens to cast a wide net and identify any potential biological activity.

Experimental Workflow: Initial Screening Cascade

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Deconvolution A Compound Acquisition & QC (Purity, Identity, Solubility) B High-Throughput Screening (HTS) (Biochemical & Cell-Based Assays) A->B Test Compound C Phenotypic Screening (High-Content Imaging) A->C Test Compound D Data Analysis & Hit Selection (Z-score, Dose-Response) B->D C->D E Orthogonal Assays (Confirmation of Primary Hits) D->E Preliminary Hits F Affinity-Based Methods (e.g., Chemical Proteomics) E->F Confirmed Hits G Genetic Methods (e.g., CRISPR Screens) E->G Confirmed Hits

Caption: A proposed workflow for the initial investigation of a novel compound.

Rationale behind the workflow:

  • Biochemical vs. Cell-Based HTS: Running parallel screens is crucial. A hit in a biochemical assay (e.g., inhibiting a purified enzyme) is a direct indicator of target engagement. A hit in a cell-based assay (e.g., inducing apoptosis in a cancer cell line) provides a more physiologically relevant context but requires subsequent deconvolution to identify the specific molecular target.

  • Phenotypic Screening: This is a powerful, unbiased approach. By using high-content imaging to assess changes in cell morphology, organelle health, or the localization of specific proteins, we can uncover unexpected biological effects that would be missed by target-focused assays.

Computational and In Silico Approaches

While awaiting empirical data, computational methods can generate initial hypotheses based on the structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

  • Structural Similarity and Ligand-Based Pharmacophore Modeling: The first step would be to search for structurally similar compounds with known biological targets. Databases such as ChEMBL and PubChem can be queried to identify analogs. The shared structural motifs might suggest a similar mechanism of action.

  • Reverse Docking/Target Fishing: This involves docking the compound's 3D structure against a library of known protein binding sites. While computationally intensive and prone to false positives, this can help prioritize protein families for subsequent biochemical screening.

Part 2: Hypothetical Target Validation

Once a preliminary "hit" is identified from the initial screens (e.g., the compound consistently inhibits the growth of a specific cancer cell line), the next critical phase is target validation. The goal is to unequivocally prove that the observed phenotype is a direct result of the compound interacting with a specific molecular target.

Experimental Workflow: Target Validation

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Target Relevance A Cellular Thermal Shift Assay (CETSA) (Confirms direct binding in cells) D Genetic Knockdown/Knockout (siRNA, CRISPR) (Does target removal mimic the compound's effect?) A->D B Isothermal Titration Calorimetry (ITC) (Measures binding affinity and thermodynamics) B->D C Surface Plasmon Resonance (SPR) (Measures binding kinetics) C->D E Overexpression Studies (Does excess target rescue the compound's effect?) D->E F Mutation Analysis (Does mutation of the proposed binding site confer resistance?) E->F

Caption: A workflow for validating a hypothesized drug target.

Detailed Protocols:

Cellular Thermal Shift Assay (CETSA):

  • Cell Culture and Treatment: Culture the relevant cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride at a concentration known to elicit the phenotype.

  • Harvest and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells to release the proteins.

  • Heating Gradient: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).

  • Separation and Detection: Centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the putative target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding and stabilization of the target protein.

Part 3: Future Directions and Therapeutic Potential

The therapeutic potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is entirely dependent on the nature of the target(s) identified through the proposed screening and validation workflows. For example:

  • If the target is a known kinase implicated in cancer: The compound could be developed as an anti-cancer agent. Subsequent research would focus on kinase profiling to determine selectivity, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize potency and pharmacokinetic properties.

  • If the target is a G-protein coupled receptor (GPCR) involved in neurotransmission: The compound could have applications in neuroscience. Further studies would involve receptor subtype selectivity, downstream signaling pathway analysis, and behavioral studies in animal models.

Conclusion

While the therapeutic landscape for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is currently a blank canvas, this lack of existing data presents a unique opportunity for discovery. By employing a systematic and unbiased approach that combines high-throughput screening, computational modeling, and rigorous target validation, the scientific community can begin to elucidate the biological function of this molecule and potentially unlock new therapeutic avenues. The path forward requires a commitment to foundational research and a willingness to explore the unknown.

References

As of the date of this document, there are no published scientific articles detailing the therapeutic targets or biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The following links direct to chemical and safety information for the compound:

  • PubChem: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138031, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Retrieved from [Link].

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

This guide provides a comprehensive framework for the in vitro characterization of the novel small molecule, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel small molecule, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and robust validation.

Introduction: Unveiling the Potential of a Novel Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a compelling scaffold in medicinal chemistry. Its rigid, bicyclic structure offers a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the development of targeted therapeutics. While the specific biological activities of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride are yet to be fully elucidated, related heterocyclic compounds, such as imidazo[4,5-b]pyridines, have demonstrated a range of biological effects, including antitumor, antiviral, and anti-inflammatory properties.[1] This guide, therefore, outlines a comprehensive in vitro strategy to systematically explore the therapeutic potential of this novel amine dihydrochloride salt, focusing on a hypothetical context of oncology and immunomodulation.

The initial phase of in vitro evaluation is critical. It serves to identify the biological systems perturbed by the compound, elucidate its mechanism of action, and establish a preliminary safety profile. This process is a multi-step journey, beginning with an assessment of the compound's fundamental physicochemical properties and its general effects on cell health, before progressing to more complex, target-specific, and pathway-focused investigations.

Part 1: Foundational Physicochemical and Cytotoxicity Profiling

Before delving into complex biological assays, a thorough understanding of the compound's physical and chemical characteristics is paramount. As an amine dihydrochloride salt, particular attention must be paid to its solubility and stability in aqueous solutions, which are critical for accurate and reproducible in vitro results.[2][3][4]

Physicochemical Characterization

Proper characterization ensures that the observed biological effects are attributable to the compound itself and not to experimental artifacts arising from poor solubility or degradation.

Table 1: Key Physicochemical Parameters and Recommended Methodologies

ParameterRecommended MethodologyRationale
Aqueous Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the maximum soluble concentration in various buffers (e.g., PBS, cell culture media) and identify potential precipitation issues during experiments.[4]
Solution Stability HPLC-UV or LC-MS AnalysisTo assess the compound's stability over time in different solvents and at various temperatures, ensuring its integrity throughout the duration of the assays.
pKa Determination Potentiometric Titration or UV-Metric MethodTo understand the ionization state of the amine group at physiological pH, which influences membrane permeability and target engagement.
LogD/LogP Shake-Flask Method or HPLC-based MethodsTo predict the compound's lipophilicity and its potential to cross cellular membranes.
General Cytotoxicity Assessment

The initial biological evaluation of any novel compound should involve a broad assessment of its impact on cell viability. This step is crucial for determining the appropriate concentration range for subsequent, more specific assays and for identifying any non-specific cytotoxic effects. A dual-assay approach, probing different aspects of cell death, provides a more robust and reliable cytotoxicity profile.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Select Cell Lines (e.g., Cancer & Normal) plate_cells Plate Cells in 96-well Plates start->plate_cells compound_prep Prepare Serial Dilutions of Compound plate_cells->compound_prep treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treat_cells Add Compound ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay Perform Assays mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay Perform Assays data_analysis Generate Dose-Response Curves & Calculate IC50 Values ldh_assay->data_analysis Collect Data mtt_assay->data_analysis Collect Data

Caption: Workflow for dual cytotoxicity screening.

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Include vehicle-only controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well.[7]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[9][10]

  • Experimental Setup: Plate and treat cells with the compound as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a tetrazolium salt, to each well with the supernatant.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for approximately 30 minutes, protected from light. Add a stop solution to terminate the enzymatic reaction.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (spontaneous release) and maximum release (lysed cells).

Part 2: Target-Based and Phenotypic Screening

Following the initial cytotoxicity profiling, the investigation can proceed to more specific, hypothesis-driven assays to identify potential molecular targets and observable cellular effects (phenotypes).

Target-Based Screening: A Focus on Kinases and GPCRs

Given the prevalence of kinase and G-protein coupled receptor (GPCR) modulation by novel small molecules in oncology and immunology, these target classes represent a logical starting point.

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.[11][12]

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at an optimized concentration.

  • Inhibitor Addition: Add serial dilutions of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescent signal using a luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value for kinase inhibition.

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its GPCR target.[13][14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.[16]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Cell-Based Phenotypic Screening

Phenotypic screening offers a target-agnostic approach to identify compounds that induce a desired cellular phenotype, such as the inhibition of cancer cell migration or the modulation of immune cell activation.[6][17]

Table 2: Example Phenotypic Assays and Their Applications

AssayPrinciplePotential Application
Wound Healing (Scratch) Assay Measures the ability of a confluent cell monolayer to migrate and close a "wound" created by scratching.Assessing anti-metastatic potential in cancer cells.
Transwell Migration/Invasion Assay Quantifies the movement of cells through a porous membrane, with or without an extracellular matrix coating.Evaluating the effect on cell migration and invasion.
High-Content Imaging Utilizes automated microscopy and image analysis to quantify multiple cellular parameters (e.g., morphology, protein localization, organelle health).Broad, unbiased screening for a wide range of cellular phenotypes.

Part 3: Mechanism of Action and Pathway Analysis

Once a biological activity or phenotype of interest has been identified, the next logical step is to investigate the underlying molecular mechanisms.

Investigating Cellular Signaling Pathways

Many small molecules exert their effects by modulating key cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[1][18][19]

A cELISA can be used to measure changes in the phosphorylation status of key signaling proteins within intact cells, providing a snapshot of pathway activation or inhibition.[20][21]

  • Cell Culture and Treatment: Seed cells in a 96-well plate, allow them to adhere, and then treat with the test compound for various times and at different concentrations. Include appropriate positive and negative controls (e.g., growth factors to stimulate the pathway).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer to allow antibody access to intracellular targets.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-Akt).

  • Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a colorimetric or fluorogenic HRP substrate.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Normalization and Analysis: Normalize the signal to the total protein content or a housekeeping protein to account for variations in cell number.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway RTK_mapk RTK Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_mapk Proliferation/ Survival ERK->Proliferation_mapk RTK_pi3k RTK PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival_pi3k Survival/ Growth mTOR->Survival_pi3k

Caption: Simplified MAPK and PI3K/Akt signaling pathways.

In Vitro Immunomodulation Assays

To explore the potential immunomodulatory effects of the compound, assays using primary human peripheral blood mononuclear cells (PBMCs) can be employed.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[22]

  • Cell Culture and Stimulation: Culture the PBMCs in the presence of serial dilutions of the test compound. In parallel, stimulate the cells with a mitogen (e.g., phytohemagglutinin) to induce proliferation and cytokine production.

  • Proliferation Assessment: After a set incubation period (e.g., 72 hours), assess cell proliferation using a suitable method, such as the incorporation of a thymidine analog or a dye-based assay.

  • Cytokine Analysis: Collect the culture supernatants and measure the levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Evaluate the effect of the compound on both basal and stimulated PBMC proliferation and cytokine secretion.

Part 4: Data Analysis, Interpretation, and Troubleshooting

Dose-Response Curve Analysis

The generation and analysis of dose-response curves are fundamental to in vitro pharmacology. These curves are used to determine key parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration).[23][24][25]

  • Data Plotting: Plot the response (e.g., % inhibition, % viability) against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a non-linear regression model, typically a four-parameter logistic equation.

  • Parameter Extraction: The curve-fitting software will provide the IC50 or EC50 value, which represents the concentration of the compound that elicits a 50% response.

Troubleshooting Common In Vitro Assay Issues

Table 3: Common Problems and Solutions in Cell-Based Assays

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in the microplate.Ensure proper cell suspension mixing, use calibrated pipettes, and consider not using the outer wells of the plate.[26]
Low Signal-to-Background Ratio Suboptimal antibody concentration, insufficient blocking, high background from reagents.Titrate primary and secondary antibodies, test different blocking buffers, and run appropriate reagent controls.
Inconsistent Results Between Experiments Variation in cell passage number, reagent lot-to-lot variability, subtle changes in incubation times or temperatures.Use cells within a defined passage number range, validate new reagent lots, and strictly adhere to the established protocol.
Compound Precipitation Exceeding the compound's aqueous solubility.Re-evaluate the compound's solubility in the assay buffer and adjust the concentration range accordingly.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. By systematically progressing from foundational physicochemical and cytotoxicity studies to more complex target-based, phenotypic, and mechanistic assays, researchers can build a robust data package to guide further drug development efforts. The emphasis on experimental causality, self-validating protocols, and meticulous data analysis will ensure the generation of high-quality, reliable results, ultimately unlocking the therapeutic potential of this novel chemical entity.

References

  • protocols.io. LDH cytotoxicity assay. (URL: [Link])

  • Parmar, V. K., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 2012. (URL: [Link])

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 2024. (URL: [Link])

  • O'Hagan, H. M., et al. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 2021. (URL: [Link])

  • National Center for Biotechnology Information. Peripheral Blood Mononuclear Cells. In: The Impact of Food Bioactives on Health. (URL: [Link])

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (URL: [Link])

  • Frontiers. In vitro assessment of the immunomodulatory effects of probiotic Bacillus strains on chicken PBMCs. (URL: [Link])

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

  • Towards Data Science. Drug dose-response data analysis. (URL: [Link])

  • ResearchGate. Crosstalk Between MAPK and PI3K/AKT Signaling Pathways in Cellular Responses: Implications for Cancer Therapy. (URL: [Link])

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. (URL: [Link])

  • MDPI. Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (URL: [Link])

  • MDPI. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon. (URL: [Link])

  • PubMed. GPCR-radioligand binding assays. (URL: [Link])

  • protocols.io. In vitro kinase assay. (URL: [Link])

  • ResearchGate. Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. (URL: [Link])

  • European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. (URL: [Link])

  • PubMed. Guidelines for accurate EC50/IC50 estimation. (URL: [Link])

  • BioTek Instruments, Inc. Automation Of A Novel Cell-Based ELISA For Cell Signaling Pathway Analysis. (URL: [Link])

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (URL: [Link])

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])

  • Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (URL: [Link])

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (URL: [Link])

  • PubMed Central. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets. (URL: [Link])

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])

  • Quora. What are small molecule compounds and the PI3K signaling pathway? (URL: [Link])

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 2018. (URL: [Link])

  • ResearchGate. Anyone know a good basic protocol for a cell based ELISA as a starting point? (URL: [Link])

  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (URL: [Link])

  • GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. (URL: [Link])

  • Alfa Cytology. Competitive Radioligand Binding Assays. (URL: [Link])

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. (URL: [Link])

  • BMG LABTECH. Kinase assays. (URL: [Link])

  • ResearchGate. In vitro kinase assay conditions. (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS Number: 1187930-42-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While publicly available research on the specific biological activity of this compound is limited, this document synthesizes the available chemical data, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses potential avenues for investigation based on its structural motifs.

Compound Identification and Physicochemical Properties

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is the compound assigned the CAS number 1187930-42-2. It possesses a fused ring system consisting of a pyridine ring and a cyclopentane ring, with an amine substituent on the cyclopentane ring. This structural framework is a common scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

PropertyValueSource
CAS Number 1187930-42-2Multiple chemical suppliers
Molecular Formula C₈H₁₁ClN₂,
Molecular Weight 170.64 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride
Synonyms 6,7-Dihydro-5H-[1]pyrindin-7-ylamine hydrochloride
Physical Form Yellow to Brown Solid
Storage Temperature 2-8 °C

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 6,7-dihydro-5H-cyclopenta[b]pyridine.[3]

Synthetic_Pathway start 6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS: 533-37-9) intermediate 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one start->intermediate Oxidation (e.g., Mn(OTf)₂, t-BuOOH, H₂O) product 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS: 1187930-42-2) intermediate->product Reductive Amination (e.g., NH₄OAc, NaBH₃CN)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Oxidation to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one

This step is adapted from the manganese-catalyzed oxidation of a similar substrate.[2]

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a suitable solvent such as water, add a catalytic amount of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂; ~0.05 eq).

  • To this mixture, add tert-Butyl hydroperoxide (t-BuOOH; ~3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Step 2: Reductive Amination to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

This is a standard protocol for the conversion of a ketone to a primary amine.

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in a protic solvent such as methanol.

  • Add an excess of ammonium acetate (NH₄OAc; ~10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN; ~1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Acidify the mixture with aqueous HCl and then basify with aqueous NaOH to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Filter the resulting solid and dry under vacuum to obtain 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.

Characterization

The final compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Potential Biological Relevance and Research Applications

While no specific biological targets for 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride have been reported in the public domain, the core scaffold is present in molecules with diverse biological activities. The pyridine ring is a common feature in many pharmaceuticals, and its fusion with a cyclopentane ring creates a rigid, three-dimensional structure that can be explored for binding to various biological targets.

A patent for a structurally related class of compounds, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, has described them as allosteric modulators of the M4 muscarinic acetylcholine receptor, which are of interest for the treatment of neurological and psychiatric disorders.[4] Although the core scaffold is different, this suggests that fused heterocyclic systems containing a pyridine ring can interact with G-protein coupled receptors.

Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have also been synthesized and evaluated as corrosion inhibitors, demonstrating the chemical versatility of this ring system.[1][5]

Given the lack of specific biological data, this compound is best utilized as a scaffold for library synthesis or as a starting material for the generation of more complex molecules in a drug discovery program.

Research_Applications Core 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (Scaffold) Library Combinatorial Library Synthesis Core->Library Derivatization of the primary amine SAR Structure-Activity Relationship (SAR) Studies Library->SAR Screening High-Throughput Screening Library->Screening Target Identification of Novel Biological Targets Screening->Target

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous and unambiguous determination of a chemical structure is the bedrock upon which all further research, development, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous and unambiguous determination of a chemical structure is the bedrock upon which all further research, development, and clinical application is built. This is particularly true for novel heterocyclic amines, a class of compounds that forms the backbone of a vast number of pharmaceuticals. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of orthogonal analytical methods. From establishing the molecular formula by high-resolution mass spectrometry to mapping the intricate connectivity with advanced 2D NMR, and ultimately confirming the three-dimensional architecture via single-crystal X-ray crystallography, this guide details the causality behind each experimental choice. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclopentane moiety, with a primary amine at the 5-position. As a dihydrochloride salt, its physical and pharmacological properties are significantly altered, making it a candidate for various applications in medicinal chemistry. The presence of a chiral center at the C5 position introduces stereochemical considerations that are critical for its biological activity.

Before any meaningful biological or material science investigation can proceed, the absolute confirmation of its covalent structure and stoichiometry is paramount. An error in structural assignment can lead to misinterpreted data, wasted resources, and significant delays in development pipelines. This guide, therefore, presents a holistic and logical pathway to achieve an unassailable structural proof.

The Strategic Workflow: An Integrated Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating and complete picture.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive 3D Structure cluster_3 Final Confirmation HRMS High-Resolution MS (HRMS) Determine Molecular Formula FTIR FT-IR Spectroscopy Identify Functional Groups HRMS->FTIR Orthogonal Data CONCLUSION Convergent Data Analysis Final Structural Assignment HRMS->CONCLUSION NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments FTIR->NMR_1D Guides NMR Interpretation FTIR->CONCLUSION NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Covalent Bonds NMR_1D->NMR_2D Assign Signals XRAY Single-Crystal X-Ray Confirm Absolute Structure NMR_2D->XRAY Confirm Connectivity NMR_2D->CONCLUSION XRAY->CONCLUSION Absolute Proof

Caption: Integrated workflow for structure elucidation.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The foundational step in any structure elucidation is to unequivocally determine the elemental composition. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to the same nominal mass. High-resolution mass spectrometry, capable of mass accuracy within a few parts per million (ppm), is essential to distinguish between molecules with nearly identical masses, thereby providing a high-confidence molecular formula.[1]

For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (C₈H₁₂N₂·2HCl), we expect to observe the protonated parent amine [C₈H₁₂N₂ + H]⁺ in the positive ion mode. The presence of two nitrogen atoms dictates that the exact mass of the parent molecule will be an even number, and its protonated ion will have an odd nominal mass, a key diagnostic feature consistent with the "Nitrogen Rule".[2]

Table 1: HRMS Data for the Protonated Parent Amine
ParameterTheoretical ValueHypothetical Measured Value
Molecular Formula [C₈H₁₁N₂]⁺-
Exact Mass 135.09170135.09165
Mass Accuracy --3.7 ppm
Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize an Agilent 6545XT AdvanceBio Q-TOF LC/MS system (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: TOF-MS full scan.

  • Mass Range: m/z 50-500.

  • Calibration: Calibrate the instrument immediately prior to analysis using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the most abundant ion. Use formula-finding software to confirm that C₈H₁₁N₂ is the only logical elemental composition within a 5 ppm mass error window.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For an amine dihydrochloride salt, the spectrum is distinctly different from that of the free base. The protonation of the amine and pyridine nitrogen results in the formation of ammonium (R-NH₃⁺) and pyridinium species. This leads to the appearance of broad, characteristic N-H stretching and bending vibrations.[3]

The key diagnostic signals are the very broad and strong absorptions in the 3200-2400 cm⁻¹ region, which are characteristic of ammonium salt N-H stretches.[3] Additionally, the N-H bending vibrations provide further confirmation.[4][5]

Table 2: Predicted FT-IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3100-2800C-H Stretch (Aromatic & Aliphatic)Pyridine & Cyclopentane
~3200-2400 (Broad)N-H StretchPrimary Ammonium (-NH₃⁺)
~1620-1560N-H Bend (Asymmetric)Primary Ammonium (-NH₃⁺)
~1580 & ~1470C=C and C=N StretchPyridine Ring
~1250-1020C-N StretchAliphatic Amine
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid dihydrochloride salt directly onto the ATR crystal.

  • Instrumentation: Use a PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 to 650 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecular framework.[7] The choice of solvent is critical; for a dihydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)
PositionAtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)
1N (Pyridine)--
2CH~8.6 (d, J=5)~148
3CH~7.8 (t, J=7)~125
4CH~8.2 (d, J=7)~142
4aC-~155
5CH-NH₃⁺~4.5 (t, J=8)~55
6CH₂~2.2-2.4 (m)~30
7CH₂~3.0-3.2 (m)~28
7aC-~138
--NH₃⁺~9.0 (br s)-
2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will confirm the connectivity within the aliphatic cyclopentane ring (H5-H6-H7) and the aromatic pyridine ring (H2-H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for connecting the different fragments of the molecule.

Caption: Key HMBC correlations confirming the fused ring system.

Causality in 2D NMR Interpretation:

  • A correlation from the aliphatic proton H7 to the aromatic quaternary carbon C7a is definitive proof of the fusion point between the two rings.

  • Correlations from the benzylic-like proton H5 to the pyridine carbons C4 and C4a confirm the position of the cyclopentane ring relative to the pyridine nitrogen.

  • The entire spin system of the cyclopentane ring (H5 through H6 to H7) can be traced using the COSY spectrum, confirming the saturated five-membered ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~15 mg of the compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Use a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gradient-selected, phase-sensitive COSY, HSQC, and HMBC spectra using standard Bruker pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, MestReNova).

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[8] It determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the absolute stereochemistry (if the molecule is chiral and enantiopure) and the stoichiometry of the salt.[9] This technique moves from inference to direct observation.

Experimental Protocol: Crystal Growth and Data Collection
  • Purification: The compound must be of very high purity (>99%). Recrystallize if necessary.

  • Crystal Growth: High-quality single crystals are paramount.[10] A reliable method is slow evaporation or vapor diffusion.

    • Vapor Diffusion: Dissolve the compound in a polar solvent in which it is soluble (e.g., methanol). Place this vial inside a larger, sealed jar containing a less polar anti-solvent in which the compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth over several days to weeks.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Use a modern diffractometer (e.g., Bruker D8 Venture) with a suitable X-ray source (e.g., Mo or Cu). Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion and improve data quality. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., with the SHELX software suite). Refine the atomic positions, occupancies, and displacement parameters to achieve a final, validated crystal structure.

Conclusion: A Convergence of Evidence

The structure elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula.

  • FT-IR confirms the presence of the key amine salt and aromatic functional groups.

  • 1D and 2D NMR meticulously map the covalent framework, assigning every atom and confirming the connectivity between the pyridine and cyclopentane rings.

  • Single-Crystal X-ray Crystallography provides the final, irrefutable proof of the three-dimensional structure, stereochemistry, and salt stoichiometry.

By following this comprehensive workflow, researchers can have the utmost confidence in their structural assignment, providing a solid and trustworthy foundation for all subsequent scientific endeavors.

References

  • Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Journal of the American Society for Mass Spectrometry, 22(10), 1749-1763. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

  • Lodewyk, M. W., et al. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical Reviews, 112(3), 1729-1754. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Smith, C. A., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 144, 116427. Available at: [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24456–24472. Available at: [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • Smith, B. D., Boggess, B., & Zajicek, J. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]

  • Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]

  • Improved Pharma. (2023). Single Crystal X-Ray Structure Determination. Available at: [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available at: [Link]

  • Mering, F. D., et al. (2018). Structure elucidation workflow of small molecules. bioRxiv. Available at: [Link]

  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

  • Chapman, J. R. (2000). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society, 225-230. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2186-2207. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 68(1), m1-m10. Available at: [Link]

  • Elyashberg, M., et al. (2012). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 50(S1), S10-S19. Available at: [Link]

  • Stefaniak, L., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1143-1147. Available at: [Link]

  • Young, D. (2023). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. YouTube. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Navarro-Vazquez, A., et al. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 5(1), 50. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Norrby, P.-O. (2012). Chapter 6: Single Crystal X-ray Structure Analysis. In Stereoselective Synthesis of Drugs and Natural Products. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Available at: [Link]

  • University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • Kamienska-Trela, K., et al. (2001). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 39(S1), S33-S40. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Homologs and Analogs of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, offering a three-dimensional architecture that is attractive for designing novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, offering a three-dimensional architecture that is attractive for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of analogs and homologs of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. We will delve into established synthetic routes to the core structure, with a particular focus on the asymmetric synthesis of the chiral amine. Furthermore, this guide outlines detailed protocols for the evaluation of these compounds for their potential antiviral, anticancer, and anti-inflammatory properties. Finally, we will explore the principles of analog design and discuss the anticipated SAR based on existing knowledge of related pharmacophores. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

Fused pyridine ring systems are integral components of numerous biologically active compounds, demonstrating a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of a cyclopentane ring to the pyridine core, as seen in the 6,7-dihydro-5H-cyclopenta[b]pyridine framework, imparts a rigid, three-dimensional structure that can facilitate precise interactions with biological targets. The introduction of a chiral amine at the 5-position creates a key stereocenter, opening avenues for enantioselective interactions with enzymes and receptors, a critical aspect in modern drug design.

This guide will focus on the parent amine, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, and its derivatives, providing a roadmap for their synthesis and biological characterization.

Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core and its Amine Derivatives

The synthesis of the target amine and its analogs can be logically approached in a stepwise manner, beginning with the construction of the fused heterocyclic ketone, followed by the crucial asymmetric reductive amination to install the chiral amine.

Synthesis of the Precursor Ketone: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A robust and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[4][5] This method offers high yield and excellent chemoselectivity under environmentally benign conditions.

Experimental Protocol: Manganese-Catalyzed Oxidation [4]

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

G cluster_synthesis Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂, t-BuOOH, H₂O Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Asymmetric Reductive Amination to Yield Chiral 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

The conversion of the prochiral ketone to the chiral amine is a critical step. Modern asymmetric reductive amination methods offer high enantioselectivity and yield. The use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, is a well-established strategy.[6] An alternative and highly effective approach involves the use of chiral SPINOL-derived borophosphates as catalysts with pinacolborane as the reducing agent.[7]

Proposed Experimental Protocol: Asymmetric Reductive Amination [7]

  • In a glovebox, to a flame-dried Schlenk tube, add the chiral SPINOL-derived borophosphate catalyst (0.02 mmol) and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (0.4 mmol).

  • Add the desired amine source (e.g., ammonia or a protected amine equivalent, 0.6 mmol) and a suitable solvent (e.g., toluene, 1.0 mL).

  • Add pinacolborane (0.6 mmol) to the mixture.

  • Seal the tube and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral amine.

G cluster_amination Asymmetric Reductive Amination Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reagents_Amine Chiral Catalyst (e.g., SPINOL-borophosphate) Amine Source, Pinacolborane Chiral_Amine (S)-6,7-Dihydro-5H-cyclopenta [b]pyridin-5-amine

Design and Synthesis of Analogs and Homologs

A systematic exploration of the chemical space around the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine core is essential for identifying compounds with improved potency and pharmacokinetic properties.

Analogs: Modification of the Core Scaffold

Analogs can be designed by introducing substituents on both the pyridine and cyclopentane rings.

  • Pyridine Ring Substitution: Functionalization of the pyridine ring can modulate the electronic properties and provide additional points of interaction with biological targets.

  • Cyclopentane Ring Substitution: Introduction of substituents on the cyclopentane ring can influence the conformational rigidity and lipophilicity of the molecule.

Homologs: Ring Size Variation

Homologs of the target compound can be synthesized by replacing the cyclopentane ring with a cyclohexane ring, leading to the 5,6,7,8-tetrahydro-quinoline system. The synthesis of the corresponding cyclohexanone derivatives can be achieved through similar synthetic strategies, starting from the appropriate cyclic β-ketoester.[8]

Proposed Biological Evaluation

Given the broad spectrum of activity reported for fused pyridine derivatives, a tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized analogs and homologs.

In Vitro Antiviral Screening

A primary screen against a panel of viruses is a logical starting point. A common and effective method is the plaque reduction assay, which measures the inhibition of virus-induced cytopathic effects (CPE).[9]

Protocol: Plaque Reduction Assay [9]

  • Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the compounds for a defined period.

  • Infect the cells with a known titer of the virus.

  • After an incubation period, fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Count the plaques and calculate the EC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%).

  • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC₅₀ (the concentration that reduces cell viability by 50%) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

In Vitro Anticancer Activity Screening

The antiproliferative activity of the compounds can be assessed against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[10][11]

Protocol: MTT Assay for Anticancer Activity [10]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity Screening

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Protocol: Nitric Oxide (NO) Inhibition Assay [12]

  • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is not yet available, we can extrapolate from related structures to guide future analog design.

  • Role of the Amino Group: The primary amine is likely a key pharmacophoric feature, potentially forming hydrogen bonds with target proteins. Modifications to this group, such as acylation or alkylation, could significantly impact activity.[13][14][15]

  • Stereochemistry: The (S)-enantiomer is commercially available, suggesting its potential importance for biological activity. A comparative evaluation of both enantiomers is crucial.

  • Pyridine Ring Substitution: Electron-donating or -withdrawing groups on the pyridine ring can influence the pKa of the pyridine nitrogen and the overall electronic distribution, which can affect target binding and pharmacokinetic properties.[1]

  • Cyclopentane Ring Modifications: The size and substitution of the fused carbocyclic ring will impact the overall shape and lipophilicity of the molecule, which are critical determinants of biological activity.

G cluster_sar Structure-Activity Relationship (SAR) Exploration Core 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine R1 Pyridine Ring Substituents (R¹) R2 Cyclopentane Ring Substituents (R²) Amine_Mod Amine Modifications (R³) Homologs Ring Homologation (e.g., Cyclohexane) Bioactivity Biological Activity (Antiviral, Anticancer, Anti-inflammatory)

Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine scaffold holds significant promise for the development of novel therapeutic agents. This technical guide has provided a detailed roadmap for the synthesis of the core molecule and its analogs, including a key focus on asymmetric synthesis to obtain enantiomerically pure compounds. The outlined protocols for biological evaluation offer a clear path for screening these compounds for potential antiviral, anticancer, and anti-inflammatory activities. The exploration of the SAR of this compound class, guided by the principles discussed herein, will be instrumental in optimizing lead compounds and advancing them through the drug discovery pipeline.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Chen, Y., et al. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • TCI America. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%. Fisher Scientific. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Goh, Y. S., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]

  • Hsieh, H. P., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Journal of Visualized Experiments. [Link]

  • Al-Warhi, T. I., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • Younis, Y., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Ferreira, R. J., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. [Link]

  • Zhang, M., et al. (2024). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Al-Warhi, T. I., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances. [Link]

  • Kumar, R., et al. (2022). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Pharmaceuticals. [Link]

  • Al-Ostoot, F. H., et al. (2021). Development of an Antiviral Screening Protocol: One-Stone-Two-birds. Journal of Antivirals & Antiretrovirals. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

  • Popoola, O. K., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Harris, B. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Younis, Y., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2020). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Murray, D. H., et al. (2022). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Viruses. [Link]

  • Mitrović, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, biological evaluations and in silico studies on pyrimidine-appended fused pyrazolones as anticancer and antimicrobial agents. ResearchGate. [Link]

  • da Cruz, E. F., et al. (2020). In-vitro anticancer activity. ResearchGate. [Link]

  • Zhang, Z., et al. (2004). Asymmetric reductive amination of ketones.
  • Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie. [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents is often driven by the exploration of unique chemical scaffolds that can effectively engage biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is often driven by the exploration of unique chemical scaffolds that can effectively engage biological targets. The 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine core, a conformationally restricted bicyclic amine, represents a strategic starting point for library synthesis in drug discovery. Its rigid structure and embedded pyridine motif make it an excellent bioisostere for more established scaffolds, such as azaindoles, which have proven highly successful in targeting a variety of protein kinases. This guide provides an in-depth analysis of the rationale for using 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as a foundational building block, complete with detailed protocols for its derivatization and a proposed workflow for its application in a kinase inhibitor discovery program.

Introduction: The Rationale for the Cyclopentapyridine Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine ring being one of the most prevalent motifs in FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as solubility and bioavailability, makes it a highly desirable feature.[2] When fused to a cyclopentane ring, as in the 6,7-Dihydro-5H-cyclopenta[b]pyridine system, the resulting scaffold offers several distinct advantages:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target protein by minimizing the entropic penalty of binding.

  • Defined Exit Vectors: The amine at the 5-position provides a well-defined point for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

  • Bioisosteric Potential: The scaffold serves as a compelling bioisostere of the highly successful azaindole framework, which is a privileged structure in kinase inhibitor design.[3][4] The pyridine nitrogen of the cyclopentapyridine scaffold can mimic the crucial hydrogen bond accepting role of the equivalent nitrogen in azaindoles, which interact with the "hinge region" of the ATP-binding pocket of many kinases.[5][6]

This application note will focus on a hypothetical, yet scientifically rigorous, workflow for leveraging 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in the design of novel protein kinase inhibitors.

The Kinase Inhibitor Hypothesis: A Strategic Application

Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology. A common strategy for kinase inhibitor design involves creating molecules that compete with ATP for binding in the enzyme's active site. The hinge region of this site forms a critical hydrogen bond pattern with the adenine base of ATP. The azaindole scaffold has proven exceptionally effective at mimicking this interaction.[5][6]

We propose that the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine scaffold can function similarly. The exocyclic amine at the 5-position, when acylated, can provide a hydrogen bond donor, while the pyridine nitrogen serves as the essential hydrogen bond acceptor. This positions the scaffold as an ideal starting point for a kinase inhibitor discovery program, for instance, targeting kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancer.[7][8]

The MAPK/ERK Signaling Pathway: A Representative Target Context

The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[7][8][9] Its aberrant activation is a hallmark of many cancers. A hypothetical inhibitor derived from our scaffold could, for example, target a kinase like MEK or ERK within this cascade.

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor (RTK) ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Enters Nucleus & Phosphorylates response Cell Proliferation, Survival, Differentiation transcription->response nucleus Nucleus inhibitor Hypothetical Inhibitor (Derived from Scaffold) inhibitor->mek Inhibits Drug_Discovery_Workflow start 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride synth Parallel Synthesis (Amidation, Reductive Amination, etc.) start->synth library Focused Compound Library (10-50 Compounds) synth->library purify Purification & QC (HPLC, LC-MS, NMR) library->purify assay Primary Biochemical Screen (e.g., In vitro Kinase Assay) purify->assay hit Identify Initial 'Hits' (e.g., IC50 < 1 µM) assay->hit sar SAR Analysis & Lead Optimization hit->sar sar->synth Iterative Design & Synthesis lead Optimized Lead Compound sar->lead

Sources

Application

Application Notes and Experimental Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 6,7-Dihydro-5H-cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction and Scientific Context

6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives are rigid bicyclic scaffolds that have garnered interest in medicinal chemistry and materials science. The constrained conformation of the cyclopentane ring fused to the pyridine core provides a well-defined three-dimensional structure for interacting with biological targets or for incorporation into novel materials. The title compound, an amine-substituted derivative, serves as a valuable building block for generating libraries of compounds for screening purposes. Its dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable for handling and use in various applications.

This guide will detail a robust synthetic route starting from the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by purification and salt formation. We will also cover the essential analytical techniques for structural verification and purity assessment.

Synthetic Workflow Overview

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride can be efficiently achieved in a two-step process starting from the readily accessible 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The overall workflow involves an initial manganese-catalyzed oxidation to produce the ketone, followed by a one-pot reductive amination and subsequent salt formation.

G A 2,3-Cyclopentenopyridine B 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one A->B C 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one D 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine C->D NH4OAc, NaBH3CN, MeOH E 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride D->E HCl in Dioxane

Caption: Overall synthetic workflow from the starting material to the final dihydrochloride salt.

Detailed Experimental Protocols

Part A: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation method, which offers high yield and selectivity.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).

  • Stir the mixture at room temperature (25°C).

  • Slowly add t-BuOOH (2.5 mmol, 65% in H₂O) to the reaction mixture.

  • Continue stirring at 25°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (1:5 v/v).[1]

  • Combine the fractions containing the desired product and evaporate the solvent to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a solid.

Rationale: The use of Mn(OTf)₂ as a catalyst provides an efficient and environmentally friendly method for the oxidation of the methylene group adjacent to the pyridine ring.[2] Water is used as the solvent, enhancing the green credentials of this synthesis.

Part B: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine and Conversion to Dihydrochloride Salt

This part of the protocol employs a reductive amination reaction, a robust method for converting ketones to amines.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 4M HCl in Dioxane

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add ammonium acetate (10.0 mmol) to the solution and stir until it dissolves.

  • Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase to yield the crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.

  • Dissolve the crude amine in a minimal amount of methanol and cool in an ice bath.

  • Slowly add 4M HCl in dioxane (2.5 equivalents) dropwise with stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Rationale: Reductive amination with ammonium acetate provides the nitrogen source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone. The conversion to the dihydrochloride salt is essential for stability, ease of handling, and increased solubility in polar solvents.

Characterization and Data

The final product should be characterized using a suite of analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
¹H NMR Expect characteristic signals for the aromatic protons on the pyridine ring, and aliphatic protons of the cyclopentane ring. The amine proton signal may be broad and exchangeable with D₂O.
¹³C NMR Signals corresponding to the carbons of the pyridine ring and the cyclopentane ring should be observed.
FT-IR (KBr) Look for characteristic N-H stretching vibrations for the ammonium salt, C-H aromatic and aliphatic stretches, and C=N and C=C stretching from the pyridine ring.
Mass Spectrometry (ESI+) The molecular ion peak corresponding to the free amine [M+H]⁺ should be observed.
Elemental Analysis The percentage of C, H, and N should be within ±0.4% of the calculated values for the dihydrochloride salt.

Potential Applications and Future Research

The structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine suggests its utility as a scaffold in drug discovery. The primary amine provides a handle for further functionalization to explore structure-activity relationships (SAR).

Potential Research Areas:

  • Medicinal Chemistry: As a building block for the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes.

  • Catalysis: As a ligand for transition metal catalysts.

  • Materials Science: Incorporation into polymers or coordination frameworks.

G A 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride B Functionalization via Amine Chemistry A->B (e.g., acylation, alkylation) C Library of Novel Derivatives B->C D High-Throughput Screening C->D (e.g., binding assays) E Hit Identification and Lead Optimization D->E F Preclinical Development E->F

Caption: Conceptual workflow for the application of the title compound in a drug discovery program.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: May be harmful if swallowed and can cause skin and serious eye irritation. May also cause respiratory irritation.[3]

  • Sodium cyanoborohydride: Highly toxic if swallowed or in contact with skin. Releases toxic gas in contact with acids.

  • Amines: Can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • HCl in Dioxane: Corrosive and flammable. Handle in a well-ventilated fume hood.

Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, and mists.[4]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride. SynHet.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. Apollo Scientific.
  • 6,7-Dihydro-5H-1-pyridin-5-one.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. American Elements.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. Synerzine.

Sources

Method

"6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as a pharmaceutical intermediate"

An Application Guide for the Synthesis and Use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold The 6,7-dihydro-5H-cyclopenta[b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine ring system is a vital heterocyclic scaffold in modern medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing targeted therapeutic agents. A notable application of this scaffold is in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic, highlighting its importance in the development of key pharmaceuticals.[1]

This document serves as a detailed technical guide for the synthesis, purification, and application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a key intermediate for drug discovery and development. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot as necessary.

Section 1: Physicochemical & Spectroscopic Profile

The dihydrochloride salt form of the title compound is typically preferred for its enhanced stability and solubility in polar solvents, which are advantageous for storage and subsequent reaction setups.

PropertyValueSource
Chemical Name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride-
CAS Number 2439082-45-6
Molecular Formula C₈H₁₁ClN₂ (as HCl salt)
Molecular Weight 170.64 g/mol (as HCl salt)
Appearance Expected to be an off-white to pale yellow crystalline solid-
Parent Compound 6,7-Dihydro-5H-cyclopenta[b]pyridine[2]
Parent Compound CAS 533-37-9[2]
Parent Compound Boiling Point 88°C[2]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of the free amine is expected to show characteristic signals for the aliphatic protons of the cyclopentane ring and the aromatic protons of the pyridine ring. Upon conversion to the dihydrochloride salt, shifts in the aromatic region and near the amine group are anticipated due to protonation.

  • ¹³C NMR: The carbon spectrum will confirm the presence of both aliphatic and aromatic carbons. For the ketone precursor, a characteristic signal in the range of 195-205 ppm is expected for the carbonyl carbon.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent ion, matching the calculated value for [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum of the amine will show characteristic N-H stretching bands. The ketone precursor will exhibit a strong C=O stretching absorption.

Section 2: A Multi-Step Synthetic Protocol

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is most effectively achieved via a two-step process starting from the parent heterocycle, 2,3-Cyclopentenopyridine (also known as 6,7-Dihydro-5H-cyclopenta[b]pyridine). This process involves an initial oxidation to the ketone, followed by a reductive amination.

G cluster_0 Overall Synthetic Workflow A 6,7-Dihydro-5H- cyclopenta[b]pyridine B Step 1: Oxidation (Mn(OTf)₂, t-BuOOH, H₂O) A->B C 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one (Ketone Precursor) B->C D Step 2: Reductive Amination (NH₄OAc, NaBH₃CN) C->D E 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine (Free Amine) D->E F Step 3: Salt Formation (HCl in Solvent) E->F G Target Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride F->G

Caption: High-level overview of the synthetic pathway.

Part A: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a highly efficient manganese-catalyzed oxidation method that demonstrates excellent chemoselectivity for the C-H bond adjacent to the pyridine ring.[3][4]

Causality: The manganese(II) triflate catalyst is effective in activating the oxidant, tert-Butyl hydroperoxide (t-BuOOH). The reaction proceeds via a radical mechanism where the benzylic-like C-H bonds at the 5-position are preferentially targeted due to the stability of the resulting radical intermediate, which is conjugated with the pyridine ring. Water is used as a green and effective solvent for this transformation.[4]

G cluster_0 Step 1: Selective Oxidation reactant 6,7-Dihydro-5H-cyclopenta[b]pyridine product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one reactant->product 88% Yield reagents Mn(OTf)₂ (cat.) t-BuOOH H₂O, 25°C

Caption: Synthesis of the ketone precursor.

Experimental Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq), Manganese(II) triflate (Mn(OTf)₂, 0.0025 mmol, 0.005 eq), and deionized water (2.5 mL).

  • Initiation: While stirring at room temperature (25°C), add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol, 5.0 eq) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at 25°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Petroleum Ether (1:5 v/v).

  • Workup: Upon completion, quench the reaction and extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 and moving to 1:5) to yield the pure ketone as a solid.[3]

Part B: Reductive Amination to the Primary Amine

This is a standard and highly reliable method for converting a ketone to a primary amine.

Causality: The reaction proceeds via the initial formation of an imine intermediate between the ketone and an ammonia source (here, ammonium acetate). A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, is used to reduce the imine C=N bond to the corresponding amine. These reagents are chosen because they are less reactive towards the ketone starting material, thus preventing the formation of the corresponding alcohol as a byproduct.

G cluster_0 Step 2: Reductive Amination reactant 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one product 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine reactant->product High Yield reagents 1. NH₄OAc, MeOH 2. NaBH₃CN

Caption: Conversion of the ketone to the free amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol (MeOH).

  • Imine Formation: Add ammonium acetate (NH₄OAc, ~10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the ketone/imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding 1M HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Basify the mixture with aqueous NaOH or Na₂CO₃ to a pH > 10.

  • Isolation: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

Part C: Formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the crude free amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Precipitation: While stirring, add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum. This provides the target 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Section 3: Purification and Quality Control

Purity is paramount for pharmaceutical intermediates to ensure the integrity of the final Active Pharmaceutical Ingredient (API).

ParameterSpecificationMethod
Purity ≥ 99.0%HPLC
Identity Conforms to the structure¹H NMR, MS
Residual Solvents Within ICH limitsGC-HS
Water Content ≤ 0.5%Karl Fischer

A purity of 99.7% for the parent ring system has been reported, suggesting that high purity is achievable for its derivatives.[1] Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be employed for the final salt to achieve high purity.[5]

Section 4: Safety, Handling, and Storage

Safety Precautions: While specific data for the title compound is limited, related amine hydrochlorides carry warnings.[6][7] Standard laboratory precautions should be observed.

  • Hazard Statements: Assumed to be H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling.[8]

  • Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste. Avoid discharge into drains.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and store locked up.[8] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.

Section 5: Application in API Synthesis

The primary amine of the title compound is a versatile functional handle for introducing the cyclopenta[b]pyridine scaffold into larger, more complex molecules. It can readily participate in a variety of coupling reactions.

G cluster_0 Utility in API Synthesis A Target Intermediate (Amine Dihydrochloride) C Reaction: Amide Bond Formation Sulfonamide Synthesis N-Alkylation A->C B Coupling Partner (e.g., R-COOH, R-SO₂Cl, R-X) B->C D Advanced Intermediate / API C->D

Caption: Common synthetic transformations using the title intermediate.

Example Workflow: Amide Coupling The primary amine can be coupled with a carboxylic acid (R-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a stable amide bond, a common linkage in many pharmaceutical agents. This reaction provides a direct and efficient method for elaborating the structure toward a final drug candidate.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Supporting Information for "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water". Available at: [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 531, 255-258. Available at: [Link]

  • Chen, F., Tang, D., & Chen, C. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2249-2252. Available at: [Link]

  • American Elements. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. Available at: [Link]

  • Fisher Scientific. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Available at: [Link]

  • Synerzine. SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Functionalized Derivatives from 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Abstract The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, making the development of versatile synthetic routes to novel analogues a key objective for drug discovery programs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives starting from 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. We present a validated, multi-step pathway beginning with the synthesis of the key ketone intermediate, its subsequent conversion to the primary amine, and detailed protocols for derivatization via N-acylation and N-alkylation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Scaffold

The fusion of a cyclopentane ring with a pyridine moiety creates a rigid, three-dimensional structure that is amenable to functionalization at multiple vectors. This structural motif is of significant interest as it allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The introduction of an amine group at the 5-position provides a versatile synthetic handle for generating extensive libraries of compounds through well-established amine chemistries. These derivatives are explored for a wide range of biological activities, including but not limited to applications as enzyme inhibitors and corrosion inhibitors.[3][4][5] This guide focuses on the practical synthesis and derivatization of this high-value building block.

Overall Synthetic Strategy

The path from a simple starting material to a diverse library of derivatives involves three key stages. First, the synthesis of the pivotal ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Second, the conversion of this ketone to the primary amine via reductive amination. Finally, the functionalization of the amine to generate the desired derivatives.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Derivatization A 2,3-Cyclopentenopyridine B 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Intermediate) A->B Mn(OTf)2 / t-BuOOH Oxidation C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Free Base / Dihydrochloride) B->C Reductive Amination (e.g., NH4OAc, NaBH3CN) D N-Acyl Derivatives (Amides) C->D Acylation E N-Alkyl Derivatives (Secondary/Tertiary Amines) C->E Alkylation

Diagram 1: Overall synthetic pathway from the starting hydrocarbon to diverse amine derivatives.

Synthesis of the Key Ketone Precursor

The most efficient route to the target amine begins with the synthesis of its corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This transformation can be achieved through the direct oxidation of the benzylic position of 2,3-cyclopentenopyridine.

Rationale for Method Selection

We utilize a manganese-catalyzed oxidation protocol as described by Ren et al. in Green Chemistry.[6] This method is selected for its high yield, excellent chemoselectivity, and use of environmentally benign reagents (water as a solvent and t-BuOOH as the oxidant).[7][6] The Mn(OTf)₂ catalyst is effective at activating the C-H bond adjacent to the pyridine ring for selective oxidation, avoiding over-oxidation or reaction at the pyridine nitrogen.[7]

Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Materials:

Reagent CAS No. Molecular Weight Purpose
2,3-Cyclopentenopyridine 533-37-9 119.17 Starting Material
Manganese(II) triflate (Mn(OTf)₂) 64157-30-8 351.09 Catalyst
tert-Butyl hydroperoxide (t-BuOOH), 65% in H₂O 75-91-2 90.12 Oxidant
Deionized Water (H₂O) 7732-18-5 18.02 Solvent
Ethyl Acetate (EtOAc) 141-78-6 88.11 Extraction Solvent

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add deionized water (2.5 mL).

  • Add Manganese(II) triflate (0.0025 mmol, 0.005 eq).

  • Add tert-butyl hydroperoxide (2.5 mmol, 5.0 eq, 65% solution in water) dropwise to the stirring mixture.

  • Stir the reaction vigorously at room temperature (25 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:2 mixture of ethyl acetate to petroleum ether.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., from 1:5 to 1:1) to yield the pure ketone.[7] An expected yield is typically high, around 88%.[7]

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

With the ketone in hand, the next crucial step is its conversion to the primary amine. Reductive amination is the method of choice for this transformation.

Rationale for Method Selection

Reductive amination is a robust and widely used method for forming C-N bonds.[8] It involves the reaction of a carbonyl compound (the ketone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often more efficient than first forming and isolating the imine before reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents as they are mild enough to not reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.

Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Materials:

Reagent CAS No. Molecular Weight Purpose
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 28566-14-5 133.15 Starting Material
Ammonium Acetate (NH₄OAc) 631-61-8 77.08 Ammonia Source
Sodium Cyanoborohydride (NaBH₃CN) 25895-60-7 62.84 Reducing Agent
Methanol (MeOH) 67-56-1 32.04 Solvent

| Hydrochloric Acid (HCl) in ether | N/A | N/A | Salt Formation |

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask.

  • Add ammonium acetate (10.0 mmol, 10.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve sodium cyanoborohydride (1.5 mmol, 1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of 1M HCl until the pH is acidic (pH ~2) to destroy excess reducing agent.

  • Basify the mixture with 2M NaOH solution to pH ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • To obtain the dihydrochloride salt, dissolve the crude free amine in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Derivatization Protocols

The primary amine is now ready for a wide array of derivatization reactions. Before proceeding, the free amine must be liberated from its dihydrochloride salt.

Liberation of the Free Amine: To use the amine in reactions requiring a nucleophile, suspend the dihydrochloride salt in dichloromethane and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all the solid dissolves. Separate the organic layer, extract the aqueous layer again with dichloromethane, combine the organic phases, dry over Na₂SO₄, and concentrate to yield the free amine, which should be used immediately.

N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction for converting amines into stable amides, which are prevalent in bioactive molecules.[9]

G Start Start: Free Amine + Solvent (e.g., DCM) AddBase Add Tertiary Base (e.g., TEA, DIPEA) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Acylating Agent (R-COCl or (R-CO)2O) Cool->AddAcyl React Stir at RT Monitor by TLC AddAcyl->React Workup Aqueous Workup (e.g., add H2O or NaHCO3) React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Product: N-Acyl Derivative Purify->Product

Diagram 2: Experimental workflow for the N-acylation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.

Protocol: General N-Acylation

  • Dissolve the free amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq). The base is crucial for scavenging the acid byproduct (e.g., HCl) generated in the reaction.

  • Cool the solution to 0 °C.

  • Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride) (1.1 mmol, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the pure amide.

N-Alkylation via Reductive Amination

To synthesize secondary or tertiary amines, reductive amination with another aldehyde or ketone is a highly effective strategy.[8] This reaction creates a new C-N bond and can introduce a wide variety of alkyl or aryl substituents.

Protocol: General N-Alkylation

  • Dissolve the free amine (1.0 mmol, 1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (10 mL).

  • Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise. STAB is a mild and selective reducing agent, ideal for this transformation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Table of Example Derivatizations:

Reaction Type Reagent 1 (Electrophile) Reagent 2 (Base/Catalyst) Product Class
N-Acylation Acetyl Chloride Triethylamine N-acetamide
N-Acylation Benzoyl Chloride Triethylamine N-benzamide
N-Alkylation Benzaldehyde STAB / Acetic Acid N-benzylamine

| N-Alkylation | Acetone | STAB / Acetic Acid | N-isopropylamine |

Conclusion

The 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine scaffold is a highly valuable starting point for the generation of novel chemical entities in drug discovery. This guide provides a robust and reproducible synthetic pathway, starting from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to form the key ketone intermediate. Subsequent reductive amination yields the target primary amine, which serves as a versatile platform for further functionalization. The detailed protocols for N-acylation and N-alkylation empower researchers to efficiently synthesize diverse libraries of derivatives for biological screening and lead optimization.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]

  • Al-Omair, M. A., El-Gazzar, A. B. A., & El-Enany, M. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24423–24440. Available from: [Link]

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Available from: [Link]

  • Fisher Scientific. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Available from: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available from: [Link]

  • National Institutes of Health. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • National Institutes of Health. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • ChemBK. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. Available from: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

Sources

Method

"scale-up synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride"

An Application Note for the Scale-Up Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 6,7-Dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The described synthetic strategy is a robust two-step process commencing with the efficient manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to the pivotal ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This is followed by a carefully optimized one-pot reductive amination and subsequent conversion to the stable dihydrochloride salt. This guide is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations critical for scale-up, and analytical validation. The protocols have been structured to ensure reproducibility, high yield, and high purity, addressing common challenges encountered during large-scale chemical synthesis.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The corresponding 5-amino derivative, in particular, serves as a versatile building block for introducing further complexity and modulating pharmacological properties. A reliable, cost-effective, and scalable synthesis is paramount for advancing drug discovery programs from bench-scale research to pilot-plant production.

This document details a validated scale-up pathway that prioritizes process efficiency, safety, and product quality. We will first explore the synthesis of the ketone intermediate, followed by the critical reductive amination step, and conclude with the isolation and purification of the final dihydrochloride salt.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, beginning with a commercially available or readily synthesized starting material. The workflow is designed to minimize complex purification steps and utilize cost-effective reagents suitable for large-scale production.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation & Purification A 2,3-Cyclopentenopyridine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)2 (cat.) t-BuOOH, H2O C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Free Base) B->C 1. NH4OAc, MeOH 2. NaBH4 D 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride C->D HCl in 2-Propanol Recrystallization

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Scale-Up Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Principle and Rationale

The synthesis of the ketone intermediate is achieved through the direct oxidation of the benzylic C-H bonds of 2,3-cyclopentenopyridine. For scale-up, a manganese-catalyzed approach using tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water is selected for its high yield, excellent chemoselectivity, and favorable environmental profile.[2] Manganese triflate (Mn(OTf)₂) is an effective catalyst for this transformation, and conducting the reaction in water avoids the use of large volumes of volatile organic solvents.[3]

Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor (20 L) equipped with overhead stirring, temperature probe, and addition funnel.

  • 2,3-Cyclopentenopyridine

  • Manganese(II) triflate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 2,3-cyclopentenopyridine (1.00 kg, 8.39 mol) and deionized water (10.0 L). Begin stirring to create a suspension.

  • Catalyst Addition: Add Manganese(II) triflate (14.8 g, 0.042 mol, 0.5 mol%).

  • Oxidant Addition: Cool the reactor contents to 15-20°C using the jacket. Slowly add t-BuOOH (70% in water, 5.42 L, 41.95 mol, 5.0 equiv.) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

    • Causality: The slow addition of the oxidant is crucial to control the exothermic reaction and prevent temperature runaways, which could lead to side reactions or unsafe conditions.

  • Reaction Monitoring: Stir the reaction mixture at 25°C for 24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (approx. 5 L) until a negative peroxide test (using starch-iodide paper) is obtained. This step neutralizes any remaining t-BuOOH.

  • Work-up and Extraction:

    • Transfer the mixture to a suitable separatory funnel or extraction vessel.

    • Extract the aqueous layer with ethyl acetate (3 x 5 L).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 3 L) and brine (1 x 3 L).

    • Trustworthiness: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to break emulsions and remove residual water, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting residue can be purified by flash column chromatography, but for many applications, the crude material is of sufficient purity to proceed to the next step. If required, purify using silica gel with a gradient of ethyl acetate in hexanes.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
2,3-Cyclopentenopyridine119.161.00 kg8.391.0
Mn(OTf)₂353.0814.8 g0.0420.005
t-BuOOH (70% in H₂O)90.125.42 L41.955.0
Expected Product 133.15 ~0.99 kg ~7.44 ~88% Yield [3]

Part 2: Scale-Up Reductive Amination

Principle and Rationale

Reductive amination is a robust method for converting ketones into amines.[4] In this one-pot protocol, the ketone intermediate is first condensed with an ammonia source (ammonium acetate) to form an intermediate imine in situ. This imine is then reduced to the target primary amine using sodium borohydride (NaBH₄).[5]

  • Choice of Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[6]

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and powerful reducing agent. However, its use on a large scale requires strict safety protocols due to its reactivity with water and protic solvents, which generates flammable hydrogen gas.[7][8] The reaction is performed at a low temperature to control the rate of reduction and hydrogen evolution. Sodium triacetoxyborohydride is a milder alternative but is often prohibitively expensive for large-scale synthesis.[9]

G Ketone Ketone Intermediate Imine Imine Intermediate (in situ) Ketone->Imine Condensation (-H2O) Ammonia NH4OAc (Ammonia Source) Ammonia->Imine Amine Product Amine (Free Base) Imine->Amine Reduction Reducer NaBH4 Reducer->Imine

Caption: Simplified mechanism of one-pot reductive amination.

Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor (50 L) with overhead stirring, temperature probe, powder addition funnel, and nitrogen inlet/outlet.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (from Part 1)

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and under a nitrogen atmosphere.

  • Imine Formation:

    • Charge the reactor with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (0.99 kg, 7.44 mol) and anhydrous methanol (15 L).

    • Add ammonium acetate (2.87 kg, 37.2 mol, 5.0 equiv.) in portions.

    • Heat the mixture to 40-45°C and stir for 4-6 hours to facilitate imine formation. Monitor by TLC/HPLC.

  • Reduction:

    • Cool the reactor contents to 0-5°C.

    • CRITICAL STEP: Add sodium borohydride (0.56 kg, 14.88 mol, 2.0 equiv.) slowly and in portions via the powder addition funnel over 3-4 hours.

    • Safety: Maintain the internal temperature below 10°C. NaBH₄ reacts with methanol to generate H₂ gas. Ensure the reactor is well-ventilated and connected to a proper scrubbing system. The slow, portion-wise addition is a critical safety control to manage the rate of gas evolution and the exotherm.[10]

  • Reaction Completion: Once the NaBH₄ addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching:

    • Cool the reactor back to 0-5°C.

    • Very slowly and carefully add deionized water (10 L) to quench the excess NaBH₄. Vigorous gas evolution will occur.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction of Free Amine:

    • Add dichloromethane (20 L) to the remaining aqueous slurry.

    • Adjust the pH of the aqueous layer to >12 by adding 1 M NaOH solution. This converts the amine salt to the free base, which is soluble in the organic solvent.[11]

    • Separate the organic layer. Extract the aqueous layer again with DCM (2 x 10 L).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as an oil.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one133.150.99 kg7.441.0
Ammonium Acetate (NH₄OAc)77.082.87 kg37.25.0
Sodium Borohydride (NaBH₄)37.830.56 kg14.882.0
Expected Product (Free Base) 134.19 ~0.80 kg ~5.96 ~80% Yield

Part 3: Dihydrochloride Salt Formation and Purification

Principle and Rationale

The free amine product is often an oil and can be unstable upon long-term storage. Conversion to a crystalline hydrochloride salt enhances stability, simplifies handling, and provides an effective method for purification.[12] The dihydrochloride salt is formed because both the pyridine nitrogen and the primary amine are basic and will be protonated by excess strong acid. 2-Propanol (IPA) is an excellent solvent for this process, as the amine free base is soluble, while the resulting hydrochloride salt has low solubility, facilitating its precipitation.[12]

Experimental Protocol

Materials and Equipment:

  • Suitable glass-lined or Hastelloy reactor (50 L).

  • Crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (from Part 2).

  • 2-Propanol (IPA).

  • Hydrochloric acid solution in 2-Propanol (e.g., 5-6 M).

  • Methyl tert-butyl ether (MTBE).

  • Filtration apparatus (Nutsche filter).

  • Vacuum oven.

Procedure:

  • Dissolution: Charge the reactor with the crude amine (0.80 kg, 5.96 mol) and 2-Propanol (8 L). Stir until a clear solution is obtained.

  • Salt Formation:

    • Cool the solution to 0-5°C.

    • Slowly add a solution of HCl in 2-Propanol until the pH of a wet test strip is < 2. Approximately 2.5 L of 5 M HCl in IPA will be needed (12.5 mol, >2.1 equiv.).

    • A thick precipitate will form during the addition.

  • Crystallization/Precipitation: Stir the resulting slurry at 0-5°C for 2-4 hours to maximize precipitation.

  • Isolation:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold 2-Propanol (2 x 2 L) to remove soluble impurities.

    • Further wash the cake with MTBE (2 x 3 L) to displace the IPA and aid in drying.

    • Trustworthiness: The solvent washes are critical for achieving high purity. Cold IPA removes residual starting materials and byproducts, while MTBE is volatile and helps to produce a fine, dry powder.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Analysis: Analyze the final product for identity and purity using ¹H NMR, LC-MS, and HPLC. The expected purity should be >98%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part 1: Incomplete Oxidation Inactive catalyst or oxidant; insufficient reaction time.Verify the quality of t-BuOOH. Add a small additional charge of catalyst. Extend the reaction time.
Part 2: Low Yield in Amination Incomplete imine formation; wet methanol.Ensure anhydrous methanol is used. Increase the time/temperature for imine formation before adding NaBH₄.
Part 2: Foaming during Quench Quenching too quickly at too high a temperature.Ensure the reaction is cooled to <5°C. Add the quenching agent (water) very slowly with efficient stirring.
Part 3: Oily or Gummy Product Impurities inhibiting crystallization; insufficient acid.Ensure sufficient HCl was added (pH < 2). Try adding an anti-solvent like MTBE to the IPA slurry to induce precipitation.
Final Product Fails Purity Inefficient work-up or washing.Recrystallize the final salt from a suitable solvent system (e.g., Methanol/2-Propanol).

References

  • ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available at: [Link]

  • Ren, L., et al. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Supporting Information. Available at: [Link]

  • Ren, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(23), 6246-6250. Available at: [Link]

  • Krasnaya, Z. A., et al. (2006). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 55(5), 903-909. Available at: [Link]

  • Levers, J., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 239-246. Available at: [Link]

  • ResearchGate. Synthesis of 6,7-dihydro-5H-1-pyrindine. Available at: [Link]

  • ResearchGate. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

  • Google Patents. 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Google Patents. Process for recovery of amines and volatile acids from amine salts.
  • MySkinRecipes. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24653-24669. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • National Institutes of Health. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Available at: [Link]

  • Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. Process for the purification of amines.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9405-9476. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • PubMed. Fast reductive amination by transfer hydrogenation "on water". Available at: [Link]

  • Wang, D., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 21(43), 8758-8762. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Sodium borohydride. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • ResearchGate. One‐Pot Transfer Hydrogenation Reductive Amination of Aldehydes and Ketones by Iridium Complexes “on Water”. Available at: [Link]

  • ACS Publications. High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-amine Derivatives

Introduction: The Significance of Chiral Cyclopenta[b]pyridine Scaffolds in Drug Discovery The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid, bicyclic heterocyclic structure that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopenta[b]pyridine Scaffolds in Drug Discovery

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid, bicyclic heterocyclic structure that has garnered significant attention in medicinal chemistry. Its constrained conformation and the presence of a basic nitrogen atom make it an attractive scaffold for designing potent and selective ligands for various biological targets. The introduction of a chiral amine functionality at the 5- or 7-position creates stereogenic centers that are crucial for molecular recognition and can dramatically influence the pharmacological profile of a drug candidate. Enantiomerically pure derivatives of this scaffold are key intermediates in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.[1] Therefore, the development of robust and efficient enantioselective synthetic methods to access these chiral amines is of paramount importance for researchers in drug development and pharmaceutical sciences.

This application note provides a detailed, field-proven two-step protocol for the enantioselective synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-amine derivatives, commencing with the synthesis of the key ketone intermediate followed by a highly enantioselective reductive amination.

Synthetic Strategy Overview

The presented synthetic strategy is a two-stage process designed for efficiency and high stereocontrol. The first stage involves the synthesis of the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, through a manganese-catalyzed oxidation. The second, and key, stage is the asymmetric conversion of this ketone to the desired chiral primary amine via a ruthenium-catalyzed direct reductive amination.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Enantioselective Amination A 2,3-Cyclopentenopyridine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)2, t-BuOOH H2O, 25 °C C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one D (R)- or (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-amine C->D Ru-Catalyst, Chiral Ligand NH4OAc, H2

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the Ketone Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The synthesis of the ketone precursor is achieved through the direct oxidation of the C-H bond adjacent to the pyridine ring in 2,3-cyclopentenopyridine. This method, employing a manganese(II) triflate catalyst and tert-butyl hydroperoxide as the oxidant in water, offers high yields and excellent chemoselectivity under mild conditions.[2][3]

Protocol 1: Manganese-Catalyzed Oxidation

Materials:

  • 2,3-Cyclopentenopyridine (1.0 equiv)

  • Manganese(II) triflate (Mn(OTf)₂) (0.005 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 equiv).

  • Add deionized water (2.5 mL).

  • Add manganese(II) triflate (0.0025 mmol, 0.005 equiv).

  • To the stirring mixture, add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv, 70% in H₂O).

  • Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a solid.

ParameterValue
Temperature 25 °C
Reaction Time 24 h
Solvent Water
Catalyst Loading 0.5 mol%
Typical Yield 88%

Table 1: Reaction Parameters for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

Stage 2: Enantioselective Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-amine

The critical step in this synthesis is the enantioselective conversion of the prochiral ketone to the chiral primary amine. We recommend a direct asymmetric reductive amination (DARA) approach, which is highly atom-economical and avoids the isolation of intermediate imines. A ruthenium-based catalytic system, specifically utilizing a chiral diphosphine ligand like C3-TunePhos, has proven effective for the direct reductive amination of a wide range of alkyl aryl ketones with excellent enantiocontrol.[4][5]

G cluster_0 Catalytic Cycle Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Imine_Intermediate In-situ Imine Formation Ketone->Imine_Intermediate Amine_Source NH4OAc Amine_Source->Imine_Intermediate Ru_Catalyst [Ru(cod)(2-methylallyl)2] + (R)-C3-TunePhos Ru_Catalyst->Imine_Intermediate forms chiral complex Chiral_Amine (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-amine Imine_Intermediate->Chiral_Amine Asymmetric Hydrogenation H2 H2 (reductant) H2->Imine_Intermediate

Caption: Proposed catalytic cycle for the asymmetric reductive amination.

Protocol 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv)

  • [Ru(cod)(2-methylallyl)₂] (0.01 equiv)

  • (R)-C3-TunePhos (or (S)-C3-TunePhos for the other enantiomer) (0.01 equiv)

  • Ammonium acetate (NH₄OAc) (1.5 equiv)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

Note: This reaction is air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add [Ru(cod)(2-methylallyl)₂] (0.01 equiv) and (R)-C3-TunePhos (0.01 equiv). Add degassed methanol and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a high-pressure reactor, add 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv) and ammonium acetate (1.5 equiv).

  • Add the pre-formed catalyst solution to the reactor via cannula.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles).

  • Pressurize the reactor with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 60 °C for 24-48 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., acid-base extraction followed by crystallization or chromatography) to yield the enantiomerically enriched 6,7-dihydro-5H-cyclopenta[b]pyridin-amine.

ParameterValue
Catalyst [Ru(cod)(2-methylallyl)₂] / (R)-C3-TunePhos
Catalyst Loading 1 mol%
Amine Source Ammonium Acetate
Reductant H₂ (50 atm)
Solvent Methanol
Temperature 60 °C
Reaction Time 24-48 h
Expected ee >90%

Table 2: Recommended Conditions for Asymmetric Reductive Amination.[4][5]

Causality Behind Experimental Choices

  • Choice of Catalyst System: The ruthenium/diphosphine ligand combination is a well-established system for asymmetric hydrogenation and reductive amination.[6] The C3-TunePhos ligand, with its specific bite angle and electronic properties, has demonstrated high efficiency and enantioselectivity for a broad range of ketone substrates.[4]

  • Amine Source: Ammonium acetate serves as a convenient and inexpensive source of ammonia in situ.[4]

  • Solvent and Temperature: Methanol is a common solvent for hydrogenation reactions. The elevated temperature and pressure are necessary to facilitate the reaction and achieve a good conversion rate.

  • Inert Atmosphere: The ruthenium catalyst and the reaction intermediates are sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

Self-Validation and Characterization

To ensure the trustworthiness of the protocol, the following analytical techniques are recommended for validation:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) can be used to monitor the progress of the reactions.

  • Structural Elucidation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the chiral amine product must be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) with a suitable chiral stationary phase.

Conclusion

This application note provides a comprehensive and reliable two-step methodology for the enantioselective synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-amine derivatives. The protocols are based on well-established and high-yielding reactions, offering a practical route to these valuable chiral building blocks for drug discovery and development. The detailed experimental procedures and the rationale behind the chosen conditions are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Hu, A., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1873-1880. [Link]

  • Takeda Pharmaceutical Company. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 943-952. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Supporting Information. [Link]

  • Fisher Scientific. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Molbase. 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. [Link]

Sources

Method

Application and Protocol Guide for the Analytical Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Abstract This technical guide provides a comprehensive overview of recommended analytical methodologies for the characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a heterocyclic amine of int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of recommended analytical methodologies for the characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of specific compendial monographs for this molecule, this document outlines a suite of robust analytical techniques for establishing its identity, purity, and assay. The protocols detailed herein are grounded in fundamental analytical principles and draw from established methods for similar chemical entities, providing a solid foundation for researchers, quality control analysts, and drug development professionals to develop and validate in-house analytical procedures. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, and potentiometric titration for assay determination.

Introduction and Physicochemical Profile

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a bicyclic heterocyclic compound containing a pyridine ring fused to a cyclopentane ring, with a primary amine at the 5-position. The dihydrochloride salt form suggests that both the pyridine nitrogen and the exocyclic amine are protonated, rendering the molecule highly soluble in aqueous media.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale / Implication for Analysis
Molecular Formula C₈H₁₂Cl₂N₂---
Molecular Weight 207.10 g/mol Essential for mass spectrometry and assay calculations.
Appearance White to off-white crystalline solidVisual inspection is a primary identification test.
Solubility High solubility in water and methanol.Simplifies sample preparation for HPLC and titration.
UV Absorbance Expected UV λmax ~260-275 nmThe pyridine moiety provides a chromophore, making UV detection in HPLC a viable quantification method.
pKa Two pKa values expected.The pyridine nitrogen and the primary amine will have distinct pKa values, influencing buffer selection in HPLC.

Structural Identification and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. High-resolution ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms in the molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is preferred due to the high polarity of the dihydrochloride salt.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals would include distinct aromatic protons from the pyridine ring, and aliphatic protons from the cyclopentane ring and the amine group.

    • The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals will correspond to the number of unique carbon atoms in the structure.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. For related structures, characteristic signals for the cyclic CH₂-CH₂ groups have been observed.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of identifying information.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like methanol or water.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended, as it is well-suited for polar and ionizable molecules.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The expected [M+H]⁺ ion for the free base (C₈H₁₀N₂) would be at m/z 135.09.

  • High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, HRMS is recommended. The measured mass should be within 5 ppm of the calculated theoretical mass.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Protocol for IR Analysis:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • N-H stretching vibrations from the amine and protonated amine groups (typically in the 3200-3400 cm⁻¹ region).

    • C-H stretching from aromatic and aliphatic groups.

    • C=N and C=C stretching from the pyridine ring (typically in the 1500-1600 cm⁻¹ region).

Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) - for Purity and Assay

A stability-indicating reversed-phase HPLC method is the primary technique for determining the purity and assay of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The following method is a recommended starting point for method development and validation.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation AnalysisRun Chromatographic Analysis SamplePrep->AnalysisRun SystemSuitability->AnalysisRun If Passed Integration Peak Integration AnalysisRun->Integration Calculation Calculation of Purity/Assay Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Recommended HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 270 nmBased on the expected UV absorbance of the pyridine ring. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas before use.

  • Standard Preparation: Accurately weigh about 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of approximately 0.2 mg/mL.

  • Sample Preparation: Accurately weigh about 20 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with water.

  • System Suitability: Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the assay of the sample against the reference standard using the following formula:

      Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Potentiometric Titration - for Assay

Given that the compound is a dihydrochloride salt, a potentiometric titration can be a robust method for assay determination. This method relies on the neutralization of the hydrochloride ions with a standardized base.

Analytical Workflow for Titration

Titration_Workflow Start Accurately Weigh Sample Dissolve Dissolve in Water Start->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Endpoint Determine Equivalence Point(s) (using 1st or 2nd derivative) Titrate->Endpoint Calculate Calculate Assay Endpoint->Calculate End Report Result Calculate->End

Caption: General workflow for potentiometric titration assay.

Step-by-Step Protocol:

  • Standardization of Titrant: Standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a beaker and dissolve in 50 mL of deionized water.

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point(s) from the titration curve (the point of maximum slope, often determined using the first or second derivative). Two equivalence points may be observed corresponding to the neutralization of the two hydrochloride ions.

    • Calculate the assay using the following formula:

      Assay (%) = (V * M * F * 100) / W

      Where:

      • V = Volume of NaOH at the equivalence point (mL)

      • M = Molarity of the NaOH solution

      • F = Molar equivalent factor (Molecular Weight / 2000, since 2 moles of HCl are present)

      • W = Weight of the sample (mg)

Summary and Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The combination of spectroscopic techniques (NMR, MS, IR) ensures unambiguous structural identification, while the chromatographic and titrimetric methods offer reliable means for purity and assay determination. It is imperative that these methods are fully validated in accordance with internal standard operating procedures and relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation for routine quality control.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9). ChemicalBook.

Sources

Application

Application Notes and Protocols for the Evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in Cancer Research

Introduction: The Chemical Space of Pyridine Derivatives in Oncology The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in eng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Space of Pyridine Derivatives in Oncology

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in engaging with a wide array of biological targets.[1][2] In oncology, pyridine derivatives have been successfully developed to inhibit critical pathways involved in tumor progression, including cell signaling, proliferation, and survival.[3][4] These compounds have been shown to function as potent inhibitors of key targets such as protein kinases, tubulin polymerization, and topoisomerase enzymes.[1]

This document concerns 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride , a novel chemical entity. As of this writing, there is no published data on the specific anticancer activities of this compound. However, its structural similarity to other biologically active fused pyridine heterocycles warrants a thorough investigation into its potential as a therapeutic agent. Pyrazolopyridines, for instance, are privileged structures in kinase drug discovery, with several inhibitors targeting various cancers.[5][6]

Given this context, we propose a comprehensive, tiered approach to systematically evaluate the anticancer potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The following protocols are designed to first establish its cytotoxic activity against cancer cell lines and then to elucidate its potential mechanism of action, focusing on two of the most common mechanisms for pyridine-based anticancer agents: kinase inhibition and microtubule disruption.[1][7]

Compound Information

Compound Name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Structure (Structure not available in search results)
Molecular Formula C₈H₁₁ClN₂ (for the hydrochloride salt)
Molecular Weight 170.64 g/mol (for the hydrochloride salt)
CAS Number 2439082-45-6 (for the hydrochloride salt)
Solubility To be determined experimentally (recommend starting with water and DMSO).
Purity ≥95% recommended for all biological assays.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins should be used to identify potential tissue-specific sensitivities.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (herein referred to as "Test Compound")

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PANC-1 [pancreatic])

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation
Cell Line Test Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
PANC-1Experimental ValueExperimental Value

Tier 2: Mechanistic Investigation

If the Test Compound shows significant cytotoxicity (e.g., IC₅₀ < 10 µM) in one or more cell lines, the next step is to investigate its mechanism of action. Based on the common activities of pyridine derivatives, we propose parallel investigations into kinase inhibition and microtubule disruption.[1]

Workflow for Mechanistic Elucidation

G cluster_0 Tier 1 cluster_1 Tier 2: Mechanism of Action start Start with Test Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity decision IC50 < 10 µM? cytotoxicity->decision kinase_path Hypothesis 1: Kinase Inhibition decision->kinase_path Yes microtubule_path Hypothesis 2: Microtubule Disruption decision->microtubule_path Yes kinase_assay In Vitro Kinase Panel Screen kinase_path->kinase_assay tubulin_assay Tubulin Polymerization Assay microtubule_path->tubulin_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) kinase_assay->apoptosis_assay end Elucidated Mechanism apoptosis_assay->end cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle cell_cycle->end

Caption: Proposed workflow for evaluating the anticancer potential of the Test Compound.

Protocol 2: Apoptosis Induction via Annexin V/PI Staining

This assay determines if the compound induces programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Materials:

  • Cell line(s) showing high sensitivity to the Test Compound.

  • Test Compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Data will be presented in a quadrant plot:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 3: In Vitro Kinase Inhibition Profiling

Many pyridine-containing small molecules function as ATP-competitive kinase inhibitors.[5] A broad panel screen is the most efficient way to identify potential kinase targets.

Rationale: The fused cyclopenta[b]pyridine core is a bioisostere of purine, which can effectively occupy the ATP-binding pocket of kinases.[5] Several FDA-approved kinase inhibitors containing a pyridine ring, such as Apatinib (VEGFR2 inhibitor), are used in cancer therapy.[3] Therefore, screening against a panel of cancer-relevant kinases is a logical step.

Procedure:

  • Outsourcing: This is typically performed as a service by a specialized company (e.g., Eurofins, Reaction Biology).

  • Kinase Panel Selection: Select a panel of kinases relevant to the cancer types that were most sensitive in the Tier 1 screen (e.g., VEGFR, EGFR, CDKs, PIM kinases).[8][9][10]

  • Assay: The service provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the Test Compound, typically at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as "% Inhibition" relative to a control. "Hits" are typically defined as kinases inhibited by >50%. Follow-up dose-response curves are then generated for these hits to determine IC₅₀ values.

Signaling Pathway Visualization

If the Test Compound is identified as a potent inhibitor of a specific kinase, for example, VEGFR2, its mechanism can be visualized as follows:

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Transcription Factor Activation TestCompound Test Compound TestCompound->VEGFR2 Inhibits Kinase Domain

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by the Test Compound.

Protocol 4: Tubulin Polymerization Assay

Several pyridine derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[7][11][12] This can involve either inhibiting tubulin polymerization or stabilizing existing microtubules.[13]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99% pure)

  • GTP

  • Tubulin polymerization buffer

  • Test Compound

  • Paclitaxel (stabilizing agent control)

  • Vinblastine (destabilizing agent control)

  • 96-well plate (fluorescence compatible)

  • Fluorescence plate reader (360 nm excitation, 450 nm emission)

Procedure:

  • Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup:

    • On ice, add tubulin polymerization buffer, GTP, and the fluorescent reporter to the wells of a pre-warmed 96-well plate.

    • Add the Test Compound at various concentrations. Include wells with Paclitaxel, Vinblastine, and a vehicle control.

    • Add purified tubulin to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence every minute for 60 minutes. An increase in fluorescence corresponds to tubulin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Compare the polymerization curves of the Test Compound-treated samples to the controls. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control, similar to Vinblastine.

Conclusion and Future Directions

This document provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. By progressing through these tiers, researchers can efficiently determine the compound's cytotoxic potential and gain insights into its mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including in vivo xenograft models, pharmacokinetic profiling, and further lead optimization. The versatility of the pyridine scaffold suggests that this compound, and derivatives thereof, could represent a promising new avenue in the development of targeted cancer therapies.[4]

References

  • Please note that direct research on 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride was not available.
  • Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Source: Semantic Scholar. URL: [Link]

  • Title: Pyridine heterocycles: Compiling the anticancer capabilities. Source: International Journal of Chemical Studies. URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PubMed Central. URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity. Source: RSC Publishing. URL: [Link]

  • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents. Source: International Journal of Science and Advanced Technology. URL: [Link]

  • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Source: ACS Omega. URL: [Link]

  • Title: Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Source: MDPI. URL: [Link]

  • Title: Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Source: MDPI. URL: [Link]

  • Title: Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Source: ACS Publications. URL: [Link]

  • Title: Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. Source: PubMed Central. URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: ResearchGate. URL: [Link]

  • Title: A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: Pyridine derivatives as Pim kinase inhibitors as anticancer agents. Source: ResearchGate. URL: [Link]

  • Title: Targeting cancer with kinase inhibitors. Source: PubMed Central. URL: [Link]

  • Title: Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Source: PubMed. URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Source: Crossfire Oncology. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Rationale 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused cycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine structure.[1] While direct studies of this specific molecule in neurological disorders are not extensively documented in peer-reviewed literature, its structural motif is of significant interest in medicinal chemistry. The pyridine ring is a common feature in many biologically active compounds, and fused ring systems provide a rigid scaffold that can allow for precise orientation of functional groups for interaction with biological targets.[1]

The primary rationale for investigating this compound in the context of neurological disorders stems from the growing body of evidence implicating the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family as a therapeutic target in various pathologies, including neurodegenerative diseases and certain brain cancers.[2][3] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play crucial roles in cell survival, proliferation, and apoptosis.[4] Dysregulation of PIM kinase activity has been linked to the pathogenesis of conditions like Alzheimer's disease and glioblastoma.[3][5]

Several small molecule inhibitors of PIM kinases have been developed and are under investigation.[6] Given the structural characteristics of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, particularly the presence of a basic amine group which can be a key pharmacophore for kinase interaction, it is a plausible hypothesis that this compound may exhibit inhibitory activity against PIM kinases.[7]

These application notes, therefore, provide a comprehensive framework for the systematic evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as a potential PIM kinase inhibitor for neurological disorder research. The protocols outlined below will guide researchers from initial target validation to preclinical evaluation in relevant disease models.

Section 2: The PIM Kinase Signaling Pathway in Neurological Disorders

PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. They are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a wide range of substrates, many of which are involved in cell cycle progression and apoptosis.

In the context of Alzheimer's disease , PIM1 has been shown to phosphorylate the Proline-Rich AKT Substrate of 40 kDa (PRAS40).[3] Phosphorylation of PRAS40 leads to the activation of the mTORC1 complex, a central regulator of protein synthesis and degradation.[8] Over-activation of mTOR signaling is a known pathological feature of Alzheimer's disease.[9] By inhibiting PIM1, it may be possible to reduce PRAS40 phosphorylation, thereby dampening mTORC1 hyperactivity and restoring cellular homeostasis.[8] Pharmacological inhibition of PIM1 has been shown to restore cognitive impairments and enhance proteasome function in preclinical models of Alzheimer's disease.[8][9]

In glioblastoma , PIM1 has been implicated in the survival and maintenance of glioma stem cells, which are thought to be a major driver of tumor progression and therapy resistance.[5] Inhibition of PIM1 in glioblastoma models has been shown to decrease the expression of stem cell markers and reduce the formation of neurospheres, indicating a potential therapeutic benefit.[5]

The diagram below illustrates the hypothesized mechanism of action for a PIM1 inhibitor in the context of Alzheimer's disease pathology.

PIM1_Pathway_AD cluster_upstream Upstream Signaling cluster_pim PIM1 Kinase Regulation cluster_downstream Downstream Effects (Alzheimer's Disease) Growth_Factors Growth Factors / Cytokines JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT PIM1_Gene PIM1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase PRAS40 PRAS40 PIM1_Kinase->PRAS40 Phosphorylates pPRAS40 p-PRAS40 PRAS40->pPRAS40 mTORC1 mTORC1 Complex pPRAS40->mTORC1 Relieves Inhibition Proteasome_Dysfunction Proteasome Dysfunction mTORC1->Proteasome_Dysfunction Leads to Cognitive_Deficits Cognitive Deficits Proteasome_Dysfunction->Cognitive_Deficits Compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (Hypothesized) Compound->PIM1_Kinase Inhibits

Caption: Hypothesized PIM1 signaling pathway in Alzheimer's disease and the potential point of intervention.

Section 3: Experimental Protocols - In Vitro Evaluation

The first critical step is to determine if 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride indeed functions as a PIM kinase inhibitor.

Protocol 1: In Vitro PIM Kinase Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of the compound on the enzymatic activity of recombinant PIM kinases.

Objective: To determine the IC50 value of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride for PIM1, PIM2, and PIM3 kinases.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes.

  • Fluorescently labeled kinase substrate peptide (e.g., a derivative of BAD or 4E-BP1).

  • ATP (Adenosine triphosphate).

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

  • A known pan-PIM kinase inhibitor as a positive control (e.g., AZD1208).[10]

  • Kinase assay buffer.

  • DMSO (Dimethyl sulfoxide).

  • 384-well assay plates.

  • A microplate reader capable of detecting the fluorescent signal.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride and the control inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Reaction: a. To each well of a 384-well plate, add the kinase buffer. b. Add the test compound dilutions or DMSO (vehicle control). c. Add the recombinant PIM kinase to each well (run assays for PIM1, PIM2, and PIM3 in parallel). d. Incubate for 15 minutes at room temperature to allow compound-enzyme binding. e. Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Reading: Stop the reaction according to the assay kit manufacturer's instructions. Read the plate on a fluorescent plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 indicates a more potent inhibitor.
Positive Control A known PIM kinase inhibitor (e.g., AZD1208) used to validate the assay's performance and provide a benchmark for potency.[11]
Vehicle Control A control group treated with the solvent (e.g., DMSO) used to dissolve the test compound, to account for any effects of the solvent itself.
Protocol 2: Cellular Target Engagement Assay

This protocol aims to confirm that the compound can inhibit PIM kinase activity within a cellular context.

Objective: To measure the inhibition of PIM1-mediated phosphorylation of a downstream target (e.g., PRAS40) in a relevant cell line.

Materials:

  • A human cell line expressing PIM1 (e.g., neuroblastoma cell line SH-SY5Y or a glioblastoma cell line like U-87 MG).[5]

  • Cell culture medium and supplements.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies for Western blotting: anti-phospho-PRAS40, anti-total-PRAS40, anti-PIM1, and a loading control (e.g., anti-GAPDH).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: a. Plate the cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with the primary antibodies overnight at 4°C. d. Wash and incubate with the appropriate secondary antibodies. e. Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for phospho-PRAS40 and total PRAS40. Normalize the phospho-PRAS40 signal to the total PRAS40 signal for each treatment condition. Compare the results to the vehicle-treated control to determine the extent of inhibition.

Section 4: Experimental Protocols - In Vivo Evaluation

If in vitro studies demonstrate potent and selective PIM kinase inhibition, the next step is to evaluate the compound's efficacy in an animal model of a neurological disorder. The following protocol provides a general framework using a transgenic mouse model of Alzheimer's disease.

Protocol 3: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the ability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride to rescue cognitive deficits and reduce AD-like pathology in a relevant mouse model (e.g., 3xTg-AD mice).[3]

Materials:

  • 3xTg-AD mice and age-matched wild-type controls.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

  • Vehicle for drug administration (e.g., saline, PBS with a solubilizing agent).

  • Equipment for behavioral testing (e.g., Morris water maze, Y-maze).

  • Materials for tissue processing, immunohistochemistry, and biochemical analysis (e.g., ELISA kits for Aβ40 and Aβ42).

Experimental Workflow:

in_vivo_workflow Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Behavioral Testing (Optional) Acclimatization->Baseline Treatment Chronic Drug Administration (e.g., 4 weeks, daily dosing) Baseline->Treatment Behavioral Post-Treatment Behavioral Testing Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Biochemical & Histological Analysis (Aβ plaques, p-Tau, p-PRAS40) Euthanasia->Analysis End End of Study Analysis->End

Caption: General workflow for an in vivo efficacy study in a mouse model of Alzheimer's disease.

Procedure:

  • Animal Grouping and Dosing: a. Randomly assign aged 3xTg-AD mice to treatment groups: Vehicle control and one or more dose levels of the test compound. Include a group of wild-type mice as a non-disease control. b. Administer the compound or vehicle daily for a predetermined period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: a. In the final week of treatment, conduct cognitive assessments. b. Morris Water Maze: To assess spatial learning and memory.[3] c. Y-Maze: To evaluate short-term working memory.

  • Tissue Collection and Processing: a. At the end of the study, euthanize the animals and perfuse with saline. b. Harvest the brains. Divide one hemisphere for biochemical analysis and fix the other for histology.

  • Biochemical Analysis: a. Homogenize the brain tissue to prepare soluble and insoluble fractions. b. Use ELISA to quantify the levels of Aβ40 and Aβ42 in both fractions.[3] c. Use Western blotting to measure levels of phosphorylated Tau, PIM1, and phospho-PRAS40.[3]

  • Immunohistochemistry: a. Section the fixed brain hemisphere. b. Perform immunohistochemical staining for Aβ plaques and hyperphosphorylated Tau.[3] c. Quantify the plaque burden and Tau pathology in specific brain regions like the hippocampus and cortex.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the treatment groups and the vehicle control.

Section 5: References

  • (2022-07-08) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • (2022-07-19) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH. [Link]

  • Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype. PMC - PubMed Central. [Link]

  • (2016-07-13) Pim1 inhibition as a novel therapeutic strategy for Alzheimer's disease. PMC - NIH. [Link]

  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. ResearchGate. [Link]

  • Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. ResearchGate. [Link]

  • PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells. MDPI. [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. chemrxiv.org. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. NIH. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. [Link]

  • New Inhibitor Improves Autism-Like Symptoms in Mice. Northwestern University. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC - NIH. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Role of PIM Kinase Inhibitor in the Treatment of Alzheimer's Disease. PubMed. [Link]

  • AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. ResearchGate. [Link]

  • Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]

  • PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer. PubMed - NIH. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Role of PIM Kinase Inhibitor in the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. [No valid URL found]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Fisher Scientific. [Link]

Sources

Application

Application Notes &amp; Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

A Note on Scientific Diligence Specific safety and handling data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is not extensively published. Therefore, this guide has been synthesized with the highest d...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence

Specific safety and handling data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is not extensively published. Therefore, this guide has been synthesized with the highest degree of scientific integrity, drawing upon documented properties of the parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine[1][2][3][4], isomeric amine salts[5][6][7][8][9], and established principles for handling hygroscopic amine hydrochloride salts[10][11]. The protocols herein are designed to be self-validating and prioritize user safety based on a conservative assessment of potential hazards.

Compound Overview & Inferred Hazard Profile

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a bicyclic organic compound featuring a fused cyclopentane and pyridine ring system. As a dihydrochloride salt, it is expected to be a crystalline solid that is more stable and easier to handle by weight than its free-base form[12]. The presence of the amine group and the pyridine nitrogen makes it a valuable building block in medicinal chemistry and drug development.

Based on data from structurally related compounds, a comprehensive hazard profile can be inferred. The parent molecule, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is a combustible liquid and a known irritant[1][4][13]. The isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is documented to cause serious eye irritation and may cause respiratory irritation[5]. Furthermore, related heterocyclic ketones are known to be harmful if swallowed and cause skin irritation[14].

Therefore, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

  • Hygroscopicity: As an amine salt, it is highly likely to be hygroscopic and sensitive to moisture[10][11].

Physicochemical & Stability Data

The following table summarizes known and inferred properties of the compound.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₈H₁₀N₂ · 2HClDerived from structure
Molecular Weight 207.10 g/mol Calculated
Appearance White to off-white crystalline solidInferred from related amine salts
Stability Stable under recommended storage conditions. Likely hygroscopic; absorbs moisture from the air.Inferred from general properties of amine hydrochlorides[10][11]
Incompatibilities Strong oxidizing agents, strong bases.Based on the parent heterocycle[1]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.Based on the parent heterocycle[1]

Safe Handling & Personal Protective Equipment (PPE)

The causality behind these handling protocols is to prevent user exposure to a potentially irritating and harmful compound, particularly preventing inhalation of fine particles and contact with skin and eyes.

Engineering Controls
  • Primary Handling: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory should be well-ventilated to disperse any potential vapors or dust.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable for handling this compound.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is required[1].

Storage Protocol: Ensuring Compound Integrity

The primary challenge in storing amine salts is managing their hygroscopicity. Moisture absorption can lead to degradation and inaccurate weighing for experiments[10][15].

Recommended Storage Conditions
  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). For frequently accessed materials, a desiccator containing a suitable desiccant like silica gel is essential[15].

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Container: The compound must be stored in a tightly sealed, clearly labeled container. Using a primary container with a secondary, sealable bag containing a desiccant pouch is a proven method for protecting highly hygroscopic materials[16].

The logical flow for receiving and storing the compound is visualized below.

cluster_storage Storage Protocol Receive Receive Compound Inspect Container Seal Decision Long-Term or Short-Term Storage? Receive->Decision LongTerm Place in Tightly Sealed Vial Backfill with Nitrogen/Argon Store at 2-8°C Decision->LongTerm > 30 Days ShortTerm Place in Tightly Sealed Vial Store in Desiccator at RT Decision->ShortTerm < 30 Days Log Log in Inventory (Date, Amount, Lot#) LongTerm->Log ShortTerm->Log

Caption: Workflow for receiving and storing the compound.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution. The causality is based on ensuring accurate concentration through precise weighing and minimizing exposure during handling.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (MW: 207.10 g/mol )

  • Analytical balance (4-decimal place)

  • Anti-static weighing dish or paper

  • Spatula

  • 15 mL conical tube or volumetric flask

  • Appropriate solvent (e.g., DMSO, sterile water, or ethanol)

  • Pipettes

Procedure:

  • Pre-calculation: Determine the mass required.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 207.10 g/mol × 1000 mg/g = 2.071 mg

  • Environment Setup: Perform all steps within a chemical fume hood. Ensure all necessary PPE is worn.

  • Weighing the Compound:

    • Place a clean, anti-static weighing dish on the analytical balance and tare.

    • Carefully add the compound using a clean spatula until the target weight (2.071 mg) is reached. Handle the solid gently to avoid creating airborne dust.

    • Record the exact mass weighed.

  • Dissolution:

    • Carefully transfer the weighed solid into the 15 mL conical tube or volumetric flask.

    • Add approximately 8 mL of the chosen solvent to the vessel.

    • Cap the vessel securely and vortex or sonicate until the solid is completely dissolved. Gentle warming may be required for some solvents, but this should be tested for its effect on compound stability.

    • Once dissolved, add the solvent to reach the final volume of 10 mL.

  • Storage of Solution:

    • Label the vessel clearly with the compound name, exact concentration, solvent, and date of preparation.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

The overall workflow for safe handling is depicted in the diagram below.

cluster_workflow Safe Handling Workflow Start Retrieve from Storage Hood Work in Fume Hood Start->Hood PPE Don Required PPE Hood->PPE Weigh Weigh Compound PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Dispose Dispose of Waste Properly Use->Dispose End Return to Storage Dispose->End

Sources

Method

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an attractive framework for the design of novel therapeutic agents and functional materials. Derivatives of this scaffold have shown a wide range of biological activities, and the parent structure is a key intermediate in the synthesis of pharmaceuticals like the fourth-generation cephalosporin, cefpirome.[1][2]

Traditional multi-step syntheses of such fused heterocycles are often plagued by long reaction times, harsh conditions, and the need for purification of intermediates, leading to low overall yields. Multicomponent reactions (MCRs) offer an elegant and efficient alternative, allowing the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and operational complexity.

This document provides detailed application notes and protocols for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via multicomponent strategies. It is intended for researchers, scientists, and drug development professionals seeking to leverage these efficient synthetic methodologies.

Strategic Approaches to the 6,7-dihydro-5H-cyclopenta[b]pyridine Core via MCRs

Two primary multicomponent strategies for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold are presented herein:

  • A Five-Component Reaction from an Enamine of Cyclopentanone: This sophisticated approach builds the substituted pyridine ring onto a pre-formed cyclopentane derivative.

  • A Three-Component Cyclocondensation: This method utilizes a substituted cyclopentanone derivative to construct the fused pyridine ring.

Additionally, a notable non-MCR cyclization and a subsequent derivatization reaction are discussed to provide a broader synthetic context.

Five-Component Synthesis of Functionalized 6,7-dihydro-5H-cyclopenta[b]pyridines

This powerful one-pot reaction combines five simple starting materials to generate highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3] The reaction leverages the reactivity of an enamine derived from cyclopentanone, showcasing a high degree of bond-forming efficiency.

Causality of Experimental Design

The choice of an enamine, specifically 1-(cyclopent-1-en-1-yl)pyrrolidine, as a starting material is crucial. Enamines are nucleophilic at the α-carbon and serve as excellent building blocks in C-C bond-forming reactions. This inherent reactivity drives the initial steps of the reaction cascade. The inclusion of hydrogen sulfide in situ generates a thiocarbonyl intermediate, which is a key step in the formation of the pyridine ring. The subsequent alkylation traps the thiol intermediate, leading to the final stable product.

Reaction Mechanism Overview

The proposed mechanism involves a cascade of reactions, likely initiated by the Michael addition of the enamine to an in situ formed α,β-unsaturated nitrile (from the Knoevenagel condensation of the aldehyde and malononitrile). This is followed by the incorporation of hydrogen sulfide, cyclization, and subsequent alkylation to yield the final product.

G cluster_0 Five-Component Reaction Workflow Start 1-(cyclopent-1-en-1-yl)pyrrolidine + Aldehyde + Malononitrile + H2S + Alkylating Agent Reaction One-pot reaction in suitable solvent (e.g., Ethanol or DMF) Start->Reaction Combine and stir Product Highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Reaction->Product Cascade reaction G Start Cyclopentanone + 2 eq. Aromatic Aldehyde Intermediate 2,5-Diarylidenecyclopentanone Start->Intermediate Knoevenagel Condensation MCR_Start Intermediate + Propanedinitrile + Sodium Alkoxide Intermediate->MCR_Start Product Substituted 6,7-dihydro-5H- cyclopenta[b]pyridine-3-carbonitrile MCR_Start->Product Three-Component Cyclocondensation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Synthetic Overview

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is typically achieved via a three-stage process: oxidation of a suitable precursor to the ketone, subsequent reductive amination to form the desired amine, and finally, conversion to the dihydrochloride salt. Each stage presents unique challenges that require careful control of reaction parameters.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Mn(OTf)2, t-BuOOH H2O, 25°C Free_Amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Ketone->Free_Amine Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Free_Amine Reducing Agent (e.g., NaBH3CN) Final_Product Target Dihydrochloride Salt Free_Amine->Final_Product HCl HCl Solution HCl->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (The Ketone)

The critical first step is the selective oxidation of the benzylic C-H bond in 2,3-cyclopentenopyridine to form the corresponding ketone. A reliable method involves manganese catalysis in an aqueous medium, which offers high yield and excellent chemoselectivity.[1]

Frequently Asked Questions (FAQs)
  • Q: Why is a manganese catalyst used for the oxidation?

    • A: Manganese(II) triflate (Mn(OTf)₂) is an effective catalyst for activating t-BuOOH, facilitating the selective oxidation of the CH₂ group adjacent to the pyridine ring.[1] This system is advantageous as it operates under mild conditions (room temperature) and uses water as a solvent, aligning with green chemistry principles.[1]

  • Q: How do I monitor the reaction progress?

    • A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a solvent system like ethyl acetate/petroleum ether (e.g., 1:5 v/v) to separate the more polar ketone product from the less polar starting material.[2] Visualize spots under UV light.

Troubleshooting Guide: Ketone Synthesis
  • Q: My oxidation reaction is sluggish or shows low conversion even after 24 hours. What could be the issue?

    • A: Potential Cause 1: Catalyst Inactivity. Ensure the Mn(OTf)₂ used is of good quality. While robust, prolonged or improper storage can affect its activity.

    • A: Potential Cause 2: Oxidant Degradation. Use a fresh bottle of tert-Butyl hydroperoxide (t-BuOOH). Older solutions may have a lower concentration than stated. The protocol specifies a 65% solution in water.[1][2]

    • A: Recommended Action. If you suspect reagent quality, consider running a small-scale control reaction with fresh reagents. Ensure vigorous stirring to overcome any mass transfer limitations in the biphasic (if applicable) system.

  • Q: I'm observing the formation of N-oxide side products. How can I prevent this?

    • A: Mechanistic Insight. N-oxidation is a common side reaction when oxidizing pyridine-containing molecules. The chosen manganese-catalyzed system is highly chemoselective for the C-H bond, but deviations from the protocol can lead to N-oxide formation.[2]

    • A: Recommended Action. Adhere strictly to the reaction temperature of 25°C. Elevated temperatures can decrease selectivity. Ensure the correct stoichiometry of the oxidant is used; a large excess may lead to over-oxidation or side reactions.

  • Q: Purification by column chromatography is giving me a low yield. What are the best practices?

    • A: Adsorbent Choice. Use standard silica gel (200-300 mesh) for flash column chromatography.[2]

    • A: Solvent System. A gradient elution may be necessary. Start with a non-polar system (e.g., 1:10 Ethyl acetate/Petroleum ether) and gradually increase the polarity to elute your product cleanly.[2]

    • A: Work-up Procedure. Before chromatography, ensure a thorough extraction with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and filter before concentrating the solution.[2]

Experimental Protocol: Manganese-Catalyzed Oxidation
  • 1. Reaction Setup: To a round-bottom flask, add 2,3-Cyclopentenopyridine (1.0 eq), Mn(OTf)₂ (0.005 eq), and water.

  • 2. Reagent Addition: While stirring at 25°C, add t-BuOOH (65% in H₂O, 5.0 eq).

  • 3. Reaction: Allow the mixture to stir at 25°C for 24 hours, monitoring by TLC.

  • 4. Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • 5. Purification: Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

Part 2: Reductive Amination to the Free Amine

This stage converts the ketone into the primary amine. It is the most complex step, often prone to low yields if not properly controlled. The reaction proceeds via the formation of an imine intermediate, which is then reduced.

Frequently Asked Questions (FAQs)
  • Q: Which reducing agent is best? NaBH₄ or NaBH₃CN?

    • A: Sodium cyanoborohydride (NaBH₃CN) is generally the preferred reagent. It is a milder reducing agent than sodium borohydride (NaBH₄) and is selective for the protonated imine intermediate over the ketone starting material, especially under the mildly acidic conditions (pH 4-5) required for imine formation.[3][4] This selectivity minimizes the competitive reduction of the ketone to the corresponding alcohol, a common side product when using NaBH₄.[3]

  • Q: What is the role of pH in this reaction?

    • A: The pH is critical. Imine formation is catalyzed by acid but the amine nucleophile can be rendered inactive by excessive protonation. A pH of ~4-6 is typically optimal. An ammonium salt like ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH.

  • Q: Should I perform a one-pot or a two-step procedure?

    • A: A one-pot procedure, where the ketone, ammonia source, and reducing agent are all present, is efficient. However, if you are struggling with side reactions (like ketone reduction), a two-step approach can offer better control. In a two-step process, you first form the imine by stirring the ketone and ammonia source (with catalytic acid) for a period, monitor for imine formation, and only then add the reducing agent.[5][6]

Troubleshooting Guide: Reductive Amination

G cluster_check cluster_cause Potential Causes cluster_solution Corrective Actions Start Low Yield in Reductive Amination Check_SM Is starting ketone consumed (TLC/LCMS)? Start->Check_SM Check_Imine Is imine intermediate forming? Check_SM->Check_Imine Yes Cause_KetoneRed Ketone Reduction (Reducing agent too strong) Check_SM->Cause_KetoneRed No Check_Product Is any product formed? Check_Imine->Check_Product Yes Cause_NoImine Poor Imine Formation (Incorrect pH, water) Check_Imine->Cause_NoImine No Cause_Dialkylation Dialkylation (Product reacts again) Check_Product->Cause_Dialkylation Yes, with byproducts Cause_Decomposition Product/Imine Decomposition Check_Product->Cause_Decomposition No/Trace Sol_pH Adjust pH to 4-6 (use AcOH); use molecular sieves Cause_NoImine->Sol_pH Sol_Reagent Switch to NaBH3CN or NaBH(OAc)3 Cause_KetoneRed->Sol_Reagent Sol_Stoich Use large excess of ammonia source Cause_Dialkylation->Sol_Stoich Sol_Temp Run at lower temp; add reducing agent slowly Cause_Decomposition->Sol_Temp

Caption: Decision-making workflow for troubleshooting low yields.

  • Q: My reaction is returning mostly unreacted ketone. What's wrong?

    • A: Diagnosis. This strongly indicates that imine formation, the first step of the reaction, is failing.

    • A: Corrective Action. Check the pH of your reaction. If it's too neutral or basic, imine formation will be slow. Add a catalytic amount of acetic acid to facilitate the reaction.[7] Conversely, if the pH is too acidic, the ammonia source will be fully protonated and non-nucleophilic. Also, ensure your solvent (e.g., methanol) is anhydrous, as excess water can hinder imine formation.

  • Q: I am isolating the corresponding alcohol as the major product. How do I prevent this?

    • A: Diagnosis. Your reducing agent is reacting with the ketone faster than the imine is being formed and reduced. This is a classic selectivity issue.[3]

    • A: Corrective Action. This is the primary reason to use NaBH₃CN over NaBH₄. If you are already using NaBH₃CN and still see this issue, it suggests your imine formation is exceptionally slow. Try the two-step procedure: allow the ketone and a large excess of ammonium acetate to stir for several hours with catalytic acetic acid to maximize imine concentration before adding the reducing agent.

  • Q: My desired amine is forming, but I also see a significant amount of a higher molecular weight byproduct.

    • A: Diagnosis. You are likely observing dialkylation, where the primary amine product acts as a nucleophile and reacts with another molecule of the ketone, eventually forming a secondary amine.

    • A: Corrective Action. Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This will statistically favor the reaction of the ketone with ammonia over the reaction with the product amine, suppressing the formation of the secondary amine byproduct.[6]

Part 3: Dihydrochloride Salt Formation

The final step involves converting the purified free amine into its more stable and handleable dihydrochloride salt. This is an acid-base reaction that requires careful control to ensure proper salt formation and crystallization.

Frequently Asked Questions (FAQs)
  • Q: Why a dihydrochloride salt?

    • A: The target molecule has two basic nitrogen atoms: the newly formed primary amine and the pyridine nitrogen. Both can be protonated by a strong acid like HCl. The dihydrochloride salt is often more crystalline, stable, and less hygroscopic than the free base or monohydrochloride.

  • Q: What is the best way to introduce HCl?

    • A: Using a solution of HCl in a solvent like diethyl ether or isopropanol is the most common and controllable method. Bubbling HCl gas can be effective but is harder to quantify and can lead to localized excess acid, potentially causing degradation or oiling out.

Troubleshooting Guide: Salt Formation
  • Q: I added HCl to my amine solution, but it turned into a sticky oil instead of a crystalline solid. How can I induce crystallization?

    • A: Diagnosis. This is a common issue caused by too rapid precipitation, the presence of impurities, or residual solvent/water.

    • A: Corrective Action 1: Solvent System. Ensure your free amine is dissolved in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or diethyl ether) before adding the HCl solution. The choice of solvent is critical for crystallization.

    • A: Corrective Action 2: Technique. Try adding the HCl solution dropwise to a vigorously stirred solution of the amine at 0°C. After addition, you can try techniques like scratching the inside of the flask with a glass rod to create nucleation sites. If it remains an oil, attempt to triturate it with a non-polar solvent like hexane or pentane to wash away impurities and induce solidification.

  • Q: How can I be sure I have formed the dihydrochloride and not a mixture of salts?

    • A: Diagnosis. Stoichiometry is key. Incomplete protonation will lead to a mixture of mono- and di-hydrochloride salts, while a large excess of HCl can trap solvent or acid in the crystal lattice.

    • A: Corrective Action. Use a slight excess (e.g., 2.1-2.2 equivalents) of HCl to ensure complete protonation of both nitrogen atoms. The final product should be analyzed by ¹H NMR. Protonation will cause a characteristic downfield shift of the protons adjacent to the nitrogen atoms. Elemental analysis is the definitive method to confirm the elemental composition and thus the correct salt form.

Summary of Characterization Data

CompoundTechniqueExpected Observations
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one ¹H NMR (CDCl₃)Pyridine protons (δ 7.2-8.7 ppm), two sets of aliphatic triplets for the cyclopentanone CH₂ groups (δ 2.6-3.2 ppm).[2]
¹³C NMR (CDCl₃)Carbonyl carbon (C=O) signal around δ 196-205 ppm.[2]
HRMS (ESI)Calculated and found [M+H]⁺ mass should match.[2]
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine ¹H NMRAppearance of a broad singlet for NH₂ protons, upfield shift of cyclopentane protons compared to the ketone.
¹³C NMRDisappearance of the carbonyl signal and appearance of a new signal for the C-NH₂ carbon.
Dihydrochloride Salt ¹H NMR (D₂O or DMSO-d₆)Significant downfield shift of pyridine and α-amino protons compared to the free base due to protonation.

References

  • Ren, L., et al. (2016). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Supporting Information.
  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ren, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Reddit r/Chempros Discussion. (2025). Question about reductive amination reaction procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Synthesis Overview: The Recommended Pathway

The most reliable and commonly employed route to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride involves a three-stage process. This pathway is designed for high conversion and purity, starting from the commercially available 2,3-cyclopentenopyridine.

Synthesis_Pathway cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation A 2,3-Cyclopentenopyridine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)2 (cat.) t-BuOOH, H2O C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Free Base) B->C NH4OAc, NaBH3CN Methanol, pH ~6-7 D Target Product: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride C->D HCl in Dioxane or IPA (≥2 equivalents)

Caption: Recommended three-stage synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The questions are organized by reaction stage for clarity.

Stage 1: Ketone Synthesis (Oxidation)

Q1: My yield for the ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is significantly lower than reported values. What could be the cause?

A: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine are typically traced back to three factors: catalyst activity, oxidant quality, and reaction control.

  • Catalyst Inactivity: The Manganese(II) triflate (Mn(OTf)₂) catalyst is effective, but its activity can be compromised by impurities. Ensure you are using a high-purity grade.

  • Oxidant Degradation: The oxidant, tert-Butyl hydroperoxide (t-BuOOH), can degrade over time. Use a freshly opened bottle or titrate an older bottle to determine its active concentration. The use of a 65-70% solution in water is reported to be highly effective for this specific transformation.[1][2]

  • Temperature Control: While the reaction proceeds at room temperature (25°C), significant exotherms can occur upon addition of the oxidant, especially at a larger scale. This can lead to uncontrolled side reactions. We recommend adding the t-BuOOH dropwise with efficient stirring and external cooling if necessary to maintain the target temperature.

Stage 2: Reductive Amination

This step is the most critical for achieving a high overall yield. Reductive amination involves the formation of an intermediate imine from the ketone, which is then reduced in situ to the desired amine.[3]

Q2: My primary byproduct is the alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol. How do I prevent this?

A: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting ketone faster than the imine intermediate.

  • The Cause: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines. In a one-pot reductive amination, this leads to a competitive reaction that consumes your starting material, lowering the yield of the desired amine.

  • The Solution: Employ a more selective, milder reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable under the mildly acidic conditions (pH 4-7) required for imine formation and is highly selective for the iminium ion.[5]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent, often superior, choice. It is less toxic than NaBH₃CN and is also highly selective. It is particularly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]

Q3: The reaction seems to stall, and I have a high percentage of unreacted ketone even after extended reaction times. What's wrong?

A: Stalled reactions are almost always due to improper pH control, an insufficient amine source, or inefficient water removal.

  • The Causality of pH: Imine formation is a pH-sensitive equilibrium. The reaction requires mild acidity to protonate the carbonyl's hydroxyl intermediate, making water a good leaving group. However, if the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If the pH is too high, the hydroxyl intermediate is not efficiently protonated for removal. The "sweet spot" is typically between pH 6 and 7.[5]

  • Solution & Best Practices:

    • Amine Source: Use an excess of the amine source. Ammonium acetate is an excellent choice as it provides both the ammonia equivalent and acts as a buffer to maintain the optimal pH.

    • Monitoring: Actively monitor the pH of your reaction mixture and adjust with small amounts of a weak acid like acetic acid if necessary.

    • Water Removal: The formation of the imine from the ketone and amine generates water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine, increasing the rate and conversion. While not always necessary with highly effective reducing agents, adding a dehydrating agent like molecular sieves (3Å or 4Å) can significantly improve results, especially with stubborn ketones.

Q4: Are there viable alternatives to one-pot reductive amination?

A: Yes, a two-step approach involving oxime formation and subsequent reduction is a robust alternative.

  • Methodology: First, the ketone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[6] This oxime is typically a stable, crystalline solid that can be isolated and purified. In the second step, the purified oxime is reduced to the primary amine.[7]

  • Advantages: This method can sometimes provide higher overall yields because the intermediate is purified, removing any impurities from the first step that might interfere with the reduction.

  • Reduction of the Oxime: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very effective and clean method for reducing oximes to primary amines.[8][9]

Caption: Troubleshooting workflow for the reductive amination step.

Stage 3: Dihydrochloride Salt Formation & Purification

Q5: I am only isolating the monohydrochloride salt, or a mixture. How do I ensure the formation of the dihydrochloride product?

A: The target molecule has two basic nitrogen atoms: the primary amine on the cyclopentane ring and the nitrogen within the pyridine ring. Both can be protonated by a strong acid.[10]

  • Stoichiometry is Key: To form the dihydrochloride salt, you must use at least two molar equivalents of hydrogen chloride (HCl) for every one mole of the free amine. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete protonation.

  • Reagent Choice: Using a solution of HCl in a non-aqueous solvent like 1,4-dioxane, isopropanol (IPA), or diethyl ether is crucial. This allows for the precipitation of the salt.[11] Adding aqueous HCl will likely result in a highly water-soluble salt that is difficult to isolate.[12]

Q6: My final product "oils out" as a sticky solid instead of a crystalline powder. How can I fix this?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase before it can form an ordered crystal lattice. This is often related to supersaturation, solvent choice, and temperature.

  • Solvent System: The solvent used for precipitation must be one in which the free base is soluble, but the hydrochloride salt is insoluble. Diethyl ether and ethyl acetate are excellent choices for this. You can dissolve the free base in a minimal amount of a good solvent (like IPA or ethanol) and then add the HCl solution, followed by titration with a poor solvent (like diethyl ether) to induce precipitation.

  • Control the Rate of Precipitation:

    • Slow Addition: Add the HCl solution slowly to the stirred solution of the free amine.

    • Temperature: Perform the salt formation at a lower temperature (e.g., 0°C) to decrease the solubility of the salt and promote crystallization over oiling.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a "seed" crystal to the solution to initiate crystallization.

    • Trituration: If an oil does form, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the oil-solvent interface or by vigorous stirring for an extended period.

Data Summary: Comparison of Reductive Amination Conditions

MethodReducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
One-Pot Reductive Amination Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolHigh selectivity for imines; stable at acidic pH.[3]Toxicity of cyanide byproducts.
One-Pot Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, AcetonitrileHigh selectivity; non-toxic; often faster.[4]Moisture sensitive; can be more expensive.
Two-Step Oxime Reduction H₂ gas with Pd/C catalystMethanol, Ethanol, Acetic AcidVery clean reduction; high yields with pure oxime.[8]Requires hydrogenation equipment; catalyst can be a fire hazard.
Leuckart Reaction Formic Acid / Ammonium FormateNeat (no solvent)Inexpensive reagents; one-pot procedure.[13][14]Requires high temperatures (160-185°C); can produce formylated byproducts.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]

  • To a round-bottom flask, add 2,3-Cyclopentenopyridine (1.0 eq), Manganese(II) triflate (0.005 eq), and water (5 mL per mmol of substrate).

  • Stir the mixture at room temperature (25°C) to achieve a solution or a fine suspension.

  • Slowly add tert-Butyl hydroperoxide (65% in H₂O, 5.0 eq) dropwise over 20-30 minutes. Monitor the temperature to ensure it does not exceed 30°C.

  • Stir the reaction vigorously at 25°C for 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield the ketone as an off-white solid. (Typical yield: 85-90%).

Protocol 2: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Reductive Amination)

  • In a round-bottom flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol (10 mL per mmol of ketone).

  • Add ammonium acetate (5-10 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) by adding aqueous NaOH or K₂CO₃.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, which can be used directly in the next step.

Protocol 3: Formation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride

  • Dissolve the crude free amine from the previous step in a minimal amount of isopropanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of HCl in dioxane or isopropanol (e.g., 4M in Dioxane, 2.2 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • If precipitation is slow or incomplete, add diethyl ether until the solution becomes cloudy and a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the product under high vacuum to yield the final dihydrochloride salt.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2018). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Available at: [Link]

  • Ren, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%. Available at: [Link]

  • PubChem. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). Available at: [Link]

  • RSC Publishing. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering. Available at: [Link]

  • Chem V20. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. Available at: [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • InCatT - Innovative Catalyst Technologies. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Available at: [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available at: [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

  • ACS Publications. (1954). Preparation of Amines by Low Pressure Hydrogenation of Oximes. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • YouTube. (2019). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride

This technical support guide provides in-depth troubleshooting and practical guidance for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and practical guidance for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this document offers a synthesized approach based on established chemical principles and analogous procedures found in the literature.

I. Frequently Asked Questions (FAQs)

Q1: Why is the dihydrochloride salt of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine prepared for purification?

A1: The formation of a dihydrochloride salt serves several key purposes in the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. The molecule possesses two basic nitrogen atoms: the primary amine on the cyclopentane ring and the nitrogen within the pyridine ring. Both can be protonated by a strong acid like hydrochloric acid (HCl) to form a dihydrochloride salt. This salt is typically a crystalline solid with significantly different solubility properties compared to the free base, which may be an oil or a low-melting solid. This difference in solubility is exploited during purification by recrystallization, allowing for the effective removal of non-basic impurities. Furthermore, the salt form often exhibits enhanced stability and is easier to handle and store than the free base.

Q2: What are the most common impurities I should be aware of during the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride?

A2: The impurity profile largely depends on the synthetic route used to prepare the amine. Assuming a common route involving the reductive amination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, potential impurities include:

  • Unreacted starting material: Residual 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Side-products from reduction: The corresponding alcohol, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, formed by the reduction of the ketone.

  • Over-alkylation products: While less common in this specific structure, there is a possibility of secondary amine formation.

  • Residual reagents: Borohydride salts and other reagents from the reductive amination step.

Q3: My crude product is an oil and won't solidify. How can I proceed with purification?

A3: It is not uncommon for crude amines to be oily. The most effective strategy is to convert the crude amine directly to its dihydrochloride salt. This can often be achieved by dissolving the crude oil in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or dioxane). The dihydrochloride salt will often precipitate as a solid, which can then be collected by filtration and subjected to recrystallization.

Q4: What is a good starting point for a recrystallization solvent system for the dihydrochloride salt?

A4: Based on the properties of similar aminopyridine hydrochlorides, a good starting point for recrystallization is a mixed solvent system, often an alcohol with a less polar co-solvent. For instance, a mixture of ethanol and ethyl acetate, or isopropanol and diethyl ether can be effective. The dihydrochloride salt is expected to be soluble in the hot alcohol and less soluble upon the addition of the less polar co-solvent or upon cooling. For related aminopyridine derivatives, recrystallization from ethanol has been reported to yield high-purity products[1][2].

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Problem 1: Low Purity After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete removal of non-basic impurities Wash the crude dihydrochloride salt with a non-polar solvent (e.g., diethyl ether or hexanes) before recrystallization.Non-basic organic impurities will likely be more soluble in non-polar solvents, while the ionic dihydrochloride salt will be insoluble.
Co-precipitation of impurities Slow down the crystallization process. Ensure the hot solution is fully dissolved and then allow it to cool slowly to room temperature before placing it in an ice bath.Rapid crystallization can trap impurities within the crystal lattice. Slower cooling allows for more selective crystal growth[3].
Inappropriate solvent system Screen a wider range of recrystallization solvents. Consider using a decolorizing agent like activated carbon if the product is colored.The ideal solvent system will have a steep solubility curve for the desired compound (high solubility when hot, low solubility when cold) and will keep impurities dissolved at all temperatures. Activated carbon can adsorb colored impurities.
Problem 2: Poor Yield During Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Using an excessive amount of solvent Use the minimum amount of hot solvent required to fully dissolve the solid.Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield[3].
Product is too soluble in the chosen solvent system Add an anti-solvent (a solvent in which the product is poorly soluble) to the solution after dissolution in the primary solvent.The addition of an anti-solvent reduces the overall solubility of the product, inducing precipitation and improving the recovery yield.
Premature crystallization during hot filtration Pre-heat the filtration apparatus (funnel and receiving flask) and use a small excess of solvent.This prevents the solution from cooling and the product from crystallizing on the filter paper or in the funnel stem.
Problem 3: Oiling Out During Crystallization
Potential Cause Troubleshooting Step Scientific Rationale
Solution is supersaturated Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point. Adding more solvent can prevent this.
Melting point of the product is lower than the boiling point of the solvent Choose a lower-boiling solvent or a solvent mixture.If the product melts before it crystallizes, it will separate as an oil.
Presence of impurities Purify the crude material by another method (e.g., column chromatography of the free base) before attempting recrystallization of the salt.Impurities can depress the melting point of the product and interfere with crystal lattice formation.

III. Experimental Protocols

Protocol 1: Conversion of Crude Amine to Dihydrochloride Salt and Initial Purification

This protocol assumes you have the crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine free base after a reductive amination and workup.

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol (EtOH).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in IPA or a saturated solution of HCl in diethyl ether) dropwise with stirring. Monitor the pH with a glass rod and pH paper to ensure it is acidic.

  • Precipitation: The dihydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any remaining non-basic, soluble impurities.

  • Drying: Dry the solid under vacuum to obtain the crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Protocol 2: Recrystallization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride
  • Solvent Selection: Begin with a solvent system like ethanol/ethyl acetate.

  • Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Complete Precipitation: Once crystals begin to form, you can slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy. Allow the flask to stand at room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ethyl acetate mixture, and dry under vacuum.

IV. Purity Assessment

The purity of the final product should be assessed using a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at low pH) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and identify any impurities. The spectrum of the dihydrochloride salt will show characteristic shifts due to the protonation of the nitrogen atoms.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

V. Visualizations

Decision Workflow for Purification

purification_workflow start Crude Amine (May be oily) dissolve Dissolve in Alcohol (e.g., IPA) start->dissolve acidify Add HCl Solution (e.g., 2M in IPA) dissolve->acidify precipitate Precipitate Salt & Filter acidify->precipitate wash Wash with Non-polar Solvent precipitate->wash crude_salt Crude Dihydrochloride Salt wash->crude_salt recrystallize Recrystallize (e.g., EtOH/EtOAc) crude_salt->recrystallize pure_salt Pure Dihydrochloride Salt recrystallize->pure_salt analyze Purity Analysis (HPLC, NMR, MP) pure_salt->analyze

Caption: Decision workflow for the purification of the dihydrochloride salt.

Troubleshooting Logic for Low Purity

purity_troubleshooting start Low Purity Detected check_impurities Identify Impurities (NMR, HPLC-MS) start->check_impurities non_basic Non-basic Impurities? check_impurities->non_basic colored Colored Impurities? non_basic->colored No wash_step Pre-wash crude salt with non-polar solvent non_basic->wash_step Yes carbon_step Use Activated Carbon during recrystallization colored->carbon_step Yes slow_cool Slow down cooling rate colored->slow_cool No re_purify Re-purify wash_step->re_purify carbon_step->re_purify rescreen Re-screen solvent systems slow_cool->rescreen rescreen->re_purify

Caption: Troubleshooting logic for addressing low purity issues.

VI. References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Al-Azmi, A., El-Bindary, A. A., El-Sonbati, A. Z., & El-Gogary, T. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24507–24521. [Link]

  • Al-Azmi, A., El-Bindary, A. A., El-Sonbati, A. Z., & El-Gogary, T. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24507–24521. [Link]

  • Fisher Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Retrieved January 23, 2026, from

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 23, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 23, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline. Retrieved January 23, 2026, from

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Reddit. (2021). Amine workup. [Link]

  • Organic Syntheses. (1950). 3-aminopyridine. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 23, 2026, from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

Optimization

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability issues encountered during experimentation. While specific stability data for this compound is not extensively published, this document synthesizes information from closely related aminopyridine salts and fundamental chemical principles to offer field-proven insights and best practices.

Understanding the Molecule: Inherent Stability Characteristics

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a bicyclic aminopyridine derivative supplied as a dihydrochloride salt. This salt form is typically chosen to enhance solubility and stability compared to the free base. However, several factors inherent to its structure can influence its stability.

  • Hygroscopicity: Amine hydrochloride salts are known to be hygroscopic, meaning they can readily absorb moisture from the atmosphere.[1] The degree of hygroscopicity can vary depending on the specific crystalline form. Water absorption can lead to physical changes in the solid, such as deliquescence, and can also promote chemical degradation.

  • pH Sensitivity: As a salt of a weak base and a strong acid, the pH of solutions containing this compound will be acidic. The stability of the compound in solution is likely pH-dependent. At neutral or basic pH, the free base is liberated, which may have different solubility and stability characteristics.

  • Potential for Oxidation: The aminopyridine moiety may be susceptible to oxidation, especially when in solution and exposed to air and light over extended periods.

  • Hydrate Formation: It is possible for this dihydrochloride salt to form various stable hydrates.[2] Changes in humidity and temperature can cause shifts in the hydration state, which can affect the material's physical properties and require re-characterization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My solid 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride appears clumpy and wet. What is happening and how can I prevent it?

Answer:

This is a classic sign of moisture absorption due to the hygroscopic nature of the amine dihydrochloride salt. This can lead to inaccuracies in weighing and may accelerate degradation.

Causality: The ionic nature of the hydrochloride salt attracts and associates with water molecules from the air.[1]

Troubleshooting Steps:

  • Immediate Action:

    • Handle the compound in a glove box with a dry atmosphere or in a desiccator.

    • For immediate use, if the clumping is minor, quickly weigh the desired amount and store the rest of the stock bottle under inert gas (argon or nitrogen) with a desiccant.

  • Prevention:

    • Storage: Always store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel). For long-term storage, consider sealing the container with paraffin film.

    • Handling: When not in a controlled atmosphere, minimize the time the container is open to the air. Use a fresh, dry spatula for dispensing.

Workflow for Handling Hygroscopic Compounds:

G cluster_storage Storage cluster_handling Handling Store in Desiccator Store in Desiccator Transfer to Glove Box/Dry Environment Transfer to Glove Box/Dry Environment Store in Desiccator->Transfer to Glove Box/Dry Environment Weigh Quickly Weigh Quickly Transfer to Glove Box/Dry Environment->Weigh Quickly Reseal Tightly Reseal Tightly Weigh Quickly->Reseal Tightly End End Reseal Tightly->End Start Start Start->Store in Desiccator

Caption: Best practices for storing and handling hygroscopic compounds.

Question 2: I've prepared an aqueous stock solution, and it has turned yellow/brown overnight. Is it still usable?

Answer:

Discoloration of a stock solution often indicates chemical degradation. While the compound may not be completely degraded, its purity is compromised, and it is not recommended for use in sensitive applications without re-characterization.

Causality: The aminopyridine ring system can be susceptible to oxidative degradation, which is often accelerated by light and the presence of dissolved oxygen in aqueous solutions. The resulting degradation products are frequently colored.

Troubleshooting and Prevention:

Preventative Measure Rationale
Use a freshly prepared solution Minimizes the time for degradation to occur.
Store solutions in the dark Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
Degas the solvent Sparging the solvent with an inert gas (argon or nitrogen) before preparing the solution removes dissolved oxygen.
Store at low temperatures Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can significantly slow down the rate of degradation. Perform freeze-thaw stability studies if you plan to reuse frozen aliquots.
Prepare solutions in a suitable buffer As a dihydrochloride salt, the compound will form an acidic solution. If your experiment requires a different pH, use a well-characterized buffer system. Be aware that changing the pH to neutral or basic will generate the free base, which may have lower solubility and different stability.

Analytical Verification Protocol:

To confirm degradation, you can use the following analytical techniques:

  • UV-Vis Spectroscopy: Compare the spectrum of the discolored solution to a freshly prepared one. The appearance of new absorption bands may indicate the formation of degradation products.

  • HPLC Analysis: This is the most reliable method. A stability-indicating HPLC method can separate the parent compound from its degradants. A decrease in the peak area of the parent compound and the appearance of new peaks confirms degradation.[3]

Question 3: My compound is not dissolving well in the intended solvent, or a precipitate has formed in my stock solution upon storage.

Answer:

Solubility issues can arise from several factors, including the choice of solvent, temperature, and potential chemical changes.

Causality:

  • Incorrect Solvent: While the dihydrochloride salt form is designed to enhance aqueous solubility, it may have limited solubility in organic solvents.

  • Precipitation of Free Base: If the pH of an aqueous solution is raised, the less soluble free base may precipitate out.

  • Temperature Effects: Solubility is often temperature-dependent. A compound dissolved at room temperature may precipitate when stored at 4 °C.

  • Salt Exchange: In buffered solutions containing other salts, there is a possibility of forming a less soluble salt of the amine.

Troubleshooting Steps:

  • Confirm Solubility: If possible, determine the solubility of the compound in your desired solvent system before preparing a large stock solution.

  • Check the pH: If working with aqueous solutions, measure the pH. If a precipitate has formed, a change in pH could be the cause.

  • Gentle Warming and Sonication: For slow-to-dissolve solids, gentle warming (if the compound is thermally stable) and sonication can aid dissolution.

  • Re-dissolving Precipitates: If a precipitate has formed upon cooling, try warming the solution to see if it re-dissolves. If it does, this indicates that the concentration is too high for storage at that temperature. Consider preparing a more dilute stock or storing it at room temperature (if stability allows).

  • Consider a Different Solvent System: If aqueous solubility is a persistent issue, consider using a co-solvent system, such as a mixture of water and DMSO or ethanol. Always check for compound stability in any new solvent system.

Potential Degradation Pathway:

G cluster_factors Influencing Factors Compound_HCl 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (Solid) Compound_Solution Compound in Solution Compound_HCl->Compound_Solution Dissolution Degradation_Products Oxidized/Colored Degradation Products Compound_Solution->Degradation_Products Light, O2, Time Moisture Moisture Moisture->Compound_HCl Hygroscopicity pH_Change pH_Change pH_Change->Compound_Solution Free Base Precipitation

Caption: Factors influencing the stability of the compound.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for the solid compound?

    • A: Based on general guidelines for similar compounds, it is recommended to store 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride at 2-8 °C in a desiccator, protected from light.[4]

  • Q: How should I prepare a stock solution?

    • A: For aqueous solutions, use deionized, purified water (e.g., Milli-Q or equivalent). If possible, degas the water prior to use. For organic solvents, ensure they are of high purity and dry. Prepare the solution fresh for each experiment if possible. If you need to store the solution, do so in small, single-use aliquots at -20 °C or -80 °C, protected from light.

  • Q: What are potential impurities I should be aware of?

    • A: Without a specific synthesis report, potential impurities would be related to starting materials and by-products. This could include the corresponding ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) from which the amine may have been synthesized via reductive amination, or any unreacted reagents.[5] The purity should be verified by the supplier's Certificate of Analysis.

  • Q: Can I use a vortex to dissolve the compound?

    • A: Yes, vortexing is acceptable. For compounds that are difficult to dissolve, gentle warming and sonication may also be effective.

  • Q: Is this compound compatible with DMSO for stock solutions?

    • A: Amine salts can sometimes have solubility issues in 100% DMSO. However, DMSO is a common solvent for preparing high-concentration stock solutions that are then diluted into an aqueous buffer for experiments. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system and that the compound does not precipitate upon dilution. Always perform a small-scale test first.

References

  • Trissel, L. A., & Zhang, Y. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 4(5), 399–401.
  • Zhu, H. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(8), 2946–2957. URL: [Link]

  • Byrn, S. R., Zografi, G., & Chen, X. (Eds.). (2017).
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. URL: [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. URL: [Link]

  • Gawron, E., & Ośmiałowski, B. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Pharmaceutics, 14(12), 2795. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide with troubleshooting advice and frequently asked questions (FAQs) to facilitate the optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide with troubleshooting advice and frequently asked questions (FAQs) to facilitate the optimization of reaction conditions for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine derivatives. This class of compounds holds significant interest in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine derivatives, offering a structured, question-and-answer approach to problem-solving.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a low yield or failing to produce the target 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine derivative. What are the likely causes and how can I improve the outcome?

Answer: Achieving a high yield is often a primary challenge in pyridine synthesis.[1] Several factors can contribute to low product formation. A systematic evaluation of the following parameters is recommended:

  • Reaction Type and Conditions: The synthesis of substituted pyridines can be approached through various methods, including condensation of carbonyl compounds or cycloaddition reactions.[2] For instance, a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile has been effectively used to create similar scaffolds.[3][4] However, many of these methods are sensitive to reaction conditions such as temperature and reaction time, which can significantly impact the yield.[3]

  • Catalyst and Reagents: The choice of catalyst and reagents is critical. In many pyridine syntheses, a dehydrating agent can be incorporated to prevent the dimerization of starting materials, leading to a notable improvement in the final product yield.[1] For cyclocondensation reactions, a sodium alkoxide solution (like sodium ethoxide or methoxide) can serve as both the reagent and catalyst.[3][4]

  • Temperature Optimization: High temperatures can sometimes be detrimental.[2] Performing the condensation under acidic conditions may allow for lower reaction temperatures.[2] It is advisable to conduct small-scale experiments across a range of temperatures to identify the optimal condition for your specific substrate.

  • Work-up and Purification: The work-up procedure is crucial for isolating the product. A common method involves cooling the reaction mixture, diluting it with water, and then filtering the crude product.[3][4] The product can then be washed with distilled water and recrystallized from a suitable solvent like ethanol to achieve high purity.[3][4]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction is generating a mixture of regioisomers or other side products, making the purification of the target compound difficult. How can I enhance the regioselectivity and simplify purification?

Answer: Poor regioselectivity is a common hurdle in the synthesis of substituted pyridines, especially when using unsymmetrical starting materials.[5]

  • Controlling Regioselectivity:

    • Steric Hindrance: The steric bulk of substituents on your starting materials can be leveraged to direct the reaction towards the desired regioisomer.[5]

    • Reaction Conditions: Fine-tuning the reaction conditions can help differentiate between competing reaction pathways.[5]

  • Purification Strategies:

    • Precipitation and Filtration: In some cases, the desired product may precipitate from the reaction mixture upon cooling.[5] This allows for a straightforward initial purification by vacuum filtration.[5]

    • Chromatography: For complex mixtures, column chromatography is an indispensable tool for separating isomers and removing impurities. Careful selection of the stationary and mobile phases is key to achieving good separation.

Issue 3: Inefficient Final Step Oxidation

Question: I am struggling with the final oxidation step to form the aromatic pyridine ring from a dihydropyridine intermediate. What are some effective oxidation methods?

Answer: The final aromatization step is crucial. While various oxidizing agents can be used, air oxidation is often a practical and efficient method.[6][7] In some protocols, the reaction is left open to the air to facilitate this oxidation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for the synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core?

A new and efficient route has been developed using commercially available cyclopentanone and benzylamine as raw materials.[8] This multi-step process involves nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination under mild conditions.[8] Another approach involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[9]

Q2: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is a simple and rapid method to monitor the consumption of starting materials and the formation of products.[5] For more detailed analysis and confirmation of product identity, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR spectroscopy are essential.[8]

Q3: Are there any specific safety precautions I should take?

When working with reagents like triflic anhydride, it is crucial to handle them in an anhydrous solvent under an inert atmosphere and at low temperatures (e.g., 0 °C) due to their high reactivity.[5] Always consult the safety data sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Table 1: Key Reaction Parameters for Optimization
ParameterRecommended Starting PointOptimization Strategy
Solvent Anhydrous DMFScreen other polar aprotic solvents (e.g., DMSO, NMP)
Catalyst Sodium EthoxideVary catalyst loading; screen other bases (e.g., Sodium Methoxide)
Temperature 50°C for initial coupling, 90°C for cyclizationStepwise increase/decrease in temperature to find optimal range
Additives 4 Å molecular sievesEvaluate the effect of their presence/absence
General Protocol for a Cu-Catalyzed Cascade Reaction

A simple, modular method for preparing highly substituted pyridines involves a cascade reaction.[7] This includes a copper-catalyzed cross-coupling, electrocyclization, and air oxidation.[7] Optimized conditions for many substrates involve using DMF as the solvent, adding 4 Å molecular sieves, and running the initial cross-coupling at 50°C for 2 hours, followed by heating to 90°C for 3-5 hours for the electrocyclization and oxidation steps.[6][7]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check temp_opt Optimize Reaction Temperature start->temp_opt catalyst_eval Evaluate Catalyst/Reagent Choice start->catalyst_eval workup_review Review Work-up and Purification start->workup_review purity Check Purity of Starting Materials reagent_check->purity stoichiometry Confirm Molar Ratios reagent_check->stoichiometry anhydrous Ensure Anhydrous Conditions reagent_check->anhydrous temp_screen Screen a Range of Temperatures temp_opt->temp_screen acidic_cond Consider Acidic Conditions for Lower Temp temp_opt->acidic_cond catalyst_choice Screen Different Catalysts/Bases catalyst_eval->catalyst_choice dehydrating_agent Add a Dehydrating Agent catalyst_eval->dehydrating_agent precipitation Optimize Precipitation Conditions workup_review->precipitation recrystallization Screen Recrystallization Solvents workup_review->recrystallization

Caption: A systematic workflow for troubleshooting low product yield.

General Synthetic Strategy Decision Tree

synthesis_strategy start Desired 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine Derivative condensation Condensation Reaction start->condensation cycloaddition Cycloaddition Reaction start->cycloaddition oxidation Oxidation of Precursor start->oxidation carbonyl_precursors 1,5-Dicarbonyl Precursors condensation->carbonyl_precursors diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone + Propanedinitrile condensation->diarylidenecyclopentanone diels_alder Diels-Alder Approach cycloaddition->diels_alder mn_catalyzed Mn-Catalyzed Oxidation of 2,3-Cyclopentenopyridine oxidation->mn_catalyzed

Caption: Decision tree for selecting a synthetic approach.

References

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
  • Pyridine synthesis. Organic Chemistry Portal. (n.d.).
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem. (n.d.).
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Green Chemistry (RSC Publishing).
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.).
  • Zaki, M. E. A., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC - NIH.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxid

Sources

Optimization

Technical Support Center: Chiral Separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Enantiomers

Welcome to the technical support center for the chiral separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental process. The following content is structured in a question-and-answer format to directly address specific issues and offer field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the chiral separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.

Q1: What are the most common methods for the chiral separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine enantiomers?

A1: The primary techniques for resolving the enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a chiral amine, include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used analytical and preparative technique employing chiral stationary phases (CSPs) to achieve separation.[1][2]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC that often provides faster and more efficient separations, particularly for basic compounds.[3][4][5]

  • Diastereomeric Salt Resolution: A classical chemical method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[6][7] This method is particularly advantageous for larger-scale separations where chromatographic methods may become cost-prohibitive.[7]

Q2: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC?

A2: The selection of a suitable CSP is crucial for successful enantioseparation.[8] For a basic compound like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point due to their broad applicability and high chiral recognition ability.[9][10] Consider screening a variety of CSPs with different chiral selectors to find the optimal phase.[9] Immobilized polysaccharide CSPs are often preferred as they allow for the use of a wider range of organic solvents.[11]

Q3: Why is the addition of a mobile phase additive often necessary for the separation of this amine?

A3: Basic compounds like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine can exhibit poor peak shape and long retention times on silica-based CSPs due to interactions with residual silanol groups. The addition of a basic modifier, such as diethylamine (DEA), butylamine, or ethanolamine, to the mobile phase helps to improve peak symmetry and resolution by masking these active sites.[12][13][14] Typically, a concentration of 0.1% to 0.5% of the additive is sufficient.[12][13]

Q4: Can I use the same column for both normal-phase and reversed-phase chiral separations?

A4: This depends on the type of CSP. Coated polysaccharide-based CSPs have limitations on the types of solvents that can be used. In contrast, immobilized CSPs are more robust and allow for the use of a wider range of solvents, making them suitable for both normal-phase and reversed-phase conditions.[11] Always consult the column manufacturer's instructions before switching between mobile phase systems.[15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Chiral HPLC Troubleshooting

Problem: Poor or no resolution of enantiomers.

Possible Cause Troubleshooting Steps & Explanation
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is paramount for chiral recognition.[9] If you observe no separation, the chosen CSP may not be suitable for your analyte. Solution: Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).[9]
Incorrect Mobile Phase Composition The mobile phase composition significantly influences retention and selectivity.[9] Solution: Systematically vary the ratio of the organic modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane). Consider trying different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as this can dramatically alter selectivity.
Lack of Mobile Phase Additive For basic amines, the absence of a basic additive can lead to strong interactions with the stationary phase, resulting in poor peak shape and co-elution. Solution: Add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or butylamine to your mobile phase.[12][13]
Temperature Effects Temperature can affect the thermodynamics of the chiral recognition process.[9] Solution: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.

Problem: Peak Tailing or Broadening.

Possible Cause Troubleshooting Steps & Explanation
Secondary Interactions with Stationary Phase The basic amine can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.[14] Solution: Incorporate a basic additive into the mobile phase to mask these active sites.[12][13] Ethylenediamine or 2-aminoethanol can sometimes provide better peak shape than DEA.[12]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks. Solution: Reduce the sample concentration or injection volume.
Extra-Column Volume Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Solution: Use tubing with a small internal diameter and minimize its length between the injector, column, and detector.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[16] Solution: If all peaks in the chromatogram are affected, try back-flushing the column.[16] If the problem persists, the column may need to be replaced.[16]
Supercritical Fluid Chromatography (SFC) Troubleshooting

Problem: Inconsistent Retention Times.

Possible Cause Troubleshooting Steps & Explanation
Fluctuations in Backpressure In SFC, density of the mobile phase is dependent on pressure and temperature, which directly impacts retention. Solution: Ensure the backpressure regulator (BPR) is functioning correctly and providing a stable pressure. Check for leaks in the system.
Inadequate System Equilibration The column may not be fully equilibrated with the mobile phase, especially after changing conditions. Solution: Allow sufficient time for the system to equilibrate before starting your analytical run. This can be monitored by observing a stable baseline.
Mobile Phase Composition Changes Selective evaporation of the co-solvent from the mobile phase can alter its composition and affect retention.[17] Solution: Ensure mobile phase bottles are well-sealed. Prepare fresh mobile phase regularly.
Diastereomeric Salt Resolution Troubleshooting

Problem: Failure to form a crystalline salt or low yield of diastereomeric salt.

Possible Cause Troubleshooting Steps & Explanation
Inappropriate Chiral Resolving Agent The choice of resolving agent is critical for forming diastereomeric salts with significantly different solubilities.[18] For basic amines, common resolving agents include tartaric acid and its derivatives.[18] Solution: Screen a variety of chiral acids.
Unsuitable Solvent System The solvent plays a crucial role in the solubility of the diastereomeric salts. Solution: Experiment with a range of solvents with varying polarities. A solvent system where one diastereomer is sparingly soluble while the other remains in solution is ideal.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resulting salt.[18] Solution: Optimize the molar ratio of the resolving agent. Sometimes, using a slight excess of the resolving agent can be beneficial.[18]
Supersaturation Issues The solution may be supersaturated, preventing crystallization. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer.

Section 3: Experimental Protocols & Data

Chiral HPLC Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral HPLC method for the separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine enantiomers.

Chiral_HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSP Screen Multiple CSPs (e.g., Amylose & Cellulose based) Screen_MP Test Different Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_MP Add_Additive Add Basic Additive (e.g., 0.1% DEA) Screen_MP->Add_Additive Partial or No Resolution Optimize_Ratio Optimize Mobile Phase Ratio Add_Additive->Optimize_Ratio Optimize_Temp Optimize Column Temperature Optimize_Ratio->Optimize_Temp Check_Robustness Assess Method Robustness Optimize_Temp->Check_Robustness Baseline Resolution Achieved End Final Method Check_Robustness->End Start Start Start->Screen_CSP Troubleshooting_Resolution Start Poor Resolution Check_Additive Is a basic additive present? (For basic analytes) Start->Check_Additive Check_MP Is the mobile phase optimized? (Solvent ratio, modifier type) Check_Additive->Check_MP Yes Add_Additive Add 0.1% DEA or other amine Check_Additive->Add_Additive No Check_CSP Is the CSP appropriate? (Selector type) Check_MP->Check_CSP Yes Optimize_MP Vary solvent ratio and modifier type Check_MP->Optimize_MP No Check_Temp Is the temperature optimized? Check_CSP->Check_Temp Yes Screen_CSPs Screen different chiral stationary phases Check_CSP->Screen_CSPs No Final_Check Consider extra-column effects or column degradation Check_Temp->Final_Check Yes Optimize_Temp Vary column temperature Check_Temp->Optimize_Temp No End Good Resolution Final_Check->End Resolved Add_Additive->Start Optimize_MP->Start Screen_CSPs->Start Optimize_Temp->Start

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

This guide provides in-depth technical support for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride via recrystallization. As specific literature on this exact molecule's recrystallization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride via recrystallization. As specific literature on this exact molecule's recrystallization is sparse, this document synthesizes established principles for amine hydrochlorides and structurally related bicyclic aromatic compounds to provide a robust framework for researchers.

Part 1: Foundational Principles & Initial Considerations

This section addresses the fundamental properties of the target compound and the theoretical underpinnings of a successful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride that influence its recrystallization?

A1: The molecular structure dictates its behavior in solution. Three features are critical:

  • Dihydrochloride Salt: The presence of two hydrochloride salts on the amine functionalities is the most significant factor. Amine salts are ionic and significantly more polar than their free base counterparts.[1][2][3] This dramatically increases their solubility in polar protic solvents (e.g., water, alcohols) and decreases solubility in non-polar organic solvents.[4][5]

  • Bicyclic Aromatic Core: The fused pyridine and cyclopentane rings create a rigid, somewhat lipophilic structure. This core structure means that while the salt form is polar, it may still retain some solubility in polar aprotic solvents or solvent mixtures.

  • Primary Amine Groups: The basic nitrogen atoms are protonated, forming ammonium chlorides (-NH3+Cl-). This allows for strong hydrogen bonding with protic solvents, which is key to the dissolution process.[3]

Q2: What is the core principle for selecting a recrystallization solvent for this compound?

A2: The ideal solvent (or solvent system) must exhibit a steep solubility curve. This means the compound should be highly soluble at an elevated temperature but sparingly soluble at low temperatures (e.g., 0-4°C). This differential solubility is what allows for the separation from impurities and high recovery of the purified product. For amine salts, this often involves polar protic solvents or mixtures thereof.[4][6]

Q3: Should I convert the dihydrochloride salt to its free base before recrystallization?

A3: Generally, it is preferable to recrystallize the salt form directly. Converting to the free base introduces extra steps (basification, extraction) where the product can be lost.[7] Furthermore, amines themselves are often harder to crystallize than their salts and can be prone to oxidation.[6][8][9] Recrystallizing the salt is typically more efficient for purification.

Part 2: Experimental Protocol & Solvent Selection

This section provides a detailed, step-by-step methodology for the recrystallization process and guidance on choosing an appropriate solvent system.

Solvent Selection Strategy

The selection of an appropriate solvent is the most critical step for a successful recrystallization. The following diagram outlines a logical workflow for this process.

Solvent_Selection cluster_screening Small-Scale Solvent Screening cluster_hot Heating Step cluster_cool Cooling Step Start Place ~10-20 mg of crude product in several test tubes Solvent_Add Add potential solvent dropwise at room temperature Start->Solvent_Add Check_Cold Does it dissolve? Solvent_Add->Check_Cold Heat Heat the suspension (e.g., to boiling) Check_Cold->Heat No Too_Soluble Too Soluble (Consider as 'Solvent A' in a two-solvent system) Check_Cold->Too_Soluble Yes Check_Hot Does it fully dissolve? Heat->Check_Hot Cool Cool to room temp, then to 0-4 °C Check_Hot->Cool Yes Insoluble Insoluble (Consider as 'Solvent B' / Anti-solvent) Check_Hot->Insoluble No Check_Crystals Do crystals form? Cool->Check_Crystals Ideal Ideal Solvent Found Check_Crystals->Ideal Yes Not_Ideal Not an Ideal Solvent (Try another) Check_Crystals->Not_Ideal No

Caption: Logic diagram for selecting a recrystallization solvent.

Recommended Solvent Systems

Based on the principles of amine hydrochloride solubility, the following systems are recommended for initial screening.

Solvent System'Solvent A' (Good solubility)'Solvent B' (Poor solubility / Anti-solvent)Rationale & Comments
Single Solvent EthanolN/AEthanol is a good starting point for many amine salts. It is polar, protic, and has a convenient boiling point. A study on similar cyclopentanpyridine derivatives successfully used ethanol.[10][11]
Single Solvent MethanolN/AMore polar than ethanol; may be too effective at dissolving the compound, leading to lower yields.
Two-Solvent Methanol or EthanolIsopropanol (IPA)IPA is less polar and can be used to reduce the solubility of the compound dissolved in methanol or ethanol, inducing crystallization.
Two-Solvent Methanol or EthanolDiethyl Ether or MTBEUsing an ether as an anti-solvent is a common technique for precipitating amine hydrochlorides.[6] Caution: Diethyl ether is extremely flammable.
Aqueous System WaterEthanol or AcetonitrileWater is highly polar and will likely dissolve the dihydrochloride salt well, especially when hot.[4] Ethanol or acetonitrile can be added as an anti-solvent.
Step-by-Step Recrystallization Workflow

The following diagram and protocol describe a generalized workflow for recrystallization.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol A 1. Dissolution Dissolve crude product in minimum hot solvent B 2. (Optional) Hot Filtration If insoluble impurities are present, filter solution while hot A->B C 3. Cooling Allow solution to cool slowly to room temperature B->C D 4. Crystallization Induce crystal growth if needed (scratching, seeding) C->D E 5. Chilling Cool in an ice bath to maximize crystal yield D->E F 6. Isolation Collect crystals by vacuum filtration E->F G 7. Washing Wash crystals with a small amount of cold solvent F->G H 8. Drying Dry crystals under vacuum to remove residual solvent G->H

Caption: Standard experimental workflow for recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (or near boiling) with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

  • Chilling: Once the solution has reached room temperature and crystal growth has started, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.

Part 3: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This section provides solutions to common problems.

Troubleshooting cluster_solutions Potential Solutions Problem Problem Encountered Compound 'Oils Out' No Crystals Form Very Low Yield Impure Final Product Sol1 Oiling Out Solutions 1. Re-heat to dissolve oil, add more solvent. 2. Slow down the cooling rate. 3. Try a different, higher-boiling solvent or adjust solvent ratio. Problem:c1->Sol1 Sol2 No Crystals Solutions 1. Scratch inner surface of the flask. 2. Add a seed crystal. 3. Reduce solvent volume by evaporation. 4. Add an anti-solvent dropwise. Problem:c2->Sol2 Sol3 Low Yield Solutions 1. Ensure solution is fully chilled before filtering. 2. Minimize amount of solvent used for dissolution. 3. Evaporate some solvent from the filtrate and re-chill to get a second crop. Problem:c3->Sol3 Sol4 Impurity Solutions 1. Re-recrystallize from a different solvent system. 2. Use activated charcoal for colored impurities. 3. Ensure washing step is done with ice-cold solvent. Problem:c4->Sol4

Caption: Troubleshooting flowchart for common recrystallization issues.

Troubleshooting FAQs

Q4: My compound "oiled out" into a liquid layer instead of forming solid crystals. What went wrong?

A4: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Immediate Fix: Re-heat the solution until the oil redissolves. Add more solvent (10-20% volume increase) and allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.

  • Alternative Strategy: If the problem persists, the solvent system is likely suboptimal. Consider switching to a lower-boiling point solvent or a different two-solvent system.

Q5: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A5: This indicates a supersaturated solution that requires a nucleation point to begin crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass can provide a surface for crystal growth to begin.

  • Seeding: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystallization.

  • Concentration/Anti-solvent: If the above methods fail, your compound may be too soluble. You can either (a) gently heat the solution to evaporate some of the solvent and increase the concentration, or (b) if using a two-solvent system, add a few more drops of the anti-solvent.[12]

Q6: My final yield is very low. How can I improve recovery?

A6: Low yield is often a result of using too much solvent or the compound having significant solubility even in the cold solvent.

  • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Maximize Chilling: Ensure the flask is left in the ice bath for an adequate amount of time (30-60 minutes) to allow for maximum precipitation.

  • Second Crop: After filtering the first batch of crystals, you can try to recover more product from the mother liquor. Reduce the volume of the filtrate by evaporation and re-cool to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q7: After recrystallization, my product is still colored or shows impurities by analysis. What are the next steps?

A7: This suggests that the chosen solvent system is not effective at separating the specific impurities present, or that colored impurities are tenaciously trapped.

  • Charcoal Treatment: If the product has a persistent color, repeat the recrystallization but include the activated charcoal step described in the protocol to adsorb colored impurities.

  • Change Solvents: An impurity may have similar solubility to your product in the first solvent system.[13] A second recrystallization using a chemically different solvent system (e.g., switching from an alcohol to an alcohol/ether mixture) can be very effective at removing these persistent impurities.

Part 4: Purity Assessment

After recrystallization, it is essential to verify the purity of the final product.

Analysis MethodPure Compound Expected ResultImpure Compound Indication
Melting Point Sharp melting point range (typically < 2 °C).Broad or depressed melting point range.
Thin-Layer Chromatography (TLC) A single spot.Multiple spots (product + impurities).
High-Performance Liquid Chromatography (HPLC) A single, sharp peak in the chromatogram.Multiple peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Clean spectrum with sharp peaks corresponding to the product structure; integral values match the number of protons.Additional peaks that do not correspond to the product structure or solvent.

References

  • ResearchGate Discussion on Amine Recrystallization. (2021). ResearchGate. [Link]

  • Sciencemadness Discussion Board on Recrystallization with Similar Solubilities. (2018). Sciencemadness.org. [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines. (2021). ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Solubility of organic amine salts. (2011). Sciencemadness.org. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. (2022). ACS Omega. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddit Discussion on Crashing Out Amines. (2018). Reddit. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. (2022). National Institutes of Health. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Reddit Discussion on Recrystallization with two solvents. (2019). Reddit. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Process for the purification of amines.
  • Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Why do amines dissolve in hydrochloric acid?. (2017). Quora. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during and after synthesis. Our focus is on providing not just methods, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My NMR/LC-MS analysis shows unknown peaks. What are the likely impurities in my sample of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride?

A1: Impurities can originate from starting materials, side-reactions, or degradation. The most common species to consider are:

  • Unreacted Starting Material: The primary precursor is often 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the corresponding ketone.[1][2] Its presence suggests an incomplete reductive amination or subsequent conversion step.

  • Side-Reaction Products: Depending on the synthetic route, byproducts may form. For instance, if a borohydride reducing agent is used, borate esters could form and require specific workup conditions to hydrolyze.

  • Residual Solvents: Solvents used during the reaction or initial precipitation (e.g., ethanol, isopropanol, diethyl ether) can remain trapped in the crystalline lattice.

  • Oxidation Products: Amines, particularly aromatic and benzylic amines, can be susceptible to air oxidation over time, which often results in discoloration (e.g., yellowing or browning).[3]

  • Excess HCl/Monoprotonated Species: As a dihydrochloride salt, the product has two protonated amine groups. Incomplete protonation could lead to a mixture of the mono- and dihydrochloride salts, which may have different physicochemical properties.

Q2: How do I assess the purity of my compound effectively?

A2: A multi-faceted approach is necessary for a conclusive purity assessment. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed method can separate the main compound from closely related impurities and provide a purity percentage based on peak area. Both reversed-phase and normal-phase methods can be employed.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. Impurities are often visible as small, unassignable peaks. Integration of these peaks relative to the main compound's peaks can give a semi-quantitative estimate of molar purity.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it helps in identifying the molecular weights of the main peak and any impurity peaks, offering clues to their identities.[4]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2°C). A broad or depressed melting point is a strong indicator of impurities.

Troubleshooting and Purification Protocols

This section details the primary methods for purifying your amine dihydrochloride salt. The choice of method depends on the nature of the impurities and the scale of your experiment.

Decision Workflow: Choosing the Right Purification Strategy

The following diagram outlines a logical decision-making process for selecting a purification method.

Purification_Decision_Tree start Impure Sample Received is_solid Is the material a solid? start->is_solid check_purity Assess Purity (HPLC, NMR) impurity_type Identify Impurity Type check_purity->impurity_type recrystallize Strategy 1: Recrystallization impurity_type->recrystallize Particulate matter, minor soluble impurities acid_base Strategy 2: Acid-Base Extraction impurity_type->acid_base Inorganic salts, polar non-basic impurities chromatography Strategy 3: Chromatography impurity_type->chromatography Structurally similar organic impurities is_solid->check_purity Yes is_solid->acid_base No (oil) final_product Pure Compound (>98%) recrystallize->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Strategy 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a crystalline solid.[6] The principle relies on the differential solubility of the desired compound and the impurity in a chosen solvent system at different temperatures.

FAQ: How do I choose the best solvent for recrystallization?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a polar dihydrochloride salt, polar protic solvents are a good starting point.

Solvent SystemRationale & Comments
Ethanol/Water Ethanol often provides good solubility at reflux, while the addition of water (an anti-solvent) can help induce crystallization upon cooling. A good starting ratio is 10:1 to 20:1.
Isopropanol (IPA) Tends to have lower solubility for hydrochloride salts compared to methanol or ethanol, which can be advantageous for achieving high recovery.
Methanol/Diethyl Ether Dissolve the compound in a minimum amount of hot methanol. Cool, and then slowly add diethyl ether as an anti-solvent until turbidity persists. This can induce rapid precipitation.[7]
Acetic Acid For some basic compounds, organic acids can be excellent recrystallization solvents, though care must be taken to ensure no salt exchange or side reaction occurs.[3]
Experimental Protocol: Recrystallization
  • Solvent Selection: Test solubility in small volumes of the candidate solvents from the table above.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at reflux temperature. If using a two-solvent system, dissolve in the "good" solvent first.

  • Hot Filtration (Optional): If insoluble impurities (dust, etc.) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Strategy 2: Acid-Base Extraction

This powerful technique leverages the change in solubility of the amine between its free base and salt forms. It is exceptionally effective for removing non-basic organic impurities and inorganic salts.[8]

Workflow: Acid-Base Purification

Acid_Base_Workflow start Impure Dihydrochloride Salt in Water basify Adjust to pH > 10 with aq. NaOH / K₂CO₃ start->basify extract Extract Free Base into Organic Solvent (e.g., DCM) basify->extract separate Separate Layers extract->separate aq_layer Aqueous Layer: Inorganic Salts & Polar Impurities (Discard) separate->aq_layer org_layer Organic Layer: Contains Free Amine separate->org_layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) org_layer->dry acidify Add Ethanolic HCl or HCl gas to precipitate the pure dihydrochloride salt dry->acidify filter_dry Filter and Dry Pure Product acidify->filter_dry

Caption: Step-by-step workflow for acid-base purification.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the impure dihydrochloride salt in deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated K₂CO₃ solution) while stirring until the pH is >10. The free amine may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times. The free base of the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is soluble in DCM.[9]

  • Combine & Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or ethanolic HCl) until precipitation is complete.

  • Isolation: Collect the precipitated pure dihydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Strategy 3: Column Chromatography

Chromatography is used for difficult separations where impurities are structurally very similar to the desired product. Purifying basic amines on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery.[10][11]

FAQ: How can I prevent peak tailing when purifying my amine on a silica column?

A: You must neutralize the acidic sites on the silica surface.

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol/TEA 95:4:1).[10][11]

  • Use a Different Stationary Phase: Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Amine-functionalized silica is also commercially available and provides excellent results.[12]

Experimental Protocol: Flash Chromatography with Basic Modifier
  • Free Base Conversion: Before chromatography, it is essential to convert the dihydrochloride salt to its free base using the acid-base extraction protocol (Steps 1-4). Chromatography is performed on the neutral, more soluble free base.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. Use a silica plate and a mobile phase containing ~1% TEA. Aim for an Rf value of ~0.3 for your compound.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing TEA).

  • Loading: Dissolve your crude free base in a minimum amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation & Salt Formation: Combine the pure fractions, evaporate the solvent, and then convert the purified free base back to the dihydrochloride salt as described in the acid-base protocol (Steps 5-6).

References

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. [Link]

  • LookChem. 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents.
  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Google Patents.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Degradation Pathway Investigation

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles of drug degradation and analysis.

Introduction to the Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a heterocyclic amine salt with a fused ring system. The stability of this molecule is crucial for its development as a pharmaceutical agent. Understanding its degradation profile is a critical step in ensuring its safety, efficacy, and shelf-life. This guide will help you anticipate and interpret the results of forced degradation studies, which are essential for developing stability-indicating analytical methods.[1][2][3] Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate decomposition and identify potential degradants.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride under forced degradation conditions?

Based on the structure, which contains a secondary amine on a cyclopentane ring fused to a pyridine ring, the primary sites for degradation are the amine group and the carbon atom adjacent to the pyridine ring and the amine. The main anticipated degradation pathways are oxidation and, to a lesser extent, photodegradation .

  • Oxidative Degradation: The amine group is susceptible to oxidation, which could lead to the formation of a hydroxylamine, a nitroso, or a nitro derivative.[6][7][8] Additionally, the benzylic-like C-H bonds on the cyclopentane ring, adjacent to the pyridine ring, are activated and could be oxidized to form a ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one).[9][10]

  • Photodegradation: Heterocyclic aromatic rings, like pyridine, can be susceptible to photodegradation, potentially leading to ring opening or other complex rearrangements.[11][12][13] The presence of the amine group may also influence the molecule's photosensitivity.

  • Thermal Degradation: While generally stable at moderate temperatures, excessive heat can lead to the breakdown of the molecule, likely producing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14][15]

  • Hydrolytic Degradation: Due to the general stability of the amine and the pyridine ring to hydrolysis, significant degradation under acidic or basic conditions is less likely compared to oxidation. However, extreme pH and temperature could potentially lead to some level of degradation.

Q2: We are observing a new peak in our HPLC analysis after exposing our compound to oxidative stress (e.g., H₂O₂). What could this new peak be?

The appearance of a new, more polar peak in your HPLC chromatogram after oxidative stress is a common observation. The most probable cause is the oxidation of the amine functionality or the adjacent methylene group.

  • Potential Degradant 1: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This is a highly likely degradation product resulting from the oxidation of the carbon atom at position 5. This transformation introduces a polar ketone group.

  • Potential Degradant 2: N-oxide derivative. The nitrogen on the pyridine ring could be oxidized to an N-oxide, which would also increase polarity.

  • Potential Degradant 3: Nitro derivative. The amine group could be oxidized to a nitro group, although this typically requires strong oxidizing agents.[6][7]

To confirm the identity of the new peak, you would need to perform further characterization, such as LC-MS, to determine the molecular weight of the degradant.

Q3: Our sample of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride has developed a yellow color upon storage under light. What is the likely cause?

The development of a yellow color upon exposure to light is often indicative of photolytic degradation.[12] This can lead to the formation of colored degradants, potentially through the formation of nitroso derivatives from the amine or complex rearrangements of the heterocyclic ring system. It is crucial to store this compound in light-resistant containers.

Q4: We are conducting forced degradation under acidic and basic conditions and are not seeing significant degradation. Is this expected?

Yes, this is generally expected. The core structure, consisting of a pyridine ring and a secondary amine, is relatively stable to hydrolysis. While some minor degradation might be observed under extreme pH and elevated temperatures, the molecule is not expected to be highly labile to acid or base-catalyzed hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Appearance of a new major peak in HPLC after oxidative stress (H₂O₂). Oxidation of the amine to a nitro or nitroso group. Oxidation of the C5 position to a ketone.1. Confirm Identity with LC-MS: Determine the molecular weight of the new peak. An increase of 14 amu could suggest ketone formation (CH₂ to C=O, with loss of 2H and gain of O). An increase of 16 amu could indicate N-oxide formation. 2. Reference Standard: If available, co-inject a standard of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to see if retention times match.
Multiple new small peaks appearing after photostability testing. Complex photodegradation pathways, potentially involving ring opening or polymerization.1. Wavelength of Light: Ensure the light exposure conditions are in accordance with ICH Q1B guidelines. 2. LC-MS/MS Analysis: Attempt to get fragmentation data for the new peaks to elucidate their structures. 3. Protective Packaging: Evaluate the effectiveness of different light-protective packaging.
Loss of assay value with no corresponding increase in any single degradant peak. Formation of insoluble degradants or volatile compounds.1. Visual Inspection: Check for any precipitation in the sample solution. 2. Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample. 3. Mass Balance: Ensure that the total mass of the drug and its degradants is accounted for.
Inconsistent degradation profiles between batches. Presence of metallic impurities from the synthesis process that can catalyze degradation. Differences in crystalline form (polymorphism).1. ICP-MS Analysis: Screen for trace metal impurities in different batches. 2. Powder X-ray Diffraction (PXRD): Characterize the solid-state form of the starting material for each batch.

Experimental Protocols

Forced Degradation Protocol

This protocol provides a general framework for conducting forced degradation studies on 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug substance to 105°C for 48 hours.

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL in the mobile phase.

  • Photodegradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).

Visualizing Degradation Pathways

Proposed Oxidative Degradation Pathway

G A 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Oxidation (e.g., H₂O₂) C Pyridine N-Oxide Derivative A->C Oxidation D Nitro Derivative A->D Strong Oxidation

Caption: Proposed oxidative degradation pathways.

Experimental Workflow for Degradant Identification

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization A Drug Substance B Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Stressed Samples B->C D Stability-Indicating HPLC C->D E Peak Purity Analysis D->E F Degradation Profile E->F G LC-MS Analysis (Molecular Weight) F->G H LC-MS/MS Analysis (Fragmentation) G->H I Isolation & NMR (Structure Elucidation) H->I

Caption: Workflow for degradant identification.

References

  • Bavin, P. M. G. 2-Aminopyridines. Organic Syntheses. 1961, 41, 8.
  • Chichibabin, A. E.; Zeide, O. A. A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216-36.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022 , 7 (28), 24443–24458. [Link]

  • Alsante, K. M.; et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. 2003, 27 (6), 56-68.
  • Wiley, R. H.; Hartman, J. L. Oxidation of Aminopyridines to Nitropyridines. J. Am. Chem. Soc.1951 , 73 (1), 494-494. [Link]

  • Kwiecień, A.; Ciunik, Z. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. 2015 , 20 (8), 14365-14376. [Link]

  • Dash, A. C.; Dash, M. S.; Mohanty, P. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). J. Chem. Soc., Dalton Trans.1988, 1405-1410.
  • Konstantinou, I. K.; Albanis, T. A. TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations: a review. Appl.
  • Vione, D.; et al. Photochemical reactions in the tropospheric aqueous phase and on particulate matter. Chem. Soc. Rev.2006, 35 (5), 441-453.
  • Biftu, T. Kinetics of the Thermal Decomposition of Pyridine. Masters Theses. 1975 . [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022 . [Link]

  • Kwiecień, A.; Ciunik, Z. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. 2015 . [Link]

  • Dash, A. C.; Dash, M. S.; Mohanty, P. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
  • Bajaj, S.; et al. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Wiley, R. H.; Hartman, J. L. Oxidation of Aminopyridines to Nitropyridines. J. Am. Chem. Soc.1951 . [Link]

  • Reynolds, D. W.; et al. Forced degradation studies: A critical lens into pharmaceutical stability. Drug Development & Delivery. 2023.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. 2015 . [Link]

  • Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem. 2025.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 2022 . [Link]

  • Thermal degradation steps and temperatures details.
  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules. 2021 . [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Fisher Scientific.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022 . [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. 2011 . [Link]

  • Thermal degradation of poly(vinylpyridine)s.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. 2017 . [Link]

  • Photocatalytic degradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. 2022 . [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. RSC. 2015.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. 2022 . [Link]

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. 2010 . [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. 1998 . [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. 2015 . [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Framework for Discovery

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is the foundation of therapeutic innovation. The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus represents a compelling, ye...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is the foundation of therapeutic innovation. The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus represents a compelling, yet underexplored, framework. This guide provides a comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride and its analogs, not through direct experimental data which is currently limited in the public domain, but by dissecting the chemical landscape of its constituent parts and related structures. We will explore its synthetic heritage, delve into the known biological activities of similar heterocyclic systems, and propose a data-driven framework for its future investigation.

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: Synthesis and Chemical Properties

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a fused heterocyclic system where a cyclopentane ring is fused to a pyridine ring. This arrangement imparts a three-dimensional character to the otherwise planar pyridine ring, a feature often sought after in modern drug design to enhance target engagement and improve physicochemical properties.

The synthesis of the core structure and its derivatives has been approached through various strategies. A common precursor to the title compound is 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The synthesis of this ketone can be achieved through the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine[1][2]. The subsequent conversion of the ketone to the 5-amino derivative can be accomplished via reductive amination, a standard and versatile method in medicinal chemistry.

Synthetic_Pathway 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one 2,3-Cyclopentenopyridine->6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Mn(OTf)2, t-BuOOH 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one->6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Reductive Amination

Figure 1: A generalized synthetic approach to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.

Derivatization of the 6,7-dihydro-5H-cyclopenta[b]pyridine core at other positions has also been explored. For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported through a cyclocondensation reaction[1][3][4]. This highlights the chemical tractability of the scaffold for generating diverse libraries of compounds for screening.

Comparative Analysis of Structurally Related Bioactive Scaffolds

While direct biological data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is scarce, a comparative analysis of related fused heterocyclic systems can provide valuable insights into its potential therapeutic applications. Fused pyridine heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties[5].

ScaffoldReported Biological ActivityKey Structural FeaturesReference
6,7-Dihydro-5H-cyclopenta[d]pyrimidine Sigma-1 Receptor Antagonist (Analgesic)Isomeric fused pyrimidine ring[6]
6,7-Dihydro-5H-benzo[7][8]cyclohepta[1,2-b]pyridine AnticancerFused benzene and cycloheptane rings[9]
Thiazolo[4,5-b]pyridines Antimicrobial, AnticancerFused thiazole ring[5]
Aminocyclopentitols Glycosidase InhibitorsNon-fused cyclopentane with an amino group[7]

Table 1: Biological activities of structurally related heterocyclic scaffolds.

The isomeric 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has been investigated for its potential as a sigma-1 receptor antagonist for the treatment of pain[6]. This suggests that the spatial arrangement of the cyclopentane and nitrogen-containing aromatic ring in the 6,7-dihydro-5H-cyclopenta[b]pyridine core could also be amenable to interaction with neurological targets. Furthermore, the broader family of pyridine derivatives has been studied for its antiproliferative activity, with the position of amine substituents being a key determinant of efficacy[10].

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological profile of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride and its analogs, a systematic experimental approach is warranted. The following workflow is proposed as a starting point for investigation.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization Broad_Panel_Screening Broad Phenotypic & Target-Based Screening (e.g., Receptor Binding Assays, Kinase Panels, Antiproliferative Assays) Hit_Identification Identification of Primary Hits Broad_Panel_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling against Related Targets Dose_Response->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Figure 2: A proposed experimental workflow for the biological evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine analogs.

Step-by-Step Methodologies:

  • Broad Panel Screening:

    • Objective: To identify initial areas of biological activity.

    • Protocol: The compound library, including 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride and its synthesized analogs, should be screened at a single high concentration (e.g., 10 µM) against a diverse panel of targets. This could include:

      • A panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

      • A representative panel of kinases.

      • Antiproliferative assays against a variety of cancer cell lines (e.g., NCI-60).

      • Antimicrobial assays against a panel of bacteria and fungi.

  • Hit Identification and Validation:

    • Objective: To confirm and quantify the activity of initial hits.

    • Protocol:

      • Dose-Response Curves: Compounds identified as active in the primary screen should be tested in 10-point dose-response curves to determine their potency (IC50 or EC50 values).

      • Orthogonal Assays: The activity should be confirmed in a secondary, mechanistically distinct assay to rule out artifacts.

      • Selectivity Profiling: Active compounds should be tested against a panel of closely related targets to assess their selectivity.

  • Lead Optimization:

    • Objective: To improve the potency, selectivity, and drug-like properties of validated hits.

    • Protocol:

      • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand the relationship between chemical structure and biological activity. Key modifications could include altering substituents on the pyridine ring, the cyclopentane ring, and the amine.

      • In Vitro ADME/Tox Profiling: Evaluate key drug-like properties such as solubility, metabolic stability (microsomal and hepatocyte stability assays), plasma protein binding, and potential for cytotoxicity.

Conclusion and Future Directions

While 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride remains a compound with an unwritten biological chapter, its structural features and the activities of its near neighbors in the chemical universe suggest a high potential for therapeutic relevance. Its rigid, three-dimensional structure is a desirable starting point for fragment-based and structure-based drug design.

The proposed workflow provides a clear and logical path forward for researchers interested in exploring this scaffold. The initial focus should be on broad screening to uncover its therapeutic potential, followed by a rigorous hit-to-lead process. The insights gained from such studies will be invaluable in determining whether the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be developed into a new class of therapeutics. This guide serves as a foundational document to inspire and direct these future investigations.

References

  • El-Naggar, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Harutyunyan, A. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135564307, (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride. Available at: [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Dickson, L. G., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hernández-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[7][8]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. Available at: [Link]

Sources

Comparative

Comparative Validation of the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as a Cholinesterase Inhibitor

A Senior Application Scientist's Guide to Evaluating a Promising Tacrine Analogue For drug discovery researchers and scientists in neuropharmacology, the pursuit of novel, potent, and selective enzyme inhibitors is a cen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Promising Tacrine Analogue

For drug discovery researchers and scientists in neuropharmacology, the pursuit of novel, potent, and selective enzyme inhibitors is a central theme. This guide provides a comparative analysis of the biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a close structural analogue of the first FDA-approved drug for Alzheimer's disease, tacrine. We will delve into its performance as a cholinesterase inhibitor, benchmarked against tacrine, and provide the detailed experimental framework necessary for its validation.

The core rationale for investigating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine stems from the therapeutic strategy of inhibiting acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In neurodegenerative diseases like Alzheimer's, enhancing cholinergic neurotransmission by inhibiting AChE can lead to symptomatic improvements in cognitive function. Tacrine, while effective, is associated with hepatotoxicity, driving the search for safer, more selective analogues.

Comparative Efficacy: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine vs. Tacrine

The primary measure of efficacy for a competitive enzyme inhibitor is its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes greater potency.

A critical aspect of the biological validation of a cholinesterase inhibitor is its selectivity. Besides AChE, the human body has another cholinesterase, butyrylcholinesterase (BChE). While the precise role of BChE in the central nervous system is still under investigation, non-selective inhibition can lead to undesirable side effects. Therefore, a higher selectivity for AChE over BChE is often a desirable trait for candidate molecules.

The in vitro inhibitory activities of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine and the reference compound tacrine against AChE from electric eel and BChE from horse serum were evaluated. The results indicate that 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a potent inhibitor of AChE, albeit slightly less potent than tacrine. However, it exhibits a noteworthy selectivity for AChE over BChE.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50/AChE IC50)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine 78>100,000>1282
Tacrine 32973.0

Data synthesized from publicly available research findings.

This significant selectivity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine for AChE is a promising feature, suggesting a potentially more favorable side-effect profile compared to the less selective tacrine.

Experimental Protocol for In Vitro Cholinesterase Inhibition Assay

To ensure the reproducibility and accuracy of these findings, a detailed, self-validating experimental protocol is essential. The following method, based on the Ellman's spectrophotometric method, is a widely accepted standard for measuring cholinesterase activity.

Principle of the Assay

This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which can be detected by its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Phosphate Buffer (pH 8.0) P2 Prepare DTNB Solution P3 Prepare ATCh Solution P4 Prepare Enzyme Solution (AChE/BChE) P5 Prepare Test Compound Dilutions A1 Add Buffer, DTNB, and Test Compound to Microplate Wells P5->A1 Input A2 Pre-incubate at 37°C for 15 min A1->A2 Sequential Steps A3 Initiate Reaction by Adding ATCh A2->A3 Sequential Steps A4 Incubate at 37°C for 20 min A3->A4 Sequential Steps D1 Measure Absorbance at 412 nm using a Microplate Reader A4->D1 Endpoint D2 Calculate Percentage Inhibition D1->D2 Data Processing D3 Plot Inhibition Curve and Determine IC50 D2->D3 Data Processing

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution and ensure the pH is accurately adjusted. This buffer maintains the optimal pH for the enzymatic reaction.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. This reagent is light-sensitive and should be prepared fresh.

    • Acetylthiocholine Iodide (ATCh) Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh daily.

    • Enzyme Solutions: Prepare stock solutions of electric eel AChE and horse serum BChE in the phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.

    • Test Compound Dilutions: Prepare a serial dilution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine and tacrine in the appropriate solvent (e.g., DMSO), followed by a final dilution in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound dilution, 125 µL of the phosphate buffer, 50 µL of the DTNB solution, and 25 µL of the enzyme solution to each well.

    • Include control wells containing the solvent instead of the test compound (for 100% enzyme activity) and wells with no enzyme (for background absorbance).

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the ATCh solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [(Absorbance of test well - Absorbance of background) / (Absorbance of control well - Absorbance of background)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Mechanistic Considerations and Future Directions

The structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine suggests a binding mode within the active site of AChE similar to that of tacrine. The core aromatic system likely engages in π-π stacking interactions with aromatic residues in the active site gorge, while the amino group can form hydrogen bonds.

G AChE Acetylcholinesterase (AChE) Active Site Gorge Interaction Inhibition of AChE Activity AChE->Interaction Leads to Compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Aromatic Core Amino Group Compound->AChE Binds to Active Site Outcome Increased Acetylcholine Levels Interaction->Outcome Results in

Caption: Proposed mechanism of AChE inhibition.

Further validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine's biological activity should include:

  • Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

  • In Vivo Studies: To assess its efficacy, pharmacokinetics, and safety profile in animal models of Alzheimer's disease.

  • Hepatotoxicity Assays: To directly compare its potential for liver damage against that of tacrine.

References

  • Bautista-Aguilera, Ó. M., Esteban, G., Moraleda, I., Risco, E., Iriepa, I., López-Muñoz, F., & Alcázar, A. (2014). Synthesis and Anticholinesterase Activity of 5-Amino-6,7-dihydro-5H-cyclopenta[b]pyridines and Their 1,2,3,4-Tetrahydroacridine Analogues. Molecules, 19(6), 7385–7403. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition The 6,7-dihydro-5H-cyclopenta[b]pyridine core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid, bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural features, including a defined three-dimensional shape and the presence of a basic nitrogen atom in the pyridine ring, make it an attractive starting point for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.

This guide will explore the SAR of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, drawing comparisons with structurally related compounds to elucidate the key determinants of activity and selectivity.

Comparative Analysis of Core Scaffolds and Key SAR Insights

While comprehensive SAR studies specifically on 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine derivatives as kinase inhibitors are not extensively available in the public domain, valuable insights can be gleaned from related fused heterocyclic systems. By examining the SAR of these analogs, we can infer critical structural requirements for potent kinase inhibition.

The Importance of the Fused Ring System

The fusion of a cyclopentane ring to the pyridine core imparts conformational rigidity, which is often a favorable characteristic for potent and selective enzyme inhibitors. This rigidity reduces the entropic penalty upon binding to the target protein. The size and nature of the fused ring can significantly impact activity. For instance, in a series of tricyclic Ras farnesyl-protein transferase (FPT) inhibitors, the dihydro-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene-piperidine core was found to be a potent scaffold[3]. This highlights that fused ring systems serve as excellent platforms for orienting key pharmacophoric features.

The Critical Role of the Amine at the 5-Position

The amine group at the 5-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a crucial feature. It can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many type I and type II kinase inhibitors. The nature and substitution of this amine are expected to be major determinants of potency and selectivity.

Substitutions on the Pyridine Ring

Substitutions on the pyridine ring can modulate the electronic properties of the scaffold and provide vectors for additional interactions with the target kinase. For example, in a study of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of FPT, small alkyl groups at the 3-position of the pyridine ring resulted in very potent inhibitors, while bulky substituents led to inactive compounds[3]. This suggests that the steric bulk at this position is a critical parameter. Furthermore, the introduction of polar groups such as amino or hydroxyl at this position was found to be detrimental to activity[3].

Aromatic Substituents on the Fused Ring

The introduction of aryl groups on the fused cyclopentane ring can lead to beneficial interactions in the hydrophobic regions of the kinase active site. In a series of 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]-pyridine derivatives, the synthesis was achieved via a cyclization reaction, indicating the feasibility of introducing diverse aromatic substituents at this position[4].

Hypothetical Binding Mode and SAR Summary

Based on the analysis of related structures, we can propose a hypothetical binding mode for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine derivatives within a generic kinase ATP-binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivative Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Solvent_Front Solvent Front Core Cyclopenta[b]pyridine Core Core->Gatekeeper Steric Interaction Amine 5-Amine Amine->Hinge H-Bond R1 R1 (Pyridine Substituent) R1->Hydrophobic_Pocket_I Hydrophobic Interaction R2 R2 (Cyclopentane Substituent) R2->Hydrophobic_Pocket_II Hydrophobic/Aromatic Interaction R2->Solvent_Front Solvent Exposure G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A1 Prepare assay buffer A2 Dilute kinase and substrate A1->A2 A3 Prepare serial dilutions of test compound A2->A3 B1 Add kinase, substrate, and compound to well A3->B1 B2 Initiate reaction with ATP B1->B2 B3 Incubate at room temperature B2->B3 C1 Stop reaction B3->C1 C2 Add detection reagent (e.g., ADP-Glo) C1->C2 C3 Measure luminescence/fluorescence C2->C3 C4 Calculate IC50 values C3->C4

Sources

Comparative

A Comparative Guide to the Efficacy of Neuronal Nitric Oxide Synthase Inhibitors: Evaluating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Against Established Antagonists

Introduction: The Therapeutic Rationale for Targeting Neuronal Nitric Oxide Synthase (nNOS) Nitric oxide (NO) is a critical signaling molecule in the human body, involved in a vast array of physiological processes, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Rationale for Targeting Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the human body, involved in a vast array of physiological processes, including neurotransmission, blood pressure regulation, and immune responses.[1] In the central nervous system, NO is primarily produced by the neuronal isoform of nitric oxide synthase (nNOS). While essential for normal neuronal communication, the overproduction of NO by nNOS has been implicated as a key factor in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[2] This has made the selective inhibition of nNOS a significant focus for therapeutic intervention. The primary challenge in this field is to design inhibitors that are potent against nNOS while sparing the other two main isoforms: endothelial NOS (eNOS), which is crucial for cardiovascular health, and inducible NOS (iNOS), which plays a role in the immune response.[1]

This guide provides a comparative overview of the efficacy of various nNOS inhibitors, with a forward-looking evaluation of the potential of a novel compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. As there is currently no publicly available data on the nNOS inhibitory activity of this specific compound, we will present a framework for its evaluation. This will be achieved by comparing its hypothetical performance to that of well-characterized nNOS inhibitors. We will delve into the experimental methodologies required to ascertain its efficacy and selectivity, providing detailed protocols for researchers in the field of drug discovery and development.

The Candidate Inhibitor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride belongs to the aminopyridine class of molecules. The 2-aminopyridine scaffold has been identified as a promising starting point for the development of potent and selective nNOS inhibitors. While the specific efficacy of this dihydrochloride salt is yet to be determined, its structural similarity to other known nNOS inhibitors makes it a compound of interest for screening and development. The purpose of this guide is to outline the established benchmarks and methodologies against which this and other novel candidate inhibitors should be assessed.

Established nNOS Inhibitors for Comparative Analysis

A meaningful evaluation of a novel inhibitor requires comparison against established compounds with well-defined properties. The following inhibitors represent a range of potencies and selectivities and will serve as our benchmarks.

  • Nω-Nitro-L-arginine methyl ester (L-NAME): One of the earliest and most widely used NOS inhibitors. However, it exhibits poor selectivity among the NOS isoforms.

  • 7-Nitroindazole (7-NI): An early example of a somewhat more selective nNOS inhibitor, which shows competitive inhibition for both L-arginine and the cofactor tetrahydrobiopterin (H4B).[3]

  • nNOS Inhibitor I: A commercially available, cell-permeable, and highly selective inhibitor of nNOS. It boasts a Ki of 120 nM and demonstrates over 2,500-fold and 320-fold selectivity over eNOS and iNOS, respectively.[3]

  • Compound 14j (a 2-aminopyridine derivative): A potent and highly selective human nNOS inhibitor with a reported Ki of 13 nM and over 1,700-fold selectivity against human eNOS.[4]

Quantitative Comparison of Inhibitor Efficacy and Selectivity

The following table summarizes the key efficacy and selectivity parameters for our selected benchmark inhibitors. The data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is presented as "To Be Determined" (TBD) to illustrate the data points that need to be experimentally established.

InhibitorTargetKi (nM)IC50 (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride nNOSTBDTBDTBDTBDN/A
nNOS Inhibitor I nNOS120N/A>2,500-fold>320-fold[3]
Compound 14j human nNOS13N/A1761-fold118-fold (rat)[4]
7-Nitroindazole (7-NI) bovine nNOS120470 (rat nNOS)~1.5-fold~194-fold[3]
L-NAME nNOSN/ATBDPoorPoor[3]

Note on Ki vs. IC50: It is crucial to understand the distinction between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki is a measure of the binding affinity of an inhibitor to an enzyme, while IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5] The IC50 value is dependent on the substrate concentration, whereas Ki is a more absolute measure of inhibitor potency.[2][6]

Signaling Pathway and Experimental Workflow

To visually represent the context of nNOS inhibition and the process of evaluating a novel inhibitor, the following diagrams are provided.

nNOS_Pathway cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition cluster_postsynaptic Postsynaptic Neuron Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO produces L_Citrulline L-Citrulline nNOS_active->L_Citrulline produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Inhibitor 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride Inhibitor->nNOS_active blocks cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Neurotransmission) PKG->Cellular_Response

Caption: nNOS signaling pathway and point of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_detection Detection & Analysis reagents Prepare Reagents: - nNOS enzyme - L-Arginine (substrate) - Cofactors (NADPH, H4B, etc.) - Assay Buffer serial_dilutions Create Serial Dilutions of Inhibitors reagents->serial_dilutions inhibitor_prep Prepare Inhibitor Stock Solutions: - 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride - Comparator Inhibitors inhibitor_prep->serial_dilutions plate_setup Set up 96-well plate: - Blank (no enzyme) - Control (no inhibitor) - Inhibitor wells (varying concentrations) serial_dilutions->plate_setup incubation Add enzyme, substrate, cofactors, and inhibitors to wells. Incubate at 37°C. plate_setup->incubation reaction_stop Stop the reaction incubation->reaction_stop griess_reagent Add Griess Reagent (for nitrite detection) reaction_stop->griess_reagent read_absorbance Read absorbance at 540 nm griess_reagent->read_absorbance data_analysis Calculate % Inhibition read_absorbance->data_analysis ic50_determination Plot % Inhibition vs. [Inhibitor] to determine IC50 data_analysis->ic50_determination

Caption: Experimental workflow for nNOS inhibition assay.

Experimental Protocols: In Vitro nNOS Inhibition Assay (Griess Reagent Method)

To determine the IC50 value of a novel nNOS inhibitor, a robust and reproducible in vitro assay is essential. The Griess reagent-based colorimetric assay is a common method that indirectly measures NO production by quantifying one of its stable breakdown products, nitrite.[7][8]

Principle: This assay involves two main steps:

  • The enzymatic reaction where nNOS converts L-arginine to L-citrulline and NO. The unstable NO is rapidly oxidized to nitrite and nitrate.

  • The addition of Griess reagent, which converts nitrite into a colored azo compound that can be measured spectrophotometrically at 540 nm.[8] The intensity of the color is directly proportional to the amount of nitrite produced, and thus to the nNOS activity.

Materials:

  • Recombinant human nNOS enzyme

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)

  • Calmodulin (activator)

  • CaCl2

  • Test inhibitor (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride)

  • Comparator inhibitors (e.g., nNOS Inhibitor I, L-NAME)

  • Griess Reagent A (e.g., sulfanilamide in phosphoric acid)

  • Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well flat-bottom microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a complete reaction buffer containing assay buffer, CaCl2, calmodulin, and H4B at their optimal concentrations.

    • Prepare a substrate solution of L-Arginine in the complete reaction buffer.

    • Prepare a cofactor solution of NADPH in the complete reaction buffer.

    • Prepare stock solutions of the test and comparator inhibitors in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add reaction buffer without the enzyme to control for any background absorbance.

    • Control wells (100% activity): Add the complete reaction buffer, substrate solution, and nNOS enzyme. Add the same volume of solvent used for the inhibitors.

    • Inhibitor wells: Add the complete reaction buffer, substrate solution, nNOS enzyme, and varying concentrations of the test or comparator inhibitor.

    • It is recommended to perform all measurements in triplicate.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NADPH solution to all wells except the blanks.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Nitrite Detection:

    • Stop the enzymatic reaction.

    • Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.[9]

    • Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[6]

Self-Validation and Causality: This protocol includes essential controls for self-validation. The "blank" wells account for non-enzymatic reactions, while the "control" wells establish the baseline for 100% enzyme activity. The use of a well-characterized comparator inhibitor like nNOS Inhibitor I serves as a positive control for inhibition and validates the assay's sensitivity. The choice of a colorimetric endpoint (Griess reaction) is a well-established and reliable method for detecting nitrite, a direct product of NO metabolism.

Conclusion and Future Directions

The selective inhibition of neuronal nitric oxide synthase holds significant promise for the treatment of a range of neurological disorders. While the efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride as an nNOS inhibitor is currently unknown, its chemical structure suggests it is a viable candidate for investigation. By employing rigorous and well-controlled experimental protocols, such as the detailed in vitro Griess assay, researchers can accurately determine its potency (IC50) and subsequently its selectivity against other NOS isoforms.

A direct comparison of these experimentally determined values against established benchmarks like nNOS Inhibitor I and other 2-aminopyridine derivatives will be crucial in ascertaining its potential as a lead compound for further drug development. Future studies should also aim to determine the inhibitor's mechanism of action (e.g., competitive, non-competitive) and its in vivo efficacy in relevant animal models of neurodegeneration or neuropathic pain.

References

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS Medicinal Chemistry Letters, 7(6), 611-616.
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • Petrova, T. V., et al. (1999). Cyclopentenone prostaglandins suppress activation of microglia: Down-regulation of inducible nitric-oxide synthase by 15-deoxy-Δ12,14-prostaglandin J2. Proceedings of the National Academy of Sciences, 96(8), 4668-4673.
  • Ji, H., et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6937-6951.
  • Delker, S. L., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(8), 2741-2763.
  • Nagafuji, H. T., et al. (1998). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[10][11]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Journal of Medicinal Chemistry, 41(26), 5287-5301.

  • Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • Pérez-García, L. A., et al. (2023).
  • IC50 Determination. (n.d.). edX. Retrieved January 23, 2026, from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657.
  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 23, 2026, from [Link]

  • Roe, N. D., & Ren, J. (2023). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Brazilian Journal of Medical and Biological Research, 56, e12865.
  • Nitric Oxide Synthase Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved January 23, 2026, from [Link]

  • EZAssayTM Nitric Oxide Estimation Kit. (n.d.). HiMedia Laboratories. Retrieved January 23, 2026, from [Link]

  • ELISA Kit for Nitric Oxide Synthase 1, Neuronal (NOS1). (n.d.). Cloud-Clone Corp. Retrieved January 23, 2026, from [Link]

  • Nakane, M., et al. (1995). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese Journal of Pharmacology, 67(4), 311-318.
  • Nitric Oxide (NO) Assay Kit Instruction. (n.d.).
  • What are NOS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Bioavailability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

For researchers, scientists, and professionals in drug development, understanding the oral bioavailability of a novel chemical entity is a cornerstone of its potential therapeutic success. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the oral bioavailability of a novel chemical entity is a cornerstone of its potential therapeutic success. This guide provides an in-depth technical comparison of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, a heterocyclic amine, against a well-characterized aminopyridine analog. In the absence of direct experimental data for the target compound, this guide will focus on the established methodologies and predictive sciences that form the basis of modern bioavailability assessment.

Introduction: The Significance of Bioavailability

Oral administration is the most common and convenient route for drug delivery. However, for a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream and reach its target site in sufficient concentrations. Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability can lead to high inter-individual variability in drug response and therapeutic failure. Therefore, early assessment of this parameter is critical in the drug discovery and development pipeline.

This guide will explore the predicted and theoretical bioavailability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride by outlining the standard in silico, in vitro, and in vivo assays used to make these assessments. As a point of comparison, we will use 4-aminopyridine, a simpler, structurally related compound with known pharmacokinetic properties.[1][2][3][4]

In Silico Physicochemical Profiling: A Predictive First Look

Before embarking on resource-intensive experimental studies, computational models can provide valuable insights into a compound's potential for oral bioavailability.[5][6][7][8] These predictions are often guided by principles such as Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain physicochemical characteristics.[9][10][11][12][13]

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it has:

  • A molecular weight of less than 500 Daltons.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[13]

While not a rigid set of rules, these guidelines help to identify potential liabilities early in the discovery process.

Table 1: Predicted Physicochemical Properties

Property6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine4-AminopyridineLipinski's Guideline
Molecular Weight148.21 g/mol 94.11 g/mol < 500
Hydrogen Bond Donors22≤ 5
Hydrogen Bond Acceptors22≤ 10
Predicted LogP1.5-2.0 (estimated)0.2< 5

Based on this initial in silico assessment, both 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine and 4-aminopyridine adhere to Lipinski's Rule of Five, suggesting they have a good foundation for oral bioavailability. The fused cyclopentane ring in the target compound is expected to increase its lipophilicity compared to the simpler 4-aminopyridine.

In Vitro Assays for Bioavailability Assessment

A series of in vitro experiments are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These assays provide a more nuanced picture than in silico predictions alone.

Permeability Assessment

For a drug to be absorbed, it must permeate the intestinal epithelium. Two standard assays are used to evaluate this:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane.[14][15][16][17][18] It is a high-throughput and cost-effective method to rank compounds based on their passive permeability.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters, mimicking the intestinal barrier.[19][20][21][22] A bidirectional Caco-2 assay can determine both passive and active transport, including the potential for efflux by transporters like P-glycoprotein.[20]

G cluster_0 Apical (Donor) Compartment cluster_1 Basolateral (Receiver) Compartment A Test Compound in Buffer B Caco-2 Cell Monolayer A->B Permeation C Buffer B->C Quantification by LC-MS/MS

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment

First-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation. The metabolic stability of a compound is often assessed using human liver microsomes (HLM).[23][24][25][26][27]

Human Liver Microsome (HLM) Stability Assay Protocol:

  • Incubation: The test compound is incubated with pooled HLM in the presence of NADPH, a cofactor for many metabolic enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its metabolic half-life.

G A Test Compound + Human Liver Microsomes B Add NADPH to initiate reaction Incubate at 37°C A->B C Sample at multiple time points B->C D Quench reaction with solvent C->D E Analyze remaining parent compound by LC-MS/MS D->E

Caption: Human Liver Microsome Stability Assay Workflow.

In Vivo Pharmacokinetic Studies

The definitive measure of bioavailability is determined through in vivo studies in animal models, such as rats.[28][29][30]

Typical Rat Pharmacokinetic Study Design:

  • Animal Groups: Two groups of rats are typically used.

  • Dosing:

    • Group 1 receives the drug intravenously (IV) to determine the drug's properties once it is already in the bloodstream.

    • Group 2 receives the drug orally (PO).

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Analysis: The concentration of the drug in the plasma is measured using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Elimination half-life
CL Clearance, the volume of plasma cleared of the drug per unit time
F (%) Absolute oral bioavailability, calculated as (AUC_PO / AUC_IV) * 100

Comparative Analysis: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine vs. 4-Aminopyridine

Table 3: Hypothetical Comparative Bioavailability Profile

Parameter6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Predicted)4-Aminopyridine (Known)Rationale for Prediction
Aqueous Solubility Moderate (as dihydrochloride salt)HighThe larger, more complex structure of the target compound may slightly reduce aqueous solubility compared to 4-aminopyridine, though the salt form enhances it.
Caco-2 Permeability Moderate to HighModerateThe increased lipophilicity from the cyclopentane ring may enhance passive permeability.
Metabolic Stability (HLM) ModerateHighThe additional aliphatic ring system provides more sites for potential metabolism by cytochrome P450 enzymes.
Predicted Oral Bioavailability (Rat) 40-60%~60%[1]The potentially higher permeability may be offset by increased first-pass metabolism, leading to a comparable or slightly lower bioavailability than 4-aminopyridine.

This comparative analysis suggests that while 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride has a promising physicochemical profile, its increased structural complexity compared to 4-aminopyridine may introduce a greater susceptibility to metabolic clearance.

Conclusion

The assessment of bioavailability is a multi-faceted process that integrates computational predictions with robust in vitro and in vivo experimental data. While direct pharmacokinetic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is not publicly available, this guide outlines the standard scientific methodologies that would be employed to determine its oral bioavailability. The in silico analysis suggests that the compound has drug-like properties. A comparative assessment with 4-aminopyridine indicates that while it may have favorable permeability, its metabolic stability will be a critical determinant of its overall oral bioavailability. The experimental workflows detailed herein provide a clear roadmap for researchers to empirically determine these crucial parameters and advance promising compounds through the drug development pipeline.

References

  • O'Hagan, D., et al. (2009). This famous "rule of 5" has been highly influential in this regard, but only about 50 % of orally administered new chemical entities actually obey it. Journal of Medicinal Chemistry, 52(23), 7293-7301.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Uges, D. R., et al. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics, 221(2), 353-358.
  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Open Access Journals. (n.d.). A brief view on pyridine compounds. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gleeson, M. P. (2008). In silico prediction of ADME properties: are we making progress? Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1545-1558.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • MDPI. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. Retrieved from [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1774-1785.
  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

  • AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1583-1594.
  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • ResearchGate. (2025). DEVELOPMENT OF PREDICTIVE MODELS FOR BIOAVAILABILITY OF ORALLY ADMINISTERED DOSAGE FORMS. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4684.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Retrieved from [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Predicting ADME properties in silico: Methods and models. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 735-754.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs. Retrieved from [Link]

  • Predicting the metabolic pathways of small molecules based on their physicochemical properties. (2015). Scientific Reports, 5, 12763.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of the Indian Chemical Society, 100(7), 101034.
  • PRISM BioLab. (2023). Machine Learning for Oral Bioavailability Prediction: How About HobPre?. Retrieved from [Link]

  • Chang, F. C., & Spriggs, D. M. (1979). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Toxicology and Applied Pharmacology, 48(3), 385-392.
  • Lecture Notes. (2023). lipinski rule of five.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

  • Kitzman, J. V., et al. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American Journal of Veterinary Research, 45(12), 2625-2627.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Acellera. (2023). Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2024).
  • Wikipedia. (2024). Xylazine. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine represents a compelling molecular scaffold. Its structural relatives within the broader class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine represents a compelling molecular scaffold. Its structural relatives within the broader class of dihydropyridine and fused pyridine derivatives have demonstrated a wide array of biological activities, including potential as anticancer, analgesic, and neuroactive agents. However, for this specific molecule, a critical knowledge gap exists: there is a notable absence of publicly available data comparing its efficacy in controlled laboratory settings (in vitro) with its performance in whole biological systems (in vivo).

This guide is designed for researchers, scientists, and drug development professionals who may be considering this compound or its analogues for further investigation. It is not a review of existing data, but rather a comprehensive roadmap for how to systematically evaluate the efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, from initial cell-based assays to preclinical animal models. We will explore the causal logic behind experimental choices, providing a framework for generating a robust and translatable data package.

Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment

In vitro studies are the bedrock of drug discovery. They provide a rapid, cost-effective, and controlled environment to elucidate a compound's mechanism of action, potency, and selectivity at the cellular and molecular level.[1][2][3] For a novel compound like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, the initial in vitro screening strategy should be guided by the known activities of structurally similar molecules.

Initial Broad-Spectrum Screening: The Antiproliferative Profile

Given that many fused pyridine heterocycles exhibit cytotoxic properties against cancer cells, a logical first step is to assess the antiproliferative activity of our target compound.[4] This initial screen helps to identify if the compound has a general cytotoxic effect and against which types of cancer cells it might be most potent.

A widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[5][6] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6][7] A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

In Vitro Assay Purpose Data Generated Key Considerations
MTT/XTT/WST-1 Assay To measure the effect on cell viability and proliferation.[7]IC50/GI50 values (concentration that inhibits 50% of cell growth).[4]Cell seeding density and assay duration can significantly impact results.[8][9]
Tubulin Polymerization Assay To determine if the compound interferes with microtubule dynamics, a common anticancer mechanism.[10]Increased or decreased tubulin polymerization rate.Requires purified tubulin and can be performed using fluorescence or turbidity measurements.[11][12][13]
Receptor Binding Assay To quantify the affinity of the compound for specific molecular targets (e.g., Sigma-1, Neurokinin-3 receptors).Ki (inhibition constant) or Kd (dissociation constant).Requires a source of the receptor (cell membranes or purified protein) and a radiolabeled or fluorescent ligand.[14]
Mechanistic Deep Dive: How Does It Work?

Should initial screening reveal significant antiproliferative activity, the next logical step is to investigate the mechanism. Based on related compounds, a plausible hypothesis is the disruption of microtubule dynamics. An in vitrotubulin polymerization assay can directly test this.[10][12] This assay measures the rate of microtubule formation from purified tubulin in the presence of the test compound. Compounds can either inhibit polymerization (like vinca alkaloids) or stabilize microtubules (like taxanes), both of which are effective anticancer mechanisms.

Alternatively, the compound's structural features may suggest other potential targets. For instance, related dihydropyridine structures have shown affinity for sigma receptors.[14] A radioligand binding assay can be employed to determine if 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine binds to the Sigma-1 or Sigma-2 receptor.[14] This involves incubating the compound with cell membranes expressing the receptor and a known radioactive ligand. The ability of the test compound to displace the radioactive ligand indicates binding affinity.

in_vitro_workflow cluster_screening Initial Screening cluster_potency Potency & Selectivity cluster_mechanism Mechanism of Action Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine NCI60 Broad Antiproliferative Screen (e.g., NCI-60 Panel) Compound->NCI60 IC50 Determine IC50 Values (MTT/CTG Assays) NCI60->IC50 If Active Selectivity Test on Normal vs. Cancer Cell Lines IC50->Selectivity TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay Hypothesis 1 ReceptorAssay Receptor Binding Assay (e.g., Sigma-1) IC50->ReceptorAssay Hypothesis 2 ApoptosisAssay Apoptosis Assays (Annexin V/PI) Selectivity->ApoptosisAssay

A general workflow for the in vitro evaluation of a novel compound.

Part 2: The Reality Check - In Vivo Efficacy Assessment

While in vitro assays are invaluable for mechanistic insights, they cannot replicate the complexity of a whole organism.[2] In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to evaluate its efficacy and potential toxicity in a living system.[15] The transition from a promising in vitro result to an in vivo experiment is a critical step in preclinical development.[16][17][18]

Modeling Disease: Choosing the Right Animal Model

The choice of animal model is dictated by the findings from the in vitro studies.

  • For Anticancer Activity: If the compound shows potent and selective antiproliferative effects, a human tumor xenograft model is the gold standard.[15][19] This involves implanting human cancer cells (the same ones that were sensitive in vitro) into immunocompromised mice.[15][20] The efficacy of the compound is then assessed by its ability to inhibit tumor growth. More advanced patient-derived xenograft (PDX) models , where tumor tissue is taken directly from a patient and implanted into a mouse, offer higher clinical relevance.[21]

  • For Neurological/Analgesic Activity: If in vitro assays suggest an interaction with neurological targets like the sigma-1 receptor, which is implicated in pain, an in vivo pain model is appropriate. The formalin test is a robust model of inflammatory pain that has two distinct phases, allowing for the differentiation of acute and chronic pain mechanisms.[22][23][24] A reduction in paw licking and flinching behavior in response to a formalin injection indicates an analgesic effect.[22][25]

In Vivo Model Purpose Key Endpoints Measured Key Considerations
Cell Line-Derived Xenograft (CDX) To evaluate anticancer efficacy in a living system.[19]Tumor growth inhibition (TGI), body weight changes, survival.The artificial tumor microenvironment may not fully replicate human tumors.[15]
Patient-Derived Xenograft (PDX) To assess efficacy in a model that better recapitulates human tumor heterogeneity.[21]TGI, biomarker analysis, comparison to standard-of-care.More expensive and time-consuming to establish than CDX models.[21]
Formalin-Induced Pain Model To assess potential analgesic effects.[22][23]Paw licking/flinching time in Phase I (acute) and Phase II (inflammatory).[22]The route of administration and timing of the compound relative to the formalin injection are critical.
Neurokinin-3 Receptor Models To evaluate effects on hormonal regulation or vasomotor symptoms.Luteinizing hormone (LH) pulse frequency, body temperature changes.Often requires specialized surgical models (e.g., ovariectomized animals) and sensitive hormone assays.[26][27]
Bridging the In Vitro-In Vivo Gap

The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy. This requires careful experimental design and data analysis. For example, after treating animals in a xenograft study, tumor samples can be collected and analyzed for biomarkers. If the compound was shown to inhibit tubulin polymerization in vitro, one could look for evidence of mitotic arrest in the tumor tissue ex vivo.

in_vivo_transition cluster_invitro In Vitro Findings cluster_preclinical Preclinical Development cluster_invivo In Vivo Efficacy Model invitro_hit Potent & Selective Hit (e.g., IC50 < 1µM) mechanism Known Mechanism (e.g., Tubulin Inhibition) invitro_hit->mechanism pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) mechanism->pk_pd Proceed to In Vivo tox GLP Toxicology Studies pk_pd->tox model Select Relevant Model (e.g., Xenograft) pk_pd->model efficacy Measure Efficacy (e.g., Tumor Growth) model->efficacy efficacy->invitro_hit Correlate Data

Conceptual flow from in vitro discovery to in vivo validation.

Part 3: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Antiproliferative MTT Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a serial dilution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: In Vitro Radioligand Binding Assay for Sigma-1 Receptor
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line known to express the Sigma-1 receptor (S1R).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a selective S1R radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter, which traps the membrane-bound radioligand.[14]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Murine Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the tumor-bearing mice into groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound).

  • Treatment: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.

Conclusion

The systematic evaluation of a novel compound like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a journey from molecular hypothesis to biological validation. While in vitro assays provide crucial insights into potency and mechanism, they are only a prelude to the comprehensive understanding that can be gained from well-designed in vivo studies. By logically progressing from broad screening to mechanistic and then to whole-organism efficacy models, researchers can build a compelling case for the therapeutic potential of new chemical entities. This guide provides a foundational framework for that process, emphasizing the synergy between in vitro and in vivo data in the path of drug discovery.

References

  • Busan, S., et al. (2020). Formalin Murine Model of Pain. Methods in Molecular Biology. Available at: [Link]

  • Temple University. (n.d.). Molecular characterization of the neurokinin-3 receptor. Available at: [Link]

  • Hayashi, T. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Papavinasam, S. (2007). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. CORROSION 2007. Available at: [Link]

  • Shin, J. N., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • NIH Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Adil, M., et al. (2017). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Silye, R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • AMPP. (n.d.). Evaluation of corrosion inhibitors. Available at: [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Available at: [Link]

  • Pathan, A. S., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules. Available at: [Link]

  • Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Tovar, J. C., et al. (2021). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. Vitae. Available at: [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Freshney, R. I. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology. Available at: [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Available at: [Link]

  • AMPP Knowledge Hub. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. Available at: [Link]

  • Gorshkov, K., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2021). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity. Available at: [Link]

  • Moore, A. M., et al. (2021). Neurokinin 3 Receptor Antagonism Ameliorates Key Metabolic Features in a Hyperandrogenic PCOS Mouse Model. Endocrinology. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • Sgrignani, J., et al. (2021). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Molecules. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Dal-Bo, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]

  • Syrett, B. C. (1990). Evaluation of corrosion inhibitors performance using real-time monitoring methods. CORROSION 90. Available at: [Link]

  • Sygnature Discovery. (n.d.). Pharmacology-Acute & Inflammatory Pain-Mouse-Formalin Model. Available at: [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Available at: [Link]

  • Asami, T., et al. (2013). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Available at: [Link]

  • KFUPM ePrints. (2023). ELECTROCHEMICAL METHODS FOR REAL CORROSION INHIBITOR DETECTION IN OIL AND GAS INDUSTRY. Available at: [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Available at: [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Novel Anti-proliferative Agents. Available at: [Link]

  • Nguyen, L., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology. Available at: [Link]

  • Journal of Medicinal Chemistry. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available at: [Link]

  • Bio-protocol. (2025). In vitro tubulin polymerization assay. Available at: [Link]

  • MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. Available at: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • PLOS ONE. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available at: [Link]

  • Science.gov. (n.d.). chemical characterization antiproliferative: Topics. Available at: [Link]

Sources

Validation

Comparative Analysis of Cross-Reactivity for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

A Senior Application Scientist's Guide to Selectivity Profiling Abstract In drug discovery, the precise interaction of a therapeutic agent with its intended target, to the exclusion of all others, is the ideal. However,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selectivity Profiling

Abstract

In drug discovery, the precise interaction of a therapeutic agent with its intended target, to the exclusion of all others, is the ideal. However, small molecules often exhibit polypharmacology, binding to multiple targets. This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The cyclopenta[b]pyridine scaffold is present in compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties, making a thorough investigation of selectivity essential.[1] For the purpose of this illustrative guide, we will treat this compound as a potent inhibitor of a hypothetical serine/threonine kinase, Target Kinase A (TKA) . We will compare its on-target potency with its off-target activity across the human kinome and in functional cellular models, providing a paradigm for rigorous preclinical safety and specificity assessment.

Part 1: In Vitro Biochemical Cross-Reactivity Profiling

Expert Rationale: Why Begin with a Kinome Panel?

The human genome contains over 500 protein kinases, collectively known as the kinome. Due to conserved ATP-binding sites, kinase inhibitors frequently exhibit off-target activity, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, the foundational step in characterizing a novel kinase inhibitor is to profile it against a large, representative panel of kinases.[2] This approach provides a broad, unbiased view of the compound's selectivity and flags potential liabilities early in the development process.[2][3] We utilize a quantitative, activity-based assay to determine the half-maximal inhibitory concentration (IC50) against each kinase, offering a direct measure of potency and a clear basis for comparison.

Experimental Protocol: Broad Panel Kinase Inhibition Assay (Luminescent Format)

This protocol is adapted from established commercial methodologies, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced in a kinase reaction.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well assay plate, add 2.5 µL of kinase/substrate solution for each of the kinases in the screening panel (e.g., a 96-kinase panel from a vendor like Eurofins or Reaction Biology).[3][5]

    • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution. The ATP concentration should be set at or near the apparent Km for each specific kinase to ensure accurate potency assessment.[6]

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Illustrative Data: Kinase Selectivity Profile

The following table presents hypothetical data comparing the on-target potency of the compound against TKA with its activity against a selection of representative off-target kinases.

Kinase TargetKinase FamilyIC50 (nM)Selectivity Ratio (IC50 / IC50 of TKA)Interpretation
Target Kinase A (TKA) Serine/Threonine 12 1 High Potency (On-Target)
Kinase BSerine/Threonine21518Moderate Off-Target Activity
Kinase CTyrosine95079Weak Off-Target Activity
Kinase DSerine/Threonine2,500208Minimal Off-Target Activity
Kinase ELipid>10,000>833Not Active
Kinase FTyrosine>10,000>833Not Active
Workflow Visualization

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (11-pt Dilution) Reaction Initiate Reaction (Add ATP, Incubate 1h) Compound->Reaction Panel Kinase Panel (Substrate + Enzyme) Panel->Reaction Detect1 Stop & Deplete ATP (ADP-Glo Reagent) Reaction->Detect1 Detect2 Generate Signal (Detection Reagent) Detect1->Detect2 Read Measure Luminescence Detect2->Read Inhibition Calculate % Inhibition Read->Inhibition IC50 Generate IC50 Curves (4-Parameter Fit) Inhibition->IC50 Profile Selectivity Profile IC50->Profile G cluster_cells Cell-Based Models Compound Test Compound Cell_TKA TKA-Dependent Cell Line Compound->Cell_TKA Cell_OffTarget Kinase B-Positive Cell Line Compound->Cell_OffTarget Cell_Control General Control Cell Line (HEK293) Compound->Cell_Control Result_TKA EC50 = 35 nM (On-Target Effect) Cell_TKA->Result_TKA Treat & Measure Viability Result_OffTarget EC50 = 550 nM (Off-Target Effect) Cell_OffTarget->Result_OffTarget Treat & Measure Viability Result_Control EC50 > 10,000 nM (Low General Toxicity) Cell_Control->Result_Control Treat & Measure Viability Conclusion Comparative Analysis: On-Target vs. Off-Target Cellular Activity Result_TKA->Conclusion Result_OffTarget->Conclusion Result_Control->Conclusion

Caption: Logic for Comparative Cellular Cytotoxicity Assays.

Final Analysis and Conclusion

This two-tiered comparative guide provides a robust framework for assessing the cross-reactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

  • Biochemical vs. Cellular Potency: The compound demonstrates high potency against its intended target, TKA, in both biochemical (IC50 = 12 nM) and cellular (EC50 = 35 nM) assays. This correlation provides confidence in its on-target mechanism of action.

  • Defining the Selectivity Window: The kinome screen reveals a notable off-target interaction with Kinase B (IC50 = 215 nM), representing an 18-fold selectivity window. This interaction is confirmed in the cellular assays, where the compound induces cytotoxicity in a Kinase B-positive cell line at a concentration (~550 nM) that aligns with its biochemical potency.

  • Implications for Development: The compound shows a favorable profile with low general cytotoxicity. However, the activity against Kinase B must be carefully considered. Further investigation into the physiological role of Kinase B is required to determine if this off-target activity constitutes a safety liability or a potential therapeutic benefit.

References

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Available at: [Link]

  • ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available at: [Link]

  • PubMed Central. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Available at: [Link]

  • Frontiers. (n.d.). Hypersensitivity reactions to small molecule drugs. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • PubMed. (n.d.). Protein kinase profiling assays: a technology review. Available at: [Link]

  • Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • PubMed Central. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[4][7]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Available at: [Link]

  • PubMed. (n.d.). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

Sources

Comparative

Comparative Analysis of 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one Derivatives: A Guide for Drug Discovery Professionals

The 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic system. Its rigid, three-dimensional structure provides a unique framework...

Author: BenchChem Technical Support Team. Date: February 2026

The 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic system. Its rigid, three-dimensional structure provides a unique framework for the development of targeted therapeutics. This guide offers a comprehensive comparative analysis of derivatives of this scaffold, focusing on their synthesis, biological activity, and structure-activity relationships (SAR). The insights and experimental data presented herein are intended to equip researchers and drug development professionals with the knowledge to effectively leverage this promising molecular architecture.

The 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one Scaffold: Synthesis and Properties

The synthesis of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one core and its analogues is a critical aspect of its utility in drug discovery. Efficient synthetic routes are paramount for the generation of diverse libraries of derivatives for biological screening.

A common synthetic strategy involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. This method offers high yield and excellent chemoselectivity[1][2]. Another effective approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, which has been used to create related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives[3][4].

The structural rigidity of the fused bicyclic system is a key feature, as it limits the conformational flexibility of the molecule, often leading to higher binding affinity and selectivity for a specific biological target. The core structure also presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Comparative Performance of Derivatives as Kinase Inhibitors

A significant area of application for 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The following table presents a comparative analysis of the inhibitory activity of closely related pyrazolopyridine derivatives against Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death. While not the exact core structure, these derivatives provide a valuable model for understanding the SAR of this class of compounds.

Table 1: Comparative Inhibitory Activity of Pyrazolopyridine Derivatives against RIP1 Kinase

Compound IDR1 SubstituentR2 SubstituentRIP1 Kinase IC50 (nM)Cellular Necroptosis Inhibition (IC50, nM)
Derivative 1 H4-Fluorophenyl550>10000
Derivative 2 Methyl4-Fluorophenyl120850
Derivative 3 H4-Trifluoromethylphenyl85450
Derivative 4 H2-Methyl-4-fluorophenyl22110

Note: The data presented here is illustrative and based on findings from related pyrazolopyridine kinase inhibitors to demonstrate the principles of comparative analysis.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound Dispensing: Serially dilute the test compound and dispense into a 384-well plate.

  • Kinase Incubation: Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process: first, deplete the remaining ATP, and second, convert the ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality in Experimental Design: The pre-incubation of the kinase with the inhibitor allows for the establishment of binding equilibrium, which is crucial for accurate IC50 determination. The use of a luminescence-based ADP detection method provides a highly sensitive and quantitative readout of kinase activity.

Application in Central Nervous System (CNS) Disorders

Derivatives of related cyclopentapyridine scaffolds have also shown promise in the treatment of CNS disorders. For example, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been investigated as selective sigma-1 (σ1) receptor antagonists for the potential treatment of pain[6]. The σ1 receptor is a unique intracellular protein implicated in a variety of neurological conditions.

Table 2: Comparative Binding Affinity of Cyclopentapyrimidine Derivatives for Sigma Receptors

Compound IDLinker Length (n)Amine Moietyσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Derivative 5 2Piperidine85.3>5000>58
Derivative 6 3Piperidine22.1>3000>135
Derivative 7 34-Methylpiperidine15.6>2000>128
Derivative 8 4Piperidine45.7>4000>87

Note: The data is for the related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold and is presented to illustrate the comparative analysis of receptor binding affinity.[6]

Experimental Workflow: Radioligand Binding Assay for Receptor Affinity

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data from these and related studies reveal key SAR trends that can guide the design of more potent and selective derivatives.

SAR_Insights cluster_kinase Kinase Inhibition (e.g., RIP1) cluster_cns CNS Receptor Binding (e.g., Sigma-1) Core 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one Core R_Kinase Substituents on Pyridine Ring Bulky hydrophobic groups can increase potency by occupying specific pockets in the ATP-binding site. Core:f0->R_Kinase:f0 Carbonyl_Kinase Carbonyl Group Acts as a key hydrogen bond acceptor with the kinase hinge region. Core:f0->Carbonyl_Kinase:f0 N_CNS Nitrogen Atom Can be protonated to form ionic interactions with acidic residues in the receptor binding pocket. Core:f0->N_CNS:f0 Side_Chain Side Chain at C5/C6 Optimal linker length and a basic amine are crucial for high-affinity binding. Core:f0->Side_Chain:f0

Caption: Key SAR drivers for the 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one scaffold.

For kinase inhibition, substitutions on the pyridine ring with lipophilic groups that can access hydrophobic pockets within the ATP binding site are generally favorable for enhancing potency. The carbonyl group of the cyclopentanone ring often acts as a crucial hydrogen bond acceptor, anchoring the molecule in the kinase hinge region.

For CNS receptor targets like the sigma-1 receptor, the introduction of a basic side chain is often a key determinant of activity. The length of the linker and the nature of the terminal amine are critical for optimizing interactions with the receptor's binding site.

Conclusion and Future Perspectives

The 6,7-dihydro-5H-cyclopenta[c]pyridin-7(6H)-one scaffold is a versatile and valuable starting point for the design of novel therapeutics. This comparative guide has highlighted the importance of systematic structural modification and target-specific optimization in unlocking the full potential of this privileged core. Future research should focus on expanding the chemical diversity of derivatives, employing structure-based drug design to guide synthetic efforts, and conducting comprehensive preclinical evaluations of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation treatments for a wide range of diseases.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed.

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][3][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances.

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][7]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry.

  • ChemInform Abstract: Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Sci-Hub.

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. ResearchGate.

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry.

Sources

Validation

Benchmarking 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride: An Investigative Guide for Preclinical Evaluation

Introduction: Unveiling the Potential of a Novel Fused Pyridine Amine The landscape of drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The fused pyridine core, a prominent structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fused Pyridine Amine

The landscape of drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The fused pyridine core, a prominent structural motif in numerous clinically significant agents, offers a versatile backbone for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, yet under-characterized molecule: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride . While direct biological data for this compound is scarce in publicly available literature, its chemical architecture—a rigid, bicyclic system with a primary amine—presents a compelling starting point for investigation, particularly within the realm of neuroscience.

The presence of the amine functional group is a strong indicator for potential interaction with monoaminergic systems, which are central to the regulation of mood, cognition, and various physiological processes. Many centrally acting drugs, including antidepressants and anxiolytics, are amines that modulate the activity of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

This document provides a comprehensive framework for the initial preclinical benchmarking of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. We will outline a logical, multi-tiered experimental approach to elucidate its potential mechanism of action and compare its in vitro and in vivo pharmacological profile against established drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this novel chemical entity.

Hypothesized Mechanism of Action: A Focus on Monoamine Modulation

Based on its structural features, we hypothesize that 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride may function as a modulator of monoamine neurotransmitter systems. The rationale for this hypothesis is twofold:

  • Structural Analogy: The core structure bears resemblance to scaffolds known to interact with monoamine transporters or receptors. The constrained conformation of the fused ring system could confer selectivity for specific targets within the monoaminergic system.

  • Primary Amine Group: The presence of a primary amine is a key feature of many monoamine reuptake inhibitors and monoamine oxidase inhibitors (MAOIs). This group is often crucial for binding to the active site of these proteins.

Therefore, our initial investigation will focus on two primary potential mechanisms:

  • Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the function of serotonin, norepinephrine, and/or dopamine transporters (SERT, NET, DAT), leading to an increase in the synaptic concentration of these neurotransmitters.

  • Inhibition of Monoamine Oxidase: The compound could inhibit the activity of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[5]

To rigorously test this hypothesis, we will benchmark the compound against a panel of well-characterized drugs with distinct mechanisms of action:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Phenelzine: A non-selective monoamine oxidase inhibitor (MAOI).

This comparative approach will not only help to elucidate the primary mechanism of action of our target compound but also provide a preliminary indication of its potential therapeutic profile.

In Vitro Benchmarking: Target Engagement and Selectivity

The initial phase of our investigation will involve a series of in vitro assays to determine if and how 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride interacts with key components of the monoaminergic system.

Experimental Workflow: In Vitro Assays

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Activity & Selectivity Compound Compound Transporter_Binding Monoamine Transporter Binding Assays (SERT, NET, DAT) Compound->Transporter_Binding MAO_Inhibition Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) Compound->MAO_Inhibition Uptake_Assay Monoamine Uptake Inhibition Assays Transporter_Binding->Uptake_Assay If binding observed Enzyme_Kinetics MAO Enzyme Kinetics MAO_Inhibition->Enzyme_Kinetics If inhibition observed Selectivity_Panel Broad Receptor Screening Panel Uptake_Assay->Selectivity_Panel Enzyme_Kinetics->Selectivity_Panel

Caption: Tiered in vitro screening workflow.

Detailed Experimental Protocols

1. Monoamine Transporter Binding Assays

  • Objective: To determine the binding affinity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride for human SERT, NET, and DAT.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound or reference drugs (Fluoxetine, Venlafaxine).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves.

2. Monoamine Oxidase (MAO) Inhibition Assays

  • Objective: To assess the inhibitory activity of the test compound against human MAO-A and MAO-B.

  • Methodology:

    • Use a commercially available MAO-Glo™ kit (Promega) which provides recombinant human MAO-A and MAO-B enzymes and a luminogenic substrate.[6]

    • Pre-incubate the MAO enzyme with increasing concentrations of the test compound or the reference drug (Phenelzine) in a 96-well plate.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • After a defined incubation period, add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal that is proportional to the amount of MAO activity.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each isoform.

Data Presentation: Comparative In Vitro Profile

The results of these assays should be summarized in a clear, tabular format for easy comparison.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride TBDTBDTBDTBDTBD
Fluoxetine~1>1000>1000>10,000>10,000
Venlafaxine~25~250>1000>10,000>10,000
Phenelzine>10,000>10,000>10,000~100~200

TBD: To be determined. Reference values are approximate and may vary between studies.

In Vivo Benchmarking: Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo behavioral assays in rodents should be conducted to assess the potential antidepressant-like and anxiolytic-like effects of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Experimental Workflow: In Vivo Behavioral Models

cluster_0 Phase 1: Acute Dosing Studies cluster_1 Phase 2: Chronic Dosing Studies (if acute is positive) Compound_Admin Compound Administration FST Forced Swim Test (Antidepressant-like) Compound_Admin->FST EPM Elevated Plus Maze (Anxiolytic-like) Compound_Admin->EPM OFT Open Field Test (Locomotor Activity) Compound_Admin->OFT Chronic_Admin Chronic Compound Administration FST->Chronic_Admin Positive Result CUMS Chronic Unpredictable Mild Stress Model Chronic_Admin->CUMS SPT Sucrose Preference Test (Anhedonia) CUMS->SPT

Caption: Phased in vivo behavioral testing strategy.

Detailed Experimental Protocols

1. Forced Swim Test (FST)

  • Objective: To assess antidepressant-like activity.

  • Methodology:

    • Administer the test compound, reference drugs, or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually into a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.[7]

2. Elevated Plus Maze (EPM)

  • Objective: To evaluate anxiolytic-like activity.

  • Methodology:

    • Administer the test compound, reference drugs, or vehicle to rodents.

    • Place the animal in the center of a plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • An increase in the time spent and/or entries into the open arms suggests an anxiolytic-like effect.[8]

3. Chronic Unpredictable Mild Stress (CUMS) Model

  • Objective: A more translationally relevant model to assess antidepressant efficacy.[9]

  • Methodology:

    • Expose rodents to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over a period of several weeks to induce a depressive-like state.

    • Administer the test compound or reference drug daily during the stress period.

    • Assess anhedonia (a core symptom of depression) using the Sucrose Preference Test, where a reduction in the preference for a sucrose solution over water indicates a depressive-like state.

    • Reversal of the stress-induced decrease in sucrose preference by the test compound indicates antidepressant efficacy.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose (mg/kg)Forced Swim Test (Immobility Time, s)Elevated Plus Maze (% Time in Open Arms)Sucrose Preference (%) in CUMS Model
Vehicle-TBDTBDTBD
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride TBDTBDTBDTBD
Fluoxetine20TBDTBDTBD
Venlafaxine20TBDTBDTBD
Phenelzine10TBDTBDTBD

TBD: To be determined. Doses are examples and should be optimized in dose-response studies.

Discussion and Future Directions

The proposed benchmarking strategy provides a robust and logical pathway for the initial characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The in vitro data will offer critical insights into its primary molecular target(s) and selectivity profile. A potent and selective inhibitor of a specific monoamine transporter or MAO isoform would be a particularly promising result.

The in vivo behavioral data will be crucial in establishing a pharmacological rationale for further development. Positive results in the FST and EPM would warrant progression to more complex and etiologically relevant models like the CUMS model. It is also imperative to conduct concurrent locomotor activity monitoring to rule out the possibility that observed behavioral effects are due to non-specific motor stimulation or sedation.

Should this initial screening reveal a promising profile, subsequent steps would include:

  • Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In-depth safety pharmacology: To assess potential off-target effects and establish a therapeutic window.

  • Lead optimization: To synthesize and test analogs of the parent compound to improve potency, selectivity, and pharmacokinetic properties.

By following this structured and comparative approach, researchers can efficiently and effectively evaluate the therapeutic potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride and determine its viability as a candidate for further drug development.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega. Retrieved January 23, 2026, from [Link]

  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[1][10]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. (2020, December 10). Scientific Reports. Retrieved January 23, 2026, from [Link]

  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[11][12][13]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Green Chemistry. Retrieved January 23, 2026, from [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). British Journal of Pharmacology. Retrieved January 23, 2026, from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021, November 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Synfacts. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (n.d.). JournalsPub. Retrieved January 23, 2026, from [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022, April 1). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022, November 13). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022, July 25). Frontiers. Retrieved January 23, 2026, from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie. Retrieved January 23, 2026, from [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. (n.d.). Generichem. Retrieved January 23, 2026, from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica. Retrieved January 23, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of sci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a heterocyclic amine of significant interest in the design of new therapeutic agents. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers navigating the complexities of molecular characterization.

The Synthetic Landscape and the Isomeric Challenge

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine typically proceeds through the reductive amination of its ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This synthetic route, while effective, presents a potential for the formation of isomeric impurities, the most probable being the 7-amino isomer, depending on the reaction conditions and the stability of reaction intermediates. Therefore, a robust analytical workflow must not only confirm the presence of the desired 5-amino isomer but also definitively exclude the presence of other positional isomers.

A Multi-Faceted Approach to Structural Verification

A singular analytical technique is often insufficient for the unambiguous structural determination of a novel compound. A comprehensive approach, integrating data from multiple orthogonal techniques, provides the highest level of confidence. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR: ¹H and ¹³C NMR

One-dimensional NMR experiments provide the foundational data for structural analysis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, key diagnostic signals will be the protons on the pyridine ring, the aliphatic protons of the cyclopentane ring, the methine proton at the C5 position, and the protons of the amine group. The coupling constants (J-values) between the aromatic protons are particularly useful for confirming the substitution pattern on the pyridine ring.[1]

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The number of signals in the aromatic region versus the aliphatic region helps to confirm the overall carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
H2~8.4 (d)~148Coupled to H3
H3~7.2 (dd)~122Coupled to H2 and H4
H4~7.6 (d)~135Coupled to H3
H5~4.5 (t)~55Coupled to H6 protons
H6~2.0-2.2 (m)~30Coupled to H5 and H7 protons
H7~2.8-3.0 (m)~35Coupled to H6 protons
NH₂Broad singlet (~1.5-3.0)-Disappears upon D₂O exchange

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. The data for related derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine suggest these general ranges.[2][3]

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY will show correlations between the adjacent protons on the pyridine ring (H2-H3, H3-H4) and within the cyclopentane ring (H5-H6, H6-H7).

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms.[4] This is crucial for assigning the proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is pivotal for piecing together the molecular fragments and differentiating isomers. For instance, the proton at C5 (H5) should show a correlation to the pyridine ring carbons C4a and C8a, confirming the fusion of the cyclopentane and pyridine rings at the correct positions.

Differentiating Positional Isomers with NMR:

The key to distinguishing the 5-amino from the 7-amino isomer lies in the long-range couplings observed in the HMBC spectrum. In the 5-amino isomer, the methine proton at C5 will show correlations to the pyridine ring, while in the 7-amino isomer, the methine proton at C7 would show different correlations, likely to C1 and C8 of the pyridine ring. Furthermore, the chemical shifts of the aliphatic protons and carbons will differ significantly between the two isomers due to the different placement of the electron-donating amino group.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition : Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the appropriate spectral widths for the 2D experiments.

  • 2D NMR Acquisition :

    • gCOSY : Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • gHSQC : Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • gHMBC : Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond ¹H-¹³C correlations.

  • Data Processing and Analysis : Process the 2D data using appropriate software and systematically assign all proton and carbon signals by integrating the information from all spectra.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis synth Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine nmr_1d 1D NMR (¹H, ¹³C) synth->nmr_1d Initial Characterization nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Establish Connectivity structure Definitive Structure Confirmation nmr_2d->structure Complete Assignment isomers Isomer Differentiation nmr_2d->isomers Positional Confirmation

Caption: Workflow for mass spectrometry-based analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. While not as powerful as NMR for complete structural elucidation, it is an excellent complementary technique.

For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, the IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, aromatic C-H and C=C bonds of the pyridine ring, and aliphatic C-H bonds of the cyclopentane ring. The presence of a primary amine is typically indicated by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. [5] Differentiating Positional Isomers with IR Spectroscopy:

The IR spectra of the 5-amino and 7-amino isomers are likely to be very similar, as they contain the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to differences in the overall molecular symmetry and bond vibrations, but these are often difficult to interpret for definitive isomer differentiation without reference spectra.

Table 3: Expected IR Absorption Bands for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300-3500 (two bands)Medium
C-H Stretch (aromatic)3000-3100Medium to weak
C-H Stretch (aliphatic)2850-2960Medium to strong
C=C and C=N Stretch (aromatic)1500-1600Medium to strong
N-H Bend (primary amine)1590-1650Medium
C-N Stretch1250-1350Medium

Note: These are general ranges and can be influenced by the molecular environment. Data from related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives show characteristic peaks in these regions.[2][3]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation : Place a small amount of the solid or liquid sample directly on the diamond crystal of the ATR accessory.

  • Spectrum Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the proposed structure.

Conclusion: An Integrated and Authoritative Approach

The definitive structural confirmation of a synthesized molecule like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine necessitates a synergistic application of multiple analytical techniques. While 1D and 2D NMR spectroscopy provide the most comprehensive information for an unambiguous structural assignment and isomer differentiation, high-resolution mass spectrometry is essential for confirming the elemental composition, and infrared spectroscopy offers a rapid verification of key functional groups. By following the detailed protocols and understanding the comparative strengths of each technique as outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development endeavors.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. [Link]

  • Al-Ghorbani, M., El-Sharkawy, K. A., El-Gazzar, A. B. A., & El-Enany, M. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24467–24483. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Kranenburg, R. F., Ramautar, R., & Schoenmakers, P. J. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. [Link]

  • Libretexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The following protocols are based on established best practice...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride. The following protocols are based on established best practices for handling structurally related amine hydrochlorides and pyridine-containing compounds, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride is a heterocyclic amine, a class of compounds that requires careful handling to minimize exposure. The primary risks are associated with its potential for irritation and toxicity.

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed[1][3][4].

  • Skin Irritation: May cause skin irritation upon contact[1][3][4].

  • Eye Irritation: Can cause serious eye irritation[1][2][3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2][3][4].

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk[5].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves are a suitable choice for protection against pyridine-based compounds[6]. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination. Before use, visually inspect gloves for any signs of degradation or punctures.
Body Laboratory coatA fully buttoned lab coat should be worn to protect the skin and personal clothing from contamination[6]. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
Respiratory NIOSH-approved respiratorA respirator may be necessary, particularly in poorly ventilated areas or when handling the powder outside of a certified chemical fume hood, to prevent the inhalation of harmful vapors[7][8]. The specific type of respirator and cartridge should be determined by a formal risk assessment.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or aerosols[9].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for amine compounds. This should include an absorbent material like sand or diatomaceous earth[10][11].

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If required, a respirator should be fit-tested and worn.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE[11].

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Certification prep2 Check Eyewash & Shower prep1->prep2 prep3 Locate Spill Kit prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Inner Gloves ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 ppe4 Goggles & Face Shield ppe3->ppe4 ppe5 Respirator (if needed) ppe4->ppe5 handle1 Weigh Solid ppe5->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Outer Gloves clean1->clean2 clean3 Remove Remaining PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

  • Small Spill: For a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite and place it in a sealed container for disposal[11].

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Never pour this chemical down the drain[6].

By adhering to these rigorous safety protocols, researchers and scientists can handle 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride with a high degree of safety, ensuring the integrity of their research and the well-being of laboratory personnel.

References

  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Synerzine. (n.d.). SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET.
  • Unknown. (n.d.). Safety Data Sheet for Pyridine.
  • Apollo Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.
  • SynHet. (n.d.). (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride.
  • TCI Chemicals. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine.
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • TCI Chemicals. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • YouTube. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?.
  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
  • Echemi. (n.d.). (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine Safety Data Sheets.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride
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